TCO-PEG2-acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO6/c18-15(19)8-10-21-12-13-22-11-9-17-16(20)23-14-6-4-2-1-3-5-7-14/h1-2,14H,3-13H2,(H,17,20)(H,18,19)/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSADMTUKGBWTTN-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TCO-PEG2-acid: A Technical Guide for Bioconjugation and Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TCO-PEG2-acid, a bifunctional linker at the forefront of bioconjugation and targeted therapeutic strategies. This document details its chemical properties, provides structured experimental protocols for its application, and visualizes key workflows, including its use in antibody-drug conjugates (ADCs) and pre-targeted imaging.
Core Chemical Structure and Properties
This compound is a versatile molecule that features a trans-cyclooctene (TCO) group, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of functional groups makes it an invaluable tool for covalently linking molecules in complex biological environments.
The TCO moiety is highly strained and readily participates in inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with tetrazine-functionalized molecules.[1][2] This "click chemistry" reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high specificity and without interfering with native biological functional groups.[] The short, hydrophilic PEG2 spacer enhances the aqueous solubility of the molecule and the resulting conjugates, which can reduce aggregation and improve pharmacokinetic properties.[1][4] The terminal carboxylic acid provides a reactive handle for conjugation to primary amines, such as those found on the surface of proteins and antibodies, through the formation of a stable amide bond, typically facilitated by carbodiimide activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Chemical and Physical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₁₆H₂₇NO₆ | |
| Molecular Weight | ~329.4 g/mol | |
| Purity | ≥95% to ≥98% | |
| Appearance | White to off-white solid or oil | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Conditions | -20°C, desiccated |
Experimental Protocols
The following sections provide detailed methodologies for the two primary reactions involving this compound: conjugation to an amine-containing biomolecule and the subsequent click reaction with a tetrazine.
Protocol 1: Conjugation of this compound to a Protein/Antibody via EDC/NHS Chemistry
This two-step protocol describes the activation of the carboxylic acid on this compound with EDC and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, followed by conjugation to a protein.
Materials:
-
This compound
-
Protein or antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.
-
Prepare fresh stock solutions of EDC and NHS in Activation Buffer or water.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine this compound with EDC and NHS. A molar ratio of 1:2:2 (this compound:EDC:NHS) is a common starting point.
-
The reaction is most efficient at pH 4.5-7.2. Incubate the mixture for 15-30 minutes at room temperature.
-
-
Protein Conjugation:
-
Immediately add the activated this compound solution to the protein solution. The reaction with primary amines is most efficient at pH 7-8. A 10- to 20-fold molar excess of the activated linker to the protein is a typical starting point, but may require optimization.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes.
-
Purify the TCO-labeled protein from excess reagents and byproducts using a desalting spin column or dialysis.
-
Protocol 2: TCO-Tetrazine Click Chemistry Ligation
This protocol outlines the bioorthogonal reaction between the TCO-functionalized protein and a tetrazine-labeled molecule.
Materials:
-
Purified TCO-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Tetrazine-functionalized molecule of interest
-
Size-exclusion chromatography (SEC) system (optional, for purification)
Procedure:
-
Reaction Setup:
-
Combine the TCO-labeled protein with the tetrazine-functionalized molecule. A slight molar excess (1.1 to 1.5-fold) of the tetrazine component is often used to ensure complete reaction of the TCO groups.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature. The reaction is typically very fast and can be complete within 30-60 minutes, even at micromolar concentrations. The progress of the reaction can sometimes be monitored by the disappearance of the characteristic color of the tetrazine.
-
-
Purification (Optional):
-
If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.
-
Visualized Workflows and Signaling Pathways
The unique reactivity of this compound enables its use in sophisticated biological applications. The following diagrams, generated using the DOT language, illustrate two key experimental workflows.
Workflow 1: Pre-targeted Imaging
Pre-targeted imaging is a multi-step strategy that decouples the targeting of a biomolecule from the delivery of an imaging agent. This approach can improve the signal-to-noise ratio and allows for the use of short-lived radioisotopes.
Workflow 2: Antibody-Drug Conjugate (ADC) Mechanism of Action
This compound can be used to construct ADCs, which are designed to deliver potent cytotoxic drugs directly to cancer cells. In some advanced "click-to-release" systems, the TCO-tetrazine reaction can be used to cleave the drug from the antibody in the tumor microenvironment. A more common mechanism for ADCs involves intracellular release.
References
- 1. Antibody PEGylation in bioorthogonal pretargeting with trans-cyclooctene/tetrazine cycloaddition: in vitro and in vivo evaluation in colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
TCO-PEG2-acid mechanism of action
An In-depth Technical Guide on the Mechanism and Application of TCO-PEG2-Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a bifunctional linker molecule central to the field of bioorthogonal chemistry, a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. This reagent is composed of three key functional units: a highly strained trans-cyclooctene (TCO) group, a hydrophilic two-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The TCO moiety is the reactive handle for one of the fastest known bioorthogonal reactions, while the carboxylic acid provides a convenient point for covalent attachment to biomolecules. The PEG linker enhances aqueous solubility and provides spatial separation between the conjugated molecules.
The primary mechanism of action for this compound revolves around the inverse-electron-demand Diels-Alder (IEDDA) reaction, where the electron-rich TCO group (dienophile) rapidly and specifically reacts with an electron-deficient tetrazine (diene).[1] This "click chemistry" reaction is notable for its exceptional speed, high selectivity, and biocompatibility, as it requires no cytotoxic catalysts and proceeds efficiently under physiological conditions.[2][3] These features make this compound and its derivatives invaluable tools for applications ranging from live-cell imaging and proteomics to the targeted assembly of antibody-drug conjugates (ADCs).[4][5]
Core Mechanism of Action
The reactivity of the TCO group is the cornerstone of the molecule's function. It engages with a 1,2,4,5-tetrazine derivative through a two-step process:
-
[4+2] Cycloaddition: The first, and rate-determining, step is an inverse-electron-demand Diels-Alder reaction. The highly strained and electron-rich double bond of the TCO ring acts as a potent dienophile, while the electron-poor tetrazine serves as the diene. This cycloaddition forms a highly unstable, bicyclic intermediate.
-
Retro-Diels-Alder Reaction: The intermediate rapidly undergoes a cycloreversion (a retro-Diels-Alder reaction) to eliminate a molecule of dinitrogen gas (N₂), an inert and non-disruptive byproduct in biological systems. This irreversible step results in the formation of a stable 4,5-dihydropyridazine linkage, which may further oxidize to a pyridazine.
The combination of extreme ring strain in the TCO and the unique electronic properties of the tetrazine drives the reaction forward with extraordinary speed, even at the low concentrations typical of biological experiments.
The this compound molecule itself is designed for a two-stage conjugation strategy. First, the carboxylic acid is activated to react with a nucleophile (typically a primary amine like a lysine residue on a protein) to form a stable amide bond. The resulting TCO-tagged biomolecule is then ready for rapid and specific ligation to a second molecule bearing a tetrazine moiety.
Quantitative Reaction Data
The IEDDA reaction between TCO and tetrazine is characterized by exceptionally high second-order rate constants (k₂), often orders of magnitude faster than other bioorthogonal reactions. This allows for efficient conjugation at low micromolar or even nanomolar concentrations. The specific rate is influenced by the substituents on both the TCO and tetrazine rings, as well as the solvent system.
| Dienophile (TCO) | Diene (Tetrazine) | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Source(s) |
| trans-Cyclooctene | 3,6-di-(2-pyridyl)-s-tetrazine | 2000 (± 400) | 9:1 Methanol:Water, 25°C | |
| General TCO | Hydrogen-substituted tetrazines | up to 30,000 | Not specified | |
| General TCO | Methyl-substituted tetrazines | ~1000 | Not specified | |
| General TCO | General tetrazines | > 800 | Not specified | |
| sTCO-acid | 3-(p-benzylamino)-1,2,4,5-tetrazine | 23,800 (± 400) | 25% ACN/PBS, 37°C | |
| General TCO | General tetrazines | 1 - 1 x 10⁶ | General range |
Experimental Protocols
The following section provides a generalized, two-stage protocol for the bioconjugation of a protein using this compound and a tetrazine-modified molecule.
Stage 1: Protein Modification with TCO-PEG2-NHS Ester
Note: this compound must first be converted to an amine-reactive derivative, most commonly an N-Hydroxysuccinimide (NHS) ester. This can be done in-situ or by using pre-activated TCO-PEG2-NHS ester.
Materials:
-
Protein of interest (1-5 mg/mL) in amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
TCO-PEG-NHS ester (e.g., TCO-PEG2-NHS ester)
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns for purification
Methodology:
-
Buffer Exchange: If the protein's storage buffer contains primary amines (e.g., Tris or glycine), exchange the protein into an amine-free buffer like PBS (pH 7.5) using a spin desalting column.
-
Reagent Preparation: Immediately before use, prepare a 10-20 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain protein stability.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing. For sensitive proteins, the reaction can be performed at 4°C for 2-4 hours.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-10 minutes at room temperature to hydrolyze any unreacted NHS ester.
-
Purification: Remove excess, unreacted TCO reagent and quenching buffer by passing the solution through a spin desalting column equilibrated with the desired buffer for the next stage.
Stage 2: TCO-Tetrazine Ligation
Materials:
-
Purified TCO-labeled protein from Stage 1
-
Tetrazine-modified molecule (e.g., a small molecule drug, a fluorescent dye, or another protein)
Methodology:
-
Reactant Mixing: Combine the TCO-labeled protein with the tetrazine-modified molecule in a reaction buffer (e.g., PBS). A slight molar excess (1.05 to 1.5 equivalents) of the tetrazine-functionalized molecule is often used to ensure complete conjugation of the TCO-protein.
-
Incubation: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature or 4°C. The reaction is often complete within 30-60 minutes at micromolar concentrations.
-
Monitoring (Optional): The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color and its absorbance peak between 510-550 nm.
-
Final Purification: If necessary, purify the final conjugate from any remaining unreacted tetrazine reagent or unconjugated protein using an appropriate method, such as size-exclusion chromatography (SEC). The final conjugate can be stored at 4°C.
References
An In-Depth Technical Guide to Trans-Cyclooctene-PEG2-Acid: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of trans-cyclooctene-PEG2-acid, a key reagent in the field of bioorthogonal chemistry. This heterobifunctional linker, featuring a strained trans-cyclooctene (TCO) moiety and a terminal carboxylic acid, has emerged as a powerful tool for the precise covalent modification of biomolecules. Its unique properties enable rapid and specific conjugation to tetrazine-functionalized molecules in complex biological environments, paving the way for advancements in drug delivery, molecular imaging, and diagnostics.
Core Properties of Trans-Cyclooctene-PEG2-Acid
Trans-cyclooctene-PEG2-acid is a well-defined chemical entity with specific physical and chemical properties that are critical to its function in bioconjugation. The strained double bond of the TCO ring is the driving force for its rapid reaction with tetrazines, while the PEG2 linker enhances aqueous solubility and provides spatial separation between the conjugated molecules. The terminal carboxylic acid allows for versatile coupling to primary amines on biomolecules like proteins, antibodies, and peptides.
Physicochemical Properties
Quantitative data for trans-cyclooctene-PEG2-acid are summarized in the table below. These properties are essential for calculating molar equivalents in conjugation reactions and for understanding the compound's behavior in different solvent systems.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₇NO₆ | [1] |
| Molecular Weight | 329.4 g/mol | [1] |
| CAS Number | 2250217-31-1 | [1] |
| Appearance | Not specified; likely an oil or solid | - |
| Solubility | Soluble in DMSO, DCM, DMF | [1] |
| Purity | Typically >95% |
Reactivity and Kinetics
The cornerstone of trans-cyclooctene-PEG2-acid's utility is its rapid and highly specific reaction with 1,2,4,5-tetrazines via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This "click chemistry" reaction is notable for its bioorthogonality, meaning it proceeds with high efficiency in biological media without interfering with native cellular processes.
The reaction kinetics are exceptionally fast, with second-order rate constants for TCO-tetrazine ligations reaching up to 10⁶ M⁻¹s⁻¹. The specific rate is dependent on the substituents on both the TCO and the tetrazine, as well as the solvent and temperature. For a typical TCO derivative, a second-order rate constant of approximately 2000 M⁻¹s⁻¹ has been reported in a 9:1 methanol/water mixture. The reactivity is also influenced by the stereochemistry of the TCO moiety, with the axial isomer generally exhibiting faster kinetics than the equatorial isomer.
Stability and Storage
A critical consideration for the use of trans-cyclooctene derivatives is their stability. The strained TCO ring can undergo isomerization to the much less reactive cis-cyclooctene (CCO) isomer. This process can be catalyzed by exposure to thiols or certain metal ions. Therefore, long-term storage of trans-cyclooctene-PEG2-acid is not recommended, and it should be stored at -20°C, protected from light and moisture. While specific stability data for the PEG2-acid variant is limited, studies on other TCO derivatives have shown that they can be stable in aqueous solutions and human serum for extended periods, with more sterically hindered derivatives often exhibiting enhanced stability.
Experimental Protocols
The following sections provide detailed methodologies for the two key experimental steps involving trans-cyclooctene-PEG2-acid: conjugation to a primary amine-containing biomolecule and the subsequent bioorthogonal reaction with a tetrazine-modified molecule.
Amide Coupling of Trans-Cyclooctene-PEG2-Acid to a Protein via EDC/NHS Chemistry
This protocol describes the covalent attachment of trans-cyclooctene-PEG2-acid to a protein (e.g., an antibody) through the formation of a stable amide bond with primary amine groups on lysine residues. The reaction is mediated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Materials:
-
Protein solution (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Trans-cyclooctene-PEG2-acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)
-
Desalting columns
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS.
-
Activation of Carboxylic Acid:
-
Dissolve trans-cyclooctene-PEG2-acid in an appropriate solvent (e.g., DMSO or DMF) to prepare a stock solution (e.g., 10 mM).
-
In a separate tube, add a 10- to 50-fold molar excess of trans-cyclooctene-PEG2-acid to the Activation Buffer.
-
Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS (or Sulfo-NHS) over the TCO-PEG2-acid.
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
-
Conjugation to Protein:
-
Immediately add the activated this compound solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by quenching any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and other small molecules by buffer exchange using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL), i.e., the number of TCO molecules per protein, using MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the TCO reagent contains a chromophore.
-
Bioorthogonal Labeling of a TCO-Modified Biomolecule with a Tetrazine Probe
This protocol outlines the rapid and specific labeling of a trans-cyclooctene-functionalized biomolecule (prepared as in section 2.1) with a tetrazine-containing probe (e.g., a fluorescent dye, a drug molecule, or a radiolabel).
Materials:
-
TCO-modified biomolecule in a suitable buffer (e.g., PBS)
-
Tetrazine-functionalized probe of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactants:
-
Dissolve the tetrazine-functionalized probe in a compatible solvent (e.g., DMSO or aqueous buffer) to create a stock solution.
-
Prepare the TCO-modified biomolecule at a known concentration in the reaction buffer.
-
-
Ligation Reaction:
-
Add a slight molar excess (e.g., 1.1 to 5 equivalents) of the tetrazine probe to the solution of the TCO-modified biomolecule.
-
Incubate the reaction at room temperature. The reaction is typically very fast and can be complete within minutes to an hour. Reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification (Optional):
-
If necessary, remove any unreacted tetrazine probe by a suitable method such as dialysis, size exclusion chromatography, or spin filtration, depending on the nature of the biomolecule and the probe.
-
-
Analysis:
-
The resulting conjugate can be analyzed by various techniques depending on the application, such as fluorescence microscopy for cell labeling, SDS-PAGE, or mass spectrometry.
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows involving trans-cyclooctene-PEG2-acid.
Workflow for EDC/NHS-Mediated Protein Conjugation
Bioorthogonal Labeling Workflow for Pre-targeted Applications
Applications in Research and Drug Development
The unique properties of trans-cyclooctene-PEG2-acid and its derivatives have led to their widespread adoption in various cutting-edge applications:
-
Pre-targeted Imaging and Therapy: In this two-step approach, a TCO-modified targeting molecule (e.g., an antibody) is first administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, a tetrazine-labeled imaging agent or therapeutic payload is administered, which rapidly and specifically reacts with the TCO-functionalized molecule at the target, enhancing signal-to-background ratios and reducing off-target toxicity.
-
Antibody-Drug Conjugates (ADCs): The precise and stable covalent linkage formed by the TCO-tetrazine reaction is highly advantageous for the construction of ADCs. Trans-cyclooctene-PEG2-acid can be used to attach the TCO handle to the antibody, which is then conjugated to a tetrazine-modified cytotoxic drug.
-
Cell Surface Labeling and Tracking: The bioorthogonal nature of the TCO-tetrazine ligation makes it ideal for labeling and tracking specific proteins on the surface of living cells without disrupting cellular functions. This is invaluable for studying protein trafficking, internalization, and other dynamic cellular processes.
-
Materials Science: TCO-functionalized surfaces can be created to specifically capture tetrazine-modified molecules, enabling the development of novel biosensors, diagnostic devices, and functionalized biomaterials.
Conclusion
Trans-cyclooctene-PEG2-acid is a versatile and powerful tool for researchers in chemistry, biology, and medicine. Its combination of a highly reactive bioorthogonal handle, a solubilizing PEG spacer, and a versatile carboxylic acid functional group enables the precise and efficient construction of complex bioconjugates. As research continues to push the boundaries of molecular imaging, targeted therapy, and diagnostics, the demand for well-characterized and reliable reagents like trans-cyclooctene-PEG2-acid will undoubtedly continue to grow. This guide provides the foundational knowledge and practical protocols to empower scientists to effectively utilize this important molecule in their research endeavors.
References
TCO-PEG2-acid: A Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of TCO-PEG2-acid, a bifunctional linker widely utilized in bioconjugation and drug development. This document details its chemical properties, experimental protocols for its use, and relevant quantitative data to support its application in creating precisely engineered biomolecules.
Introduction to this compound
This compound is a versatile molecule that serves as a bridge, covalently connecting two different molecules. It features two key functional groups: a trans-cyclooctene (TCO) group and a carboxylic acid. The TCO moiety is highly reactive towards tetrazine-functionalized molecules via a bioorthogonal "click chemistry" reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2][] This reaction is exceptionally fast and specific, proceeding readily in aqueous environments without the need for cytotoxic catalysts.[1][4]
The terminal carboxylic acid provides a handle for conjugation to primary amine groups, commonly found in proteins (e.g., lysine residues) and other biomolecules. This reaction is typically mediated by carbodiimide chemistry, such as using EDC and NHS to form an amine-reactive NHS ester. The molecule also incorporates a short polyethylene glycol (PEG2) spacer, which enhances its hydrophilicity and can reduce steric hindrance during conjugation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | References |
| Molecular Weight | 329.4 g/mol (or 329.39 g/mol ) | |
| Molecular Formula | C16H27NO6 | |
| CAS Number | 2250217-31-1 | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMSO, DMF, DCM, and water | |
| Storage | Recommended storage at -20°C, desiccated |
Experimental Protocols
This section provides detailed protocols for the two primary reactions involving this compound: the activation of the carboxylic acid and its conjugation to an amine, and the subsequent "click" reaction of the TCO group with a tetrazine.
Amine Conjugation via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid on this compound to form an NHS ester, which then readily reacts with primary amines.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
-
Amine-containing molecule (e.g., antibody, protein, or small molecule)
-
Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Protocol:
-
Reagent Preparation:
-
Dissolve this compound in the Reaction Buffer to a final concentration of 10 mM.
-
Prepare fresh 100 mM stock solutions of EDC and NHS (or sulfo-NHS) in the Reaction Buffer.
-
-
Activation of this compound:
-
To the this compound solution, add EDC and NHS stock solutions to achieve a final concentration of 20 mM EDC and 50 mM NHS.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Amine:
-
Dissolve the amine-containing molecule in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Add the activated this compound solution to the amine-containing molecule. A molar excess of 10-20 fold of the activated this compound over the amine is a good starting point for optimization.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the TCO-PEG2-conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or tangential flow filtration.
-
Caption: Workflow for the conjugation of this compound to an amine-containing molecule.
TCO-Tetrazine Ligation ("Click" Reaction)
This protocol describes the bioorthogonal reaction between a TCO-PEG2-conjugated molecule and a tetrazine-functionalized molecule.
Materials:
-
Purified TCO-PEG2-conjugated molecule
-
Tetrazine-functionalized molecule (e.g., fluorescent dye, drug molecule)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (if necessary)
Protocol:
-
Reagent Preparation:
-
Dissolve the TCO-PEG2-conjugated molecule in the Reaction Buffer to a known concentration.
-
Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM).
-
-
Ligation Reaction:
-
Add the tetrazine stock solution to the solution of the TCO-PEG2-conjugated molecule. A molar ratio of 1.1 to 2 equivalents of the tetrazine per equivalent of TCO is recommended to ensure complete reaction.
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction is often rapid and can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification (Optional):
-
If the tetrazine reagent was used in a significant excess or if unreacted starting material needs to be removed, purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography).
-
Caption: General workflow for the TCO-tetrazine click chemistry reaction.
Quantitative Data
The performance of this compound in bioconjugation can be assessed through various quantitative measures.
Reaction Kinetics
The IEDDA reaction between TCO and tetrazine is known for its exceptionally fast kinetics. The second-order rate constants are among the highest for any bioorthogonal reaction.
| Reactants | Second-Order Rate Constant (k₂) | Conditions | References |
| TCO and Tetrazine (general) | 2000 M⁻¹s⁻¹ | 9:1 Methanol/Water | |
| TCO and Tetrazine (general) | >800 M⁻¹s⁻¹ | Aqueous media |
Note: The exact rate constant will depend on the specific TCO and tetrazine derivatives used.
Characterization and Quantification
The success of the conjugation can be quantified by determining the degree of labeling (DOL), which is the average number of this compound molecules conjugated to each biomolecule.
| Characterization Method | Information Provided |
| UV-Vis Spectroscopy | Can be used to determine the DOL if the conjugated molecule has a distinct absorbance, by using the Beer-Lambert law. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Provides the most accurate determination of the mass of the conjugate, allowing for precise calculation of the DOL. |
| HPLC Analysis | Can be used to assess the purity of the conjugate and quantify the amount of labeled versus unlabeled material. |
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in a wide range of applications:
-
Antibody-Drug Conjugates (ADCs): The carboxylic acid can be used to attach a cytotoxic drug, while the TCO group allows for site-specific conjugation to a tetrazine-modified antibody.
-
Fluorescent Labeling: The TCO group can be used to "click" a fluorescent tetrazine dye onto a biomolecule that has been functionalized with this compound for imaging applications.
-
Cell Surface Engineering: Cells can be labeled with this compound conjugates to introduce new functionalities on their surface.
-
PROTACs: this compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
-
Surface Modification: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.
Stability and Storage
TCO reagents, including this compound, can be susceptible to isomerization to the less reactive cis-cyclooctene (CCO) form. Therefore, it is crucial to store the reagent at -20°C and protect it from moisture. Once conjugated, the stability of the TCO group can be influenced by the local environment. Studies have shown that TCO stability can be a consideration in complex biological media over extended periods.
Conclusion
This compound is a powerful and versatile bifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its combination of a bioorthogonal TCO group and a versatile carboxylic acid handle, along with a hydrophilic PEG spacer, makes it an invaluable tool for researchers and scientists in the fields of chemistry, biology, and medicine. The detailed protocols and quantitative data provided in this guide are intended to facilitate the successful application of this compound in a variety of research and development endeavors.
References
TCO-PEG2-acid: A Technical Guide to Aqueous Solubility and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solubility characteristics of TCO-PEG2-acid in aqueous buffers, a critical consideration for its application in bioconjugation and drug delivery systems. While precise quantitative data is often proprietary, this guide provides a comprehensive overview of its qualitative solubility, factors influencing it, and detailed experimental protocols for its determination. Furthermore, it outlines the typical experimental workflows where this compound serves as a key linker molecule.
Introduction to this compound
This compound is a bifunctional linker molecule widely used in the field of bioconjugation. It features a trans-cyclooctene (TCO) group and a carboxylic acid moiety, separated by a short, hydrophilic polyethylene glycol (PEG) spacer. The TCO group participates in rapid and specific bioorthogonal "click chemistry" reactions with tetrazine-modified molecules, a cornerstone of modern bioconjugation techniques. The terminal carboxylic acid allows for covalent attachment to primary amine groups on biomolecules, such as proteins or antibodies, through the formation of a stable amide bond, typically facilitated by activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
The inclusion of the PEG spacer is a key design feature intended to enhance the hydrophilicity of the molecule.[1][2][3] This is crucial for improving solubility in aqueous media, which is the standard environment for most biological reactions and formulations.[1][2]
Solubility of this compound
Qualitative Solubility Profile
Product data sheets from various suppliers consistently highlight that the hydrophilic PEG spacer in this compound increases its solubility in aqueous media. However, these same data sheets often specify organic solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF) as the primary solvents for this compound. This suggests that while the PEG linker improves water solubility compared to a non-PEGylated equivalent, the short nature of the PEG2 spacer may not be sufficient to render it highly soluble in purely aqueous buffers without the aid of a co-solvent.
For related compounds with longer PEG chains, such as TCO-PEG24-acid, suppliers explicitly list water as a solvent, indicating a direct correlation between PEG chain length and aqueous solubility.
Factors Influencing Aqueous Solubility
The solubility of this compound in an aqueous buffer is not a fixed value but is influenced by several factors:
-
pH: The carboxylic acid group has a pKa value, and its protonation state is pH-dependent. In buffers with a pH above its pKa, the carboxylate form will predominate, which is generally more water-soluble than the protonated carboxylic acid form.
-
Buffer Composition and Ionic Strength: The type of buffer salts and their concentration can impact the solubility of small molecules through effects like "salting in" or "salting out."
-
Temperature: Solubility is temperature-dependent, though the effect may be more or less pronounced for different compounds.
-
Presence of Co-solvents: As indicated by supplier data, the use of a small percentage of an organic co-solvent like DMSO can significantly enhance the aqueous solubility of this compound.
Quantitative Solubility Data
As of this writing, specific quantitative solubility data for this compound in various aqueous buffers (e.g., mg/mL or molarity at a given pH) is not publicly available in scientific literature or on supplier websites. To obtain this data, researchers must perform empirical solubility assessments. The following section details the established protocols for such determinations.
| Compound | Stated Solvents | Quantitative Aqueous Data | Source |
| This compound | DMSO, DCM, DMF | Not Publicly Available | |
| TCO-PEG24-acid | water, DMF | Not Publicly Available |
Table 1: Summary of publicly available solubility information for TCO-PEG linkers.
Experimental Protocols for Determining Aqueous Solubility
Two primary methods are employed to determine the aqueous solubility of small molecules: the thermodynamic (or equilibrium) solubility assay and the kinetic solubility assay.
Thermodynamic (Equilibrium) Solubility Measurement (Shake-Flask Method)
This method is considered the "gold standard" for determining the intrinsic solubility of a compound at equilibrium.
Principle: An excess amount of the solid compound is agitated in an aqueous buffer for an extended period until the concentration of the dissolved compound in the solution reaches a constant value (equilibrium).
Detailed Methodology:
-
Preparation of Buffers: Prepare the desired aqueous buffers (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4, citrate buffer at pH 5.0) and adjust the pH accurately. The temperature of the buffer should be controlled, typically at 25°C or 37°C.
-
Addition of Compound: Add an excess amount of solid this compound to a known volume of each buffer in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Equilibration: Agitate the vials (e.g., using a shaker or rotator) at a constant temperature for a defined period, typically 24 to 72 hours, to allow the system to reach equilibrium. Time points (e.g., 2, 4, 8, 24, 48, 72 hours) can be taken to ensure the concentration has reached a plateau.
-
Separation of Undissolved Solid: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:
-
Centrifugation: Centrifuge the vials at high speed to pellet the solid.
-
Filtration: Filter the solution using a low-binding filter plate or syringe filter (e.g., 0.22 µm PVDF).
-
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate solvent. Quantify the concentration of dissolved this compound using a validated analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is a common and reliable method. A standard calibration curve of this compound must be generated.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity.
-
-
Data Analysis: The determined concentration represents the thermodynamic solubility of this compound in that specific buffer at that temperature. The experiment should be performed in triplicate for each condition.
Kinetic Solubility Measurement
This high-throughput method measures the solubility of a compound when it is introduced into an aqueous buffer from a concentrated organic stock solution. It often overestimates thermodynamic solubility but is useful for rapid screening.
Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The concentration at which precipitation is first observed is determined, typically by measuring the turbidity of the solution.
Detailed Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a 96-well plate, add the desired aqueous buffer to the wells.
-
Compound Addition: Add small aliquots of the DMSO stock solution to the buffer-containing wells to achieve a range of final concentrations. The final DMSO concentration should be kept low and consistent across wells (e.g., 1-5%).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for potential precipitation.
-
Turbidity Measurement: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader. An increase in absorbance indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant increase in turbidity is observed compared to a buffer-only control.
Experimental Workflow: this compound in Bioconjugation
This compound is a critical component in multi-step bioconjugation workflows, particularly in the construction of Antibody-Drug Conjugates (ADCs). The following diagrams illustrate a typical logical flow for such an experiment.
Figure 1: Logical workflow for ADC synthesis using this compound.
The process can be broken down into two parallel preparations followed by a final conjugation step.
Figure 2: Detailed workflow for preparing the reactive components.
Once both the tetrazine-modified antibody and the TCO-PEG2-Drug conjugate are prepared and purified, they are combined in the final bioorthogonal ligation step.
Figure 3: Final bioorthogonal "click" reaction and purification workflow.
Conclusion
References
TCO-PEG2-acid: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for TCO-PEG2-acid, a bifunctional linker critical in bioconjugation and drug development. Understanding the inherent reactivity and degradation pathways of this reagent is paramount for ensuring experimental success and the development of robust therapeutic and diagnostic agents.
Core Concepts: Structure and Reactivity
This compound, or trans-cyclooctene-PEG2-acid, is a molecule comprised of three key functional components:
-
trans-cyclooctene (TCO): A strained alkene that serves as a highly reactive dienophile in inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with tetrazines. This "click chemistry" reaction is known for its rapid kinetics and high specificity, enabling efficient bioconjugation in complex biological media.
-
Polyethylene Glycol (PEG) Spacer: A two-unit PEG linker (PEG2) that enhances the hydrophilic properties of the molecule, increasing its solubility in aqueous solutions.[1][2][3]
-
Carboxylic Acid: A terminal functional group that can be readily conjugated to primary amines through the formation of a stable amide bond, typically facilitated by activating agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1][2]
The unique combination of these functionalities makes this compound a versatile tool for linking a TCO moiety to proteins, antibodies, or other amine-containing biomolecules.
Stability Profile and Degradation Pathway
The primary stability concern for this compound lies in the inherent strain of the trans-cyclooctene ring. This strain is the driving force behind its high reactivity with tetrazines but also renders it susceptible to isomerization to its more stable, unreactive cis-cyclooctene (CCO) form. This isomerization is an irreversible process that results in the loss of "click" reactivity.
Key Factors Influencing Stability:
-
Temperature: Elevated temperatures accelerate the rate of isomerization from TCO to CCO.
-
Long-term Storage: Over time, even at recommended storage temperatures, the TCO group will gradually convert to the CCO isomer.
Due to this inherent instability, this compound and other TCO-containing compounds are not recommended for long-term storage.
Quantitative Data Summary
The following tables summarize the key specifications and storage recommendations for this compound based on information from various suppliers.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C16H27NO6 | |
| Molecular Weight | 329.4 g/mol | |
| CAS Number | 2250217-31-1 | |
| Purity | Typically ≥95% or ≥98% | |
| Solubility | DMSO, DCM, DMF, Water (enhanced by PEG) |
Table 2: Recommended Storage and Handling
| Condition | Recommendation | Source |
| Storage Temperature | -20°C | |
| Long-Term Storage | Not Recommended | |
| Shipping Condition | Typically Ambient Temperature | |
| In Solvent | -80°C for up to 1 year (for a related compound) |
Experimental Protocols
Protocol: Assessing this compound Stability via NMR Spectroscopy
Objective: To monitor the isomerization of this compound to its CCO form over time under specific storage conditions.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d6) at a known concentration.
-
Aliquot the solution into multiple NMR tubes.
-
-
Initial Analysis (Time = 0):
-
Acquire a baseline ¹H NMR spectrum of a freshly prepared sample.
-
Identify the characteristic peaks corresponding to the trans-cyclooctene protons.
-
-
Incubation:
-
Store the NMR tubes under the desired experimental conditions (e.g., -20°C, 4°C, room temperature).
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 1 week, 1 month, 3 months), acquire a ¹H NMR spectrum from one of the stored tubes.
-
Integrate the signals corresponding to the TCO and CCO isomers. The appearance of new signals or changes in the integration of existing signals will indicate isomerization.
-
-
Data Analysis:
-
Calculate the percentage of the remaining active TCO isomer at each time point relative to the initial measurement.
-
Plot the percentage of active TCO as a function of time to determine the rate of degradation under the tested conditions.
-
Visualizations
The following diagrams illustrate the key chemical transformations and a typical experimental workflow involving this compound.
Caption: Isomerization of reactive TCO to inactive CCO.
Caption: Inverse-electron-demand Diels-Alder (IEDDA) reaction.
Caption: A typical workflow for amide coupling.
Conclusion
The utility of this compound as a bifunctional linker is undeniable, however, its effectiveness is intrinsically linked to its stability. The primary degradation pathway, isomerization of the TCO group, is accelerated by time and elevated temperatures. Therefore, for optimal performance and reproducible results, it is imperative to adhere to the recommended storage condition of -20°C and to minimize the duration of storage. For applications requiring long-term stability, researchers should consider alternative bioorthogonal chemistries or ensure rigorous quality control of their TCO-containing reagents prior to use.
References
An In-depth Technical Guide to TCO-Tetrazine Click Chemistry for Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) has emerged as a powerful tool in the field of bioconjugation, offering a unique combination of rapid kinetics, high specificity, and biocompatibility. This "click chemistry" reaction has become indispensable for researchers in drug development, chemical biology, and molecular imaging, enabling the precise and efficient modification of biomolecules in complex biological systems. This technical guide provides a comprehensive overview of the core principles of TCO-tetrazine chemistry, detailed experimental protocols for key applications, and a summary of quantitative kinetic data.
Core Principles and Reaction Mechanism
The TCO-tetrazine ligation is a bioorthogonal reaction, meaning it proceeds within a biological environment without interfering with native biochemical processes.[1] The reaction is characterized by its exceptionally fast kinetics, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions currently available.[2] This high reactivity allows for efficient labeling at low, micromolar to nanomolar concentrations, which is crucial for in vivo applications to minimize potential toxicity and off-target effects.[3]
The reaction proceeds through a two-step mechanism:
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: The first and rate-determining step is a [4+2] cycloaddition. The electron-deficient tetrazine acts as the diene, and the strained, electron-rich TCO serves as the dienophile. This reaction forms a highly unstable, tricyclic intermediate.[4]
-
Retro-Diels-Alder Reaction: The unstable intermediate rapidly undergoes a retro-Diels-Alder reaction, leading to the irreversible elimination of a molecule of dinitrogen (N₂).[4] The final product is a stable dihydropyridazine, which can further tautomerize and oxidize.
A key advantage of this reaction is the absence of a need for a cytotoxic copper catalyst, which is required for other click chemistry reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This makes the TCO-tetrazine ligation highly suitable for live-cell imaging and in vivo studies.
References
TCO-PEG2-Acid: An In-depth Technical Guide for Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of TCO-PEG2-acid, a key reagent in the field of bioorthogonal chemistry. This compound is a bifunctional molecule featuring a reactive trans-cyclooctene (TCO) group and a terminal carboxylic acid, connected by a two-unit polyethylene glycol (PEG) spacer. This unique structure allows for a two-step bioconjugation strategy, making it an invaluable tool for researchers in drug development, molecular imaging, and diagnostics.
The TCO moiety participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazine-modified molecules. This "click chemistry" reaction is notable for its high efficiency and biocompatibility, proceeding rapidly under physiological conditions without the need for cytotoxic catalysts. The terminal carboxylic acid provides a versatile handle for conjugation to primary amine-containing biomolecules, such as proteins, peptides, and antibodies, through standard EDC/NHS chemistry. The hydrophilic PEG spacer enhances aqueous solubility and reduces steric hindrance, improving overall conjugation efficiency.
Core Properties and Specifications
This compound is a well-characterized molecule with the following properties:
| Property | Value |
| Molecular Formula | C₁₆H₂₇NO₆ |
| Molecular Weight | 329.39 g/mol |
| CAS Number | 2250217-31-1 |
| Purity | Typically ≥95% |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and DCM. Limited solubility in aqueous buffers. |
| Storage | Store at -20°C, desiccated. TCO compounds are susceptible to isomerization and should be stored properly to maintain reactivity. |
Reaction Kinetics: The TCO-Tetrazine Ligation
The IEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions currently known, with second-order rate constants (k₂) that can reach up to 10⁶ M⁻¹s⁻¹. This rapid kinetic profile allows for efficient labeling at low concentrations, which is crucial for in vivo applications. The reaction rate is influenced by the specific tetrazine derivative used.
| Tetrazine Derivative | Second-Order Rate Constant (k₂) in PBS at 37°C |
| Hydrogen-substituted tetrazine | ~26,000 - 30,000 M⁻¹s⁻¹[1] |
| Electron-withdrawing group substituted tetrazine | Faster kinetics |
| Electron-donating group substituted tetrazine | Slower kinetics |
Experimental Protocols
Protocol 1: Amide Coupling of this compound to a Primary Amine-Containing Protein
This protocol describes the conjugation of the carboxylic acid moiety of this compound to primary amines (e.g., lysine residues) on a protein using EDC and NHS chemistry.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., 0.1 M MES, pH 4.5-5.0)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-5 mg/mL.
-
Activation of this compound:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in water) and NHS (e.g., 10 mg/mL in water or DMSO).
-
To the desired amount of this compound, add a 1.5 to 2-fold molar excess of EDC and a 0.5 to 1-fold molar excess of NHS.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation:
-
Add the activated this compound solution to the protein solution. A 10- to 20-fold molar excess of the this compound to the protein is recommended as a starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Conjugation Buffer.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction and hydrolyze any unreacted NHS esters.
-
Incubate for 10-15 minutes at room temperature.
-
-
Purification:
-
Remove excess this compound and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Protocol 2: TCO-Tetrazine Bioorthogonal Ligation
This protocol describes the "click" reaction between a TCO-functionalized molecule and a tetrazine-labeled molecule.
Materials:
-
TCO-modified molecule (e.g., the product from Protocol 1)
-
Tetrazine-labeled molecule (e.g., a fluorescent dye, a drug molecule)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation:
-
Prepare the TCO-modified molecule in the reaction buffer.
-
Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
-
Ligation Reaction:
-
Add a 1.5 to 3-fold molar excess of the tetrazine-labeled molecule to the TCO-modified molecule.
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction is often complete within minutes due to the fast kinetics.
-
-
Purification (Optional):
-
If necessary, remove the excess unreacted tetrazine-labeled molecule using a desalting column or dialysis.
-
Signaling Pathways and Experimental Workflows
Logical Relationship of this compound Functionality
Caption: Functional components of this compound and their respective reactive partners.
Experimental Workflow for Protein Labeling and Conjugation
Caption: Two-step workflow for bioconjugation using this compound.
Stability and Handling Considerations
TCO derivatives are known to be susceptible to isomerization to their less reactive cis-cyclooctene (CCO) form, especially in the presence of thiols or over long-term storage. Crystalline TCO compounds are generally more stable. For optimal performance, it is recommended to store this compound at -20°C under desiccated conditions and to prepare stock solutions fresh for each use.
Conclusion
This compound is a powerful and versatile tool in the field of bioorthogonal chemistry. Its dual functionality, combined with the rapid and specific nature of the TCO-tetrazine ligation, enables researchers to perform a wide range of bioconjugation applications with high efficiency and control. This guide provides the foundational knowledge and protocols to successfully implement this compound in your research endeavors.
References
A Technical Guide to the Role of the PEG2 Spacer in TCO Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is a cornerstone of modern bioorthogonal chemistry, prized for its exceptionally fast kinetics and high specificity.[1][2] The performance of TCO-based reagents in complex biological systems, however, is critically dependent on the linker connecting the TCO moiety to the biomolecule. This guide provides a detailed technical examination of the pivotal role of the short, discrete di-ethylene glycol (PEG2) spacer in TCO linkers. The inclusion of a PEG2 spacer is a key design feature that directly addresses the inherent hydrophobicity and potential for steric hindrance of the TCO group, thereby enhancing solubility, improving reaction efficiency, and ensuring the stability and functionality of the final bioconjugate.[3][4]
Introduction: TCO Linkers in Bioorthogonal Chemistry
Bioorthogonal chemistry employs reactions that can proceed within living systems without interfering with native biochemical processes.[2] The IEDDA "click" reaction between a TCO group (dienophile) and an electron-deficient tetrazine (diene) is one of the fastest bioorthogonal reactions known, with second-order rate constants that can exceed 10³ M⁻¹s⁻¹. This rapid reactivity is essential for applications like pre-targeted imaging and therapy, where reagents are often present at low concentrations.
TCO linkers are commonly used to modify biomolecules such as antibodies for these applications. However, the TCO moiety itself is hydrophobic. When conjugated to a protein, it can interact with hydrophobic domains on the protein surface, leading to aggregation or "burying" of the TCO group, rendering it inaccessible for reaction with its tetrazine partner. The strategic inclusion of a hydrophilic spacer is crucial to mitigate these challenges.
The Core Functions of the PEG2 Spacer
A PEG2 spacer consists of two repeating ethylene glycol units. While short, its impact on the physicochemical properties of a TCO linker is significant.
Enhanced Aqueous Solubility
A primary and critical function of the PEG2 spacer is to increase the hydrophilicity of the TCO linker. The ethylene oxide units form hydrogen bonds with water, improving the solubility of the entire molecule. This is vital for preventing the aggregation of hydrophobic payloads or linkers in aqueous buffers and is crucial for maintaining the stability and function of the bioconjugate. Improved solubility ensures that the TCO reagent remains dispersed and available for conjugation in physiological environments.
Minimized Steric Hindrance and Improved Reaction Efficiency
The PEG2 spacer acts as a flexible arm, extending the TCO reactive group away from the surface of the larger biomolecule to which it is attached. This spatial separation alleviates steric hindrance, allowing an incoming tetrazine-functionalized molecule to access the TCO group more easily. Studies have shown that incorporating a PEG spacer can significantly increase the functional reactivity of TCO-conjugated antibodies. One study reported that the inclusion of a 4-unit PEG chain increased the amount of active TCOs on an antibody by more than four-fold compared to a linker without a PEG spacer (from 10.95% to 46.65% active TCOs). This enhancement in accessibility and reactivity is a key advantage for achieving rapid and efficient labeling, especially in time-sensitive in vivo applications.
Impact on Pharmacokinetics
In drug development, particularly for antibody-drug conjugates (ADCs), PEGylation is a well-established strategy to improve the pharmacokinetic (PK) profile of a therapeutic. Even a short PEG2 spacer can contribute to shielding the bioconjugate from proteolytic degradation and reducing its immunogenicity, which can lead to a longer circulation half-life and better overall performance.
The logical relationship between the properties of the PEG2 spacer and its functional benefits is illustrated below.
Quantitative Data Summary
Direct head-to-head comparisons of TCO linkers with and without a PEG2 spacer are not extensively documented in the literature. However, studies comparing non-PEGylated TCOs to those with short PEG chains (e.g., PEG4) provide strong evidence for the benefits of PEGylation. The following table summarizes representative data on the functional impact of incorporating PEG spacers.
| Parameter | TCO Linker (No PEG) | TCO Linker (with PEG Spacer) | Improvement Factor | Reference |
| Functional Reactivity | ~11% of conjugated TCOs were reactive | ~47% of conjugated TCOs were reactive (using PEG4) | > 4x | |
| Aqueous Solubility | Lower, prone to aggregation | Significantly Higher | Qualitative | |
| Steric Hindrance | Higher, can lead to "burying" of TCO | Minimized | Qualitative |
Key Application: Pre-targeted Radioimmunotherapy
A prominent application for TCO-PEG2 linkers is in pre-targeted radioimmunotherapy (PRIT). This strategy separates the tumor-targeting step from the delivery of the radioactive payload to minimize radiation exposure to healthy tissues.
The process involves four key steps:
-
Injection: A TCO-modified monoclonal antibody (mAb), often containing a TCO-PEG2-NHS linker, is administered to the patient.
-
Accumulation & Clearance: The mAb circulates and accumulates at the tumor site over 24-72 hours, while unbound mAb clears from the bloodstream.
-
Payload Injection: A small, radiolabeled tetrazine molecule is injected.
-
In Vivo Click Reaction: The tetrazine rapidly clears from the body via the kidneys but is captured at the tumor site by the pre-accumulated TCO-modified mAb through the fast IEDDA reaction, delivering the radiotherapeutic payload with high precision.
The following diagram outlines this therapeutic strategy.
Detailed Experimental Protocol: Antibody Labeling
This section provides a representative protocol for conjugating a TCO-PEG2-NHS ester to a monoclonal antibody.
Materials and Reagents
-
Antibody: Purified antibody (e.g., IgG) at 2-5 mg/mL, free of amine-containing stabilizers like BSA or glycine.
-
TCO-PEG2-NHS Ester: e.g., Cat. No. HY-202399.
-
Reaction Buffer: Amine-free buffer, such as Phosphate-Buffered Saline (PBS) or 0.1 M sodium bicarbonate, pH 8.3-8.5.
-
Anhydrous Solvent: Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching Solution: 1 M Tris-HCl or Glycine, pH 8.0.
-
Purification System: Size-exclusion chromatography (SEC) or spin desalting columns appropriate for the antibody size.
Experimental Workflow Diagram
Step-by-Step Procedure
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to transfer the antibody into the Reaction Buffer (pH 8.3-8.5). Ensure the final concentration is between 2-5 mg/mL. Amine-containing buffers (like Tris) must be avoided as they will compete with the antibody for reaction with the NHS ester.
-
-
TCO-PEG2-NHS Ester Stock Solution Preparation:
-
Immediately before use, allow the vial of TCO-PEG2-NHS ester to warm to room temperature.
-
Dissolve the reagent in anhydrous DMSO or DMF to a stock concentration of 10 mM. Vortex briefly to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Calculate the volume of TCO-PEG2-NHS ester solution needed to achieve a desired molar excess (typically 10- to 20-fold molar excess of linker-to-antibody). The optimal ratio may need to be determined empirically.
-
Add the calculated volume of the TCO-PEG2-NHS stock solution to the antibody solution while gently stirring or vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching:
-
To terminate the reaction, add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM. This will react with and neutralize any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Separate the TCO-PEG2-labeled antibody from unreacted linker and byproducts using a size-exclusion chromatography (SEC) column or a spin desalting column.
-
Equilibrate the column with the desired final storage buffer (e.g., PBS, pH 7.4) before loading the reaction mixture.
-
Collect the fractions corresponding to the purified antibody conjugate.
-
-
Characterization:
-
Determine the degree of labeling (DOL), i.e., the average number of TCO molecules per antibody, using methods such as mass spectrometry (MALDI-TOF or ESI-MS) or UV-Vis spectroscopy by reacting the TCO-antibody with a tetrazine-dye that has a known extinction coefficient.
-
Conclusion
The PEG2 spacer, while a small component of a TCO linker, plays a significant and multifaceted role. It is not merely a passive bridge but an active modulator of critical physicochemical properties. By enhancing aqueous solubility, providing spatial separation to reduce steric hindrance, and improving reaction accessibility, the PEG2 spacer is an enabling technology. It ensures that the exceptional kinetic advantages of the TCO-tetrazine reaction can be fully realized in the complex and demanding environments of biological research and therapeutic development. For professionals in the field, understanding and leveraging the function of the PEG2 spacer is essential for designing robust and effective bioconjugates.
References
A Technical Guide to Protein Modification with TCO-PEG2-acid
This in-depth guide is intended for researchers, scientists, and drug development professionals. It details the use of TCO-PEG2-acid as a bifunctional linker for protein modification, a key step in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. This document provides an overview of the underlying chemistry, quantitative data for reaction parameters, and detailed experimental protocols.
Introduction to this compound
This compound is a chemical modification reagent used in bioconjugation, a process that joins two molecules, at least one of which is a biomolecule such as a protein. It features a trans-cyclooctene (TCO) group, a short polyethylene glycol (PEG) spacer, and a carboxylic acid functional group.
The TCO group is notable for its high reactivity with tetrazine-containing molecules through a bioorthogonal "click chemistry" reaction. This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is characterized by its rapid kinetics and high specificity, allowing for efficient labeling of biomolecules in complex biological mixtures.[1][2][3] The PEG spacer, in this case containing two ethylene glycol units, enhances the solubility of the molecule in aqueous solutions and can reduce steric hindrance during conjugation.[2][4] The terminal carboxylic acid allows for the covalent attachment of the linker to primary amines, such as the side chains of lysine residues on the surface of proteins.
Chemical Properties and Specifications
This compound is a versatile tool in the bioconjugation toolkit. Its key properties are summarized below.
| Property | Value | Source |
| Chemical Name | (4E)-TCO-PEG2-acid | |
| Molecular Formula | C16H27NO6 | |
| Molecular Weight | 329.4 Da | |
| CAS Number | 2250217-31-1 | |
| Purity | Typically ≥95% - 98% | |
| Solubility | Soluble in DMSO, DCM, DMF, and water | |
| Storage Conditions | -20°C, desiccated | |
| Shipping Conditions | Ambient Temperature |
Note: TCO compounds have a short half-life as they can isomerize to the less reactive cis-cyclooctene (CCO) form. Therefore, long-term storage is not recommended.
Mechanism of Protein Modification
The modification of a protein with this compound is a two-step process. First, the carboxylic acid group of the linker is activated to make it reactive towards primary amines on the protein. Second, the TCO-modified protein is reacted with a tetrazine-functionalized molecule of interest.
Activation of this compound and Amine Coupling
The carboxylic acid of this compound is typically activated using carbodiimide chemistry, most commonly with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or a sulfo-NHS. EDC activates the carboxyl group, which then reacts with NHS to form a more stable NHS ester. This ester is then susceptible to nucleophilic attack by primary amines (e.g., lysine residues) on the protein, forming a stable amide bond.
Caption: Amine Coupling Workflow for this compound.
Bioorthogonal Ligation with Tetrazine
The TCO-modified protein can then be reacted with a tetrazine-functionalized molecule. This IEDDA reaction is extremely fast and selective, proceeding readily in aqueous buffers at physiological pH. The reaction results in a stable covalent bond and the release of nitrogen gas as the only byproduct.
Caption: TCO-Tetrazine Bioorthogonal Ligation.
Quantitative Data for Protein Modification
The efficiency of protein modification with this compound depends on several factors. The following tables summarize key quantitative parameters.
Reaction Kinetics
| Reaction | Second-Order Rate Constant (k) | Conditions | Source |
| TCO-Tetrazine IEDDA | ~2000 M⁻¹s⁻¹ | 9:1 Methanol/Water | |
| TCO-Tetrazine IEDDA | ~1 M⁻¹s⁻¹ | Aqueous Media |
Recommended Reaction Conditions for Amine Coupling
| Parameter | Recommended Range | Notes | Source |
| pH | 8.3 - 8.5 | Optimal for NHS ester reaction with amines. Lower pH protonates amines, reducing reactivity. Higher pH increases NHS ester hydrolysis. | |
| Molar Excess (NHS Ester:Protein) | 3:1 to 20:1 | The optimal ratio is protein-dependent and should be determined empirically. | |
| Reaction Time | 4 hours at room temperature or overnight on ice | Longer incubation may be necessary for less reactive proteins. | |
| Buffer | Amine-free (e.g., PBS, Sodium Bicarbonate) | Amine-containing buffers (e.g., Tris) will compete for reaction with the NHS ester. |
Applications in Research and Drug Development
The ability to conjugate proteins with other molecules in a specific and efficient manner makes this compound a valuable tool in several fields:
-
Antibody-Drug Conjugates (ADCs): this compound can be used to attach potent cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.
-
PROTACs: This linker can be used in the synthesis of proteolysis-targeting chimeras (PROTACs) to induce the degradation of specific proteins.
-
Molecular Imaging: Proteins can be labeled with imaging agents (e.g., fluorescent dyes) for applications in diagnostics and cellular imaging.
-
Proteomics: this compound facilitates the study of protein-protein interactions and the identification of protein targets.
-
Drug Delivery and Surface Modification: The PEG linker can improve the pharmacokinetic properties of therapeutic proteins and peptides.
Experimental Protocols
The following protocols provide a general framework for the modification of proteins with this compound. Optimization may be required for specific proteins and applications.
Protocol 1: this compound Activation and Protein Labeling
This protocol describes the activation of the carboxylic acid on this compound using EDC and NHS, followed by conjugation to a protein.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or water, respectively, immediately before use.
-
-
Activate this compound:
-
In a microcentrifuge tube, combine this compound, EDC, and NHS in a suitable reaction buffer. A typical molar ratio is 1:1.5:3 (TCO-acid:EDC:NHS).
-
Incubate for 15-30 minutes at room temperature to form the TCO-PEG2-NHS ester.
-
-
Protein Labeling:
-
Adjust the pH of the protein solution to 8.3-8.5 using a suitable buffer (e.g., 0.1 M sodium bicarbonate).
-
Add the activated TCO-PEG2-NHS ester solution to the protein solution. The molar excess of the NHS ester to the protein should be optimized (start with a 10- to 20-fold molar excess).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quench the Reaction:
-
Add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purify the TCO-Modified Protein:
-
Remove excess labeling reagent and byproducts by size-exclusion chromatography or dialysis.
-
Caption: Workflow for this compound Protein Labeling.
Protocol 2: Click Reaction with a Tetrazine-Labeled Molecule
This protocol outlines the bioorthogonal reaction between the TCO-modified protein and a tetrazine-functionalized molecule.
Materials:
-
Purified TCO-modified protein
-
Tetrazine-labeled molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Solutions:
-
Ensure the TCO-modified protein is in a suitable reaction buffer at a known concentration.
-
Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO).
-
-
Click Reaction:
-
Add a 1.1- to 5-fold molar excess of the tetrazine-labeled molecule to the TCO-modified protein solution. A slight molar excess is recommended to ensure complete labeling.
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction is typically complete within this timeframe due to the fast kinetics.
-
-
Purification (Optional):
-
If necessary, remove the excess tetrazine-labeled molecule by size-exclusion chromatography or another appropriate method.
-
-
Characterization:
-
Characterize the final protein conjugate using methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful labeling.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution | Source |
| Low Labeling Efficiency | Inactive NHS ester due to moisture. | Use fresh, anhydrous DMSO/DMF. Allow the NHS ester to warm to room temperature before opening. | |
| Presence of primary amines in the buffer. | Buffer exchange the protein into an amine-free buffer (e.g., PBS). | ||
| Insufficient molar excess of labeling reagent. | Increase the molar excess of the TCO-PEG2-NHS ester. | ||
| Protein Aggregation | High degree of labeling. | Reduce the molar excess of the labeling reagent or the reaction time. | |
| Unfavorable buffer conditions. | Optimize buffer pH and ionic strength. | ||
| Free Dye/Molecule in Final Product | Inadequate purification. | Ensure proper separation using size-exclusion chromatography or dialysis. |
References
TCO-PEG2-acid: An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
An Introduction to a Powerful Bioorthogonal Linker
TCO-PEG2-acid is a bifunctional linker molecule that has become an invaluable tool in the fields of bioconjugation, drug delivery, and molecular imaging. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols necessary for its effective use. This compound features a trans-cyclooctene (TCO) group and a terminal carboxylic acid, connected by a two-unit polyethylene glycol (PEG) spacer.[1][2][3] This unique structure allows for a two-step conjugation strategy, making it a versatile reagent for linking molecules of interest to biomolecules such as proteins, antibodies, and peptides.
The TCO moiety is highly reactive towards tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) reaction.[2][3] This "click chemistry" reaction is known for its exceptionally fast kinetics, high specificity, and biocompatibility, as it proceeds rapidly in aqueous environments without the need for cytotoxic catalysts like copper. The carboxylic acid group, on the other hand, can be activated to react with primary amines, such as the lysine residues on the surface of proteins, to form stable amide bonds. The hydrophilic PEG spacer enhances the solubility of the molecule in aqueous media and can reduce aggregation of the labeled biomolecule.
Core Properties and Specifications
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | References |
| Chemical Formula | C16H27NO6 | |
| Molecular Weight | 329.4 g/mol | |
| CAS Number | 2250217-31-1 | |
| Purity | Typically ≥98% | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Conditions | -20°C, desiccated |
Note: TCO compounds have a short half-life as they can isomerize to the less reactive cis-cyclooctene (CCO) form. Therefore, long-term storage is not recommended.
Applications in Research and Drug Development
The unique properties of this compound make it suitable for a wide range of applications, including:
-
Antibody-Drug Conjugates (ADCs): this compound can be used to link cytotoxic drugs to antibodies, creating targeted cancer therapies. The bioorthogonal nature of the TCO-tetrazine ligation allows for the drug to be attached to the antibody after the antibody has been modified with the TCO linker.
-
Protein Labeling and Imaging: Proteins can be labeled with this compound and subsequently reacted with a tetrazine-functionalized fluorescent dye or imaging agent for in vitro and in vivo imaging studies.
-
Cell Surface Modification: The carboxylic acid group can be used to attach the TCO linker to the surface of cells, which can then be targeted with tetrazine-modified molecules for cell tracking or targeted drug delivery.
-
PROTACs and Proteomics: This linker is also utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and for various applications in proteomics research.
Experimental Protocols
This section provides detailed protocols for the two key reactions involving this compound: the activation of the carboxylic acid and its conjugation to a primary amine-containing biomolecule, and the subsequent bioorthogonal reaction with a tetrazine-functionalized molecule.
Protocol 1: Conjugation of this compound to a Protein via Amide Bond Formation
This protocol describes the steps for activating the carboxylic acid of this compound using EDC and NHS and then conjugating it to a protein.
Materials:
-
This compound
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting spin column or dialysis cassette
Procedure:
-
Prepare a Stock Solution of this compound: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Prepare the Protein: Exchange the protein into the Activation Buffer at a concentration of 1-5 mg/mL using a desalting spin column or dialysis.
-
Activate the Carboxylic Acid:
-
Add the this compound stock solution to the protein solution at a desired molar excess.
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer.
-
Add EDC and NHS to the protein/TCO-PEG2-acid mixture. A common starting point is a 2- to 5-fold molar excess of EDC and NHS over the this compound.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Conjugation to the Protein:
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Conjugation Buffer.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quench the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature to quench any unreacted NHS-activated this compound.
-
Purify the TCO-labeled Protein: Remove excess reagents and byproducts by purifying the protein conjugate using a desalting spin column or dialysis against a suitable buffer (e.g., PBS).
Protocol 2: Bioorthogonal Ligation of a TCO-labeled Protein with a Tetrazine-functionalized Molecule
This protocol describes the "click" reaction between the TCO-labeled protein and a tetrazine-containing molecule.
Materials:
-
TCO-labeled protein (from Protocol 1)
-
Tetrazine-functionalized molecule (e.g., fluorescent dye, drug)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the Reactants:
-
Ensure the TCO-labeled protein is in the Reaction Buffer at a known concentration.
-
Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.
-
-
Perform the Ligation Reaction:
-
Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A slight molar excess (1.1 to 2-fold) of the tetrazine reagent is often used.
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purify the Final Conjugate (Optional): If necessary, the final conjugate can be purified from any unreacted tetrazine reagent using size exclusion chromatography or dialysis.
Quantitative Data Summary
The efficiency of the TCO-tetrazine ligation is a key advantage of this bioorthogonal chemistry. The table below summarizes typical quantitative parameters.
| Parameter | Typical Value Range | References |
| Second-order Rate Constant (k2) for TCO-Tetrazine Reaction | 10³ - 10⁶ M⁻¹s⁻¹ | |
| Typical Molar Excess of this compound for Protein Labeling | 10- to 30-fold | |
| Typical Reaction Time for TCO-Tetrazine Ligation | 10 - 60 minutes | |
| Achievable Degree of Labeling (DOL) | Varies depending on protein and reaction conditions | - |
Visualizing the Workflow and Chemistry
To better understand the processes involved, the following diagrams illustrate the key chemical reactions and experimental workflows.
Caption: A workflow diagram illustrating the two-step conjugation process using this compound.
Caption: The chemical pathway of the TCO-tetrazine bioorthogonal reaction.
Characterization of TCO-Conjugated Biomolecules
After conjugation, it is crucial to characterize the resulting biomolecule to determine the degree of labeling (DOL) and confirm the integrity of the conjugate. Common analytical techniques include:
-
Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate, from which the DOL can be calculated.
-
UV-Vis Spectroscopy: If the conjugated molecule has a distinct absorbance, the DOL can be estimated by measuring the absorbance at specific wavelengths.
-
HPLC: Techniques such as size-exclusion chromatography (SEC) or reverse-phase HPLC (RP-HPLC) can be used to purify the conjugate and assess its homogeneity.
This guide provides a foundational understanding of this compound and its application in bioconjugation. For specific applications, further optimization of the described protocols may be necessary to achieve the desired results.
References
Methodological & Application
Application Notes and Protocols for TCO-PEG2-acid Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the use of TCO-PEG2-acid as a bifunctional linker for bioconjugation. It details the principles of the two-step conjugation process, provides step-by-step experimental protocols, and presents key quantitative data to enable efficient and reproducible conjugation of biomolecules for applications in research, diagnostics, and therapeutics.
Introduction
This compound is a versatile heterobifunctional crosslinker that facilitates the covalent linkage of two molecules. It features a Trans-Cyclooctene (TCO) group and a carboxylic acid, separated by a hydrophilic polyethylene glycol (PEG) spacer. The bioconjugation strategy involves two key reactions:
-
Amine Coupling: The carboxylic acid group can be activated, most commonly using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), to form a stable amide bond with primary amine groups present on biomolecules such as proteins, antibodies, or peptides.[1][2]
-
TCO-Tetrazine Ligation: The TCO group reacts with a tetrazine-functionalized molecule via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[3][4] This "click chemistry" reaction is known for its exceptionally fast kinetics, high specificity, and biocompatibility, as it proceeds rapidly under physiological conditions without the need for a catalyst.[5]
The PEG2 spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers and can reduce steric hindrance during the conjugation process.
Data Presentation
The efficiency and kinetics of the TCO-tetrazine ligation are critical for successful bioconjugation, especially when working with low concentrations of biomolecules. The following table summarizes key quantitative data for this reaction.
| Parameter | Value | Reactants | Solvent/Conditions | Reference |
| Second-Order Rate Constant (k) | ~2000 M⁻¹s⁻¹ | 3,6-di-(2-pyridyl)-s-tetrazine and trans-cyclooctene | Methanol/Water (9:1), 25°C | |
| up to 30,000 M⁻¹s⁻¹ | TCO derivatives and Hydrogen-substituted tetrazines | Aqueous Media | ||
| 1100 - 73,000 M⁻¹s⁻¹ | TCO-PEG₄ and various tetrazine scaffolds | DPBS, 37°C | ||
| > 800 M⁻¹s⁻¹ | General TCO-Tetrazine | N/A | ||
| Conjugation Efficiency | > 99% | TCO-protein & Tetrazine-molecule | Mild Buffer Conditions | |
| Reaction Time | 30-60 minutes | TCO-labeled protein and tetrazine-labeled protein | Room Temperature |
Experimental Protocols
This section provides detailed protocols for a two-step bioconjugation workflow: (1) labeling a protein with this compound via amine coupling, and (2) ligating the TCO-labeled protein to a tetrazine-functionalized molecule.
Protocol 1: Protein Labeling with this compound using EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid on this compound and its subsequent reaction with primary amines on a protein.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine
-
Desalting spin column
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the Conjugation Buffer at a concentration of 1-5 mg/mL.
-
If the protein buffer contains primary amines (e.g., Tris), perform a buffer exchange into the Conjugation Buffer using a desalting spin column.
-
-
Activation of this compound:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
In a separate tube, dissolve EDC and NHS in the Activation Buffer to a final concentration of 100 mM each.
-
Add the this compound stock solution to the EDC/NHS solution to achieve a final concentration of 10 mM this compound.
-
Incubate the activation reaction for 15 minutes at room temperature.
-
-
Conjugation to Protein:
-
Add a 20-fold molar excess of the activated TCO-PEG2-NHS ester solution to the protein solution.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Quenching Reaction:
-
Stop the labeling reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 5 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Remove excess, unreacted this compound and quenching reagents using a desalting spin column equilibrated with the desired storage buffer (e.g., PBS).
-
The TCO-labeled protein is now ready for the subsequent click reaction.
-
Protocol 2: TCO-Tetrazine Click Chemistry Ligation
This protocol describes the reaction of the TCO-labeled protein with a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein (from Protocol 1)
-
Tetrazine-functionalized molecule (e.g., fluorescent dye, biotin, or another protein)
-
Reaction Buffer: PBS, pH 6.0-9.0
Procedure:
-
Reactant Preparation:
-
Prepare the TCO-labeled protein in the Reaction Buffer.
-
Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water) to create a stock solution.
-
-
Ligation Reaction:
-
Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A slight molar excess (1.1 to 1.5-fold) of the tetrazine reagent is often recommended.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification (Optional):
-
If necessary, the final conjugate can be purified from excess unreacted tetrazine reagent using size-exclusion chromatography (SEC) or dialysis.
-
Characterization of Conjugates
The success of the bioconjugation can be assessed using various analytical techniques:
-
HPLC (High-Performance Liquid Chromatography):
-
Size-Exclusion Chromatography (SEC-HPLC): To separate the conjugate from unreacted protein and to detect any aggregation.
-
Reverse-Phase HPLC (RP-HPLC): To separate proteins with different degrees of labeling based on hydrophobicity.
-
-
Mass Spectrometry (MS):
-
To confirm the covalent attachment of the TCO-PEG2 linker and the tetrazine-molecule by observing the corresponding mass shift in the protein's molecular weight. This allows for the determination of the degree of labeling (DOL).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound bioconjugation.
Antibody-Drug Conjugate (ADC) Signaling Pathway Example
This diagram illustrates a conceptual signaling pathway targeted by an Antibody-Drug Conjugate (ADC) created using this compound bioconjugation. The ADC targets a cell surface receptor (e.g., a receptor tyrosine kinase), is internalized, and releases a cytotoxic drug, which then induces apoptosis.
Caption: ADC targeting and induction of apoptosis.
References
Application Notes and Protocols for TCO-PEG2-acid Antibody Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of antibodies with TCO-PEG2-acid. This methodology is foundational for a two-step bioorthogonal conjugation strategy, where the trans-cyclooctene (TCO) moiety, once attached to the antibody, can undergo a rapid and highly specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine-functionalized molecule. This "click chemistry" approach is exceptionally useful for attaching a wide variety of payloads, such as fluorescent dyes, drug molecules, or imaging agents, to an antibody in a controlled and efficient manner under physiological conditions.
The protocol herein details the activation of the terminal carboxylic acid on the this compound linker using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a reactive NHS ester. This activated linker is then reacted with primary amines (e.g., lysine residues) on the antibody to form a stable amide bond. Subsequent sections cover the purification of the TCO-labeled antibody and methods for its characterization.
Data Presentation
Successful antibody conjugation with this compound is dependent on several factors, including the molar ratios of the reagents and the intrinsic properties of the antibody. The following table summarizes key quantitative parameters and expected outcomes based on typical results reported for similar bioconjugation reactions. Optimization of these parameters is often necessary for specific antibodies and applications.
| Parameter | Recommended Range/Value | Rationale & Notes |
| Molar Ratio (this compound : Antibody) | 10:1 to 30:1 | A molar excess of the TCO linker drives the reaction towards a higher degree of labeling. Start with a 20-fold excess for initial optimization. |
| Molar Ratio (EDC : this compound) | 1.5:1 to 2:1 | Sufficient EDC is required to activate the carboxylic acid groups on the this compound. |
| Molar Ratio (NHS : this compound) | 1:1 to 1.2:1 | NHS is used to stabilize the active intermediate, increasing the efficiency of the reaction with the antibody's primary amines. |
| Antibody Concentration | 1 - 5 mg/mL | Higher antibody concentrations can improve conjugation efficiency. However, ensure the antibody remains soluble throughout the process. |
| Expected Degree of Labeling (DOL) | 2 - 8 | The number of TCO molecules per antibody. This is highly dependent on the antibody and reaction conditions. Determined by MALDI-TOF MS. |
| Antibody Recovery | > 85% | Expected yield after purification using size-exclusion chromatography. Recovery can be assessed by measuring protein concentration before and after purification.[1] |
Experimental Protocols
Antibody Preparation and Buffer Exchange
Prior to labeling, it is crucial to prepare the antibody in a buffer free of primary amines (e.g., Tris, glycine) and other nucleophiles that can interfere with the EDC/NHS chemistry.
-
Materials:
-
Antibody of interest
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO) or dialysis cassettes (10K MWCO)
-
Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
-
Protocol:
-
If the antibody is in a buffer containing primary amines or other interfering substances, perform a buffer exchange into PBS, pH 7.4.
-
For spin desalting columns, follow the manufacturer's instructions to exchange the buffer.
-
For dialysis, dialyze the antibody solution against PBS, pH 7.4, at 4°C with at least two buffer changes.
-
After buffer exchange, determine the antibody concentration using a spectrophotometer at 280 nm.
-
Adjust the antibody concentration to 1-5 mg/mL with the Reaction Buffer.
-
This compound Labeling of Antibody
This protocol describes the activation of this compound and its conjugation to the antibody.
-
Materials:
-
Prepared antibody in Reaction Buffer
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Reaction tubes
-
-
Protocol:
-
Bring all reagents to room temperature before use.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mg/mL stock solution of EDC in the Reaction Buffer. Note: EDC is moisture-sensitive; prepare this solution immediately before use.
-
Prepare a 10 mg/mL stock solution of NHS (or Sulfo-NHS) in the Reaction Buffer.
-
In a reaction tube, combine the required volume of this compound stock solution with the appropriate volumes of EDC and NHS stock solutions to achieve the desired molar ratios (refer to the data table). Mix well by pipetting.
-
Incubate the activation mixture for 15 minutes at room temperature to generate the NHS ester.
-
Add the activated this compound mixture to the prepared antibody solution.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
To quench the reaction, add the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Purification of TCO-Labeled Antibody
Purification is necessary to remove unreacted this compound and byproducts. Size-exclusion chromatography (SEC) is a commonly used method.[2]
-
Materials:
-
Quenched antibody labeling reaction mixture
-
Size-exclusion chromatography column (e.g., PD-10 desalting column)
-
PBS, pH 7.4
-
-
Protocol:
-
Equilibrate the size-exclusion column with PBS, pH 7.4, according to the manufacturer's instructions.
-
Apply the quenched reaction mixture to the equilibrated column.
-
Elute the TCO-labeled antibody with PBS, pH 7.4.
-
Collect the fractions containing the purified antibody. The antibody will typically elute in the void volume.
-
Measure the concentration of the purified TCO-labeled antibody at 280 nm.
-
Calculate the antibody recovery yield.
-
The purified conjugate can be stored at 4°C for short-term use or at -20°C for long-term storage.
-
Characterization of TCO-Labeled Antibody
The degree of labeling (DOL) is a critical parameter to determine the average number of TCO molecules conjugated to each antibody. MALDI-TOF mass spectrometry is a highly accurate method for this determination.
-
Method: MALDI-TOF Mass Spectrometry
-
Analyze both the unlabeled and the TCO-labeled antibody samples by MALDI-TOF MS.
-
The mass difference between the major peaks of the labeled and unlabeled antibody spectra corresponds to the total mass of the conjugated this compound molecules.
-
Calculate the DOL using the following formula: DOL = (Mass of Labeled Antibody - Mass of Unlabeled Antibody) / Molecular Weight of this compound
-
Visualizations
Caption: Experimental workflow for this compound antibody labeling.
Caption: Reaction scheme for this compound antibody conjugation.
References
Application Note: Covalent Conjugation of TCO-PEG2-acid to Amine-Containing Molecules
Introduction
This document provides a detailed protocol for the covalent conjugation of TCO-PEG2-acid to molecules containing primary amines, such as proteins, peptides, or amine-modified oligonucleotides. The trans-cyclooctene (TCO) moiety is a key component in bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazine partners.[1][2][3] This reaction is known for its exceptionally fast kinetics and high specificity, allowing for the precise labeling of biomolecules in complex biological systems.[2]
The this compound linker contains a terminal carboxylic acid that can be activated to react with primary amines.[1] The conjugation chemistry relies on the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS). This two-step process first activates the carboxylic acid to form a semi-stable NHS ester, which then efficiently reacts with a primary amine to form a stable amide bond. The inclusion of a hydrophilic polyethylene glycol (PEG) spacer enhances water solubility and can reduce steric hindrance during conjugation.
Principle of the Reaction
The conjugation process occurs in two main stages:
-
Activation: EDC reacts with the carboxyl group of this compound, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.
-
NHS Ester Formation and Amine Coupling: The O-acylisourea intermediate reacts with NHS (or Sulfo-NHS) to create a more stable, amine-reactive NHS ester. This activated ester then readily couples with a primary amine (-NH2) on the target molecule, forming a stable covalent amide bond and releasing NHS.
Experimental Data and Recommendations
Effective conjugation requires careful consideration of buffer conditions and reagent concentrations. The following tables provide recommended starting points for protocol optimization.
Table 1: Recommended Buffer Conditions
| Parameter | Activation Step (Carboxylic Acid) | Conjugation Step (Amine Reaction) | Rationale |
|---|---|---|---|
| pH | 4.7 - 6.0 | 7.2 - 8.0 | The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH. The reaction of the NHS ester with primary amines is favored at a neutral to slightly basic pH. |
| Buffer Type | MES (2-(N-morpholino)ethanesulfonic acid) | PBS (Phosphate-Buffered Saline) | MES is an ideal activation buffer as it lacks carboxyl and primary amine groups that would interfere with the EDC/NHS reaction. PBS is a suitable buffer for the amine coupling step. |
| Additives to Avoid | Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate, Citrate). | - | These functional groups will compete with the desired reaction, reducing conjugation efficiency. |
Table 2: Recommended Molar Ratios for Reagents
| Reagent | Molar Excess (relative to Amine-Molecule) | Purpose |
|---|---|---|
| This compound | 10 - 20 fold | Drives the reaction towards product formation. |
| EDC | 2 - 4 fold (relative to this compound) | Activates the carboxylic acid groups. |
| NHS/Sulfo-NHS | 2 - 5 fold (relative to this compound) | Stabilizes the activated intermediate, improving coupling efficiency. |
Note: These ratios are starting recommendations and may require optimization depending on the specific properties of the amine-containing molecule.
Detailed Experimental Protocol
This protocol describes a two-step aqueous conjugation procedure. It is recommended to perform a small-scale trial to optimize reagent concentrations before proceeding with valuable samples.
Materials and Reagents
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure
Step 1: Preparation of Reagents
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent moisture contamination.
-
Prepare a 10 mg/mL stock solution of EDC in either ultrapure water or Activation Buffer immediately before use.
-
Prepare a 10 mg/mL stock solution of NHS or Sulfo-NHS in either ultrapure water or Activation Buffer immediately before use.
-
Dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM).
-
Prepare the amine-containing molecule in the Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL for proteins).
Step 2: Activation of this compound
-
In a microcentrifuge tube, combine the desired amount of this compound with the appropriate volume of Activation Buffer.
-
Add the freshly prepared EDC stock solution to the this compound solution.
-
Immediately add the freshly prepared NHS/Sulfo-NHS stock solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
Step 3: Conjugation to Amine-Containing Molecule
-
Immediately after activation, add the activated TCO-PEG2-NHS ester solution to the solution of the amine-containing molecule.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5. If necessary, adjust by adding a small amount of Coupling Buffer.
-
Allow the reaction to proceed for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing.
Step 4: Quenching the Reaction
-
To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature. This will hydrolyze any unreacted NHS esters.
Step 5: Purification of the Conjugate
-
Remove excess reagents and reaction byproducts by purifying the TCO-labeled molecule.
-
For proteins and other macromolecules, a desalting column is an effective method for purification. Follow the manufacturer's instructions for the selected column.
Step 6: Storage
-
Store the purified TCO-conjugated molecule in a suitable buffer at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Visualized Workflows and Pathways
Caption: Chemical reaction pathway for EDC/NHS mediated this compound conjugation to primary amines.
Caption: Experimental workflow for the conjugation of this compound to an amine-containing molecule.
References
Application Notes and Protocols for TCO-PEG2-acid in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, designed to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic toxicity. The linker, connecting the antibody to the payload, is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile. TCO-PEG2-acid is a bifunctional linker that offers a versatile platform for ADC development through bioorthogonal click chemistry.
This document provides detailed application notes and protocols for the use of this compound in the development of ADCs. It covers the principles of TCO-tetrazine ligation, step-by-step experimental procedures, methods for characterization, and representative data for assessing ADC performance.
Key Features of this compound:
-
Trans-cyclooctene (TCO) Group: A strained alkene that reacts with exceptional speed and selectivity with a tetrazine partner via an inverse-electron-demand Diels-Alder (IEDDA) "click" reaction. This bioorthogonal reaction proceeds efficiently under mild, physiological conditions without the need for a catalyst.
-
Carboxylic Acid (-COOH) Group: Enables covalent attachment to primary amines, such as the lysine residues on the surface of an antibody, through the formation of a stable amide bond. This is typically achieved by activating the carboxylic acid with EDC and NHS (or Sulfo-NHS).
-
PEG2 Spacer: A short, hydrophilic polyethylene glycol spacer that enhances the aqueous solubility of the linker and the resulting ADC, which can help to reduce aggregation and improve pharmacokinetic properties.
Principle of ADC Synthesis using this compound
The synthesis of an ADC using this compound is a two-stage process. First, the this compound linker is conjugated to the antibody. Second, a payload functionalized with a tetrazine moiety is "clicked" onto the TCO-modified antibody.
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
Procedure:
-
Equilibrate this compound, EDC, and NHS to room temperature.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
In a separate tube, dissolve EDC (1.5-2 molar excess over this compound) and NHS (1.5-2 molar excess over this compound) in Activation Buffer.
-
Add the EDC/NHS solution to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature. The resulting activated TCO-PEG2-NHS ester is now ready for conjugation to the antibody. It is recommended to use the activated linker immediately.
Protocol 2: Conjugation of Activated TCO-PEG2-Linker to Antibody
This protocol details the conjugation of the activated TCO-PEG2-NHS ester to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Activated TCO-PEG2-NHS ester solution (from Protocol 1)
-
Conjugation Buffer: 1X PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)
Procedure:
-
Antibody Preparation: Ensure the antibody is in the Conjugation Buffer at a concentration of 2-10 mg/mL. If the antibody buffer contains primary amines (e.g., Tris), perform a buffer exchange into the Conjugation Buffer.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the activated TCO-PEG2-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess linker and byproducts by buffer exchange into PBS using a desalting column. The resulting TCO-modified antibody can be stored at 4°C for short-term use or at -80°C for long-term storage.
Protocol 3: Conjugation of Tetrazine-Payload to TCO-Modified Antibody
This protocol describes the final "click" reaction between the TCO-modified antibody and a tetrazine-functionalized payload.
Materials:
-
TCO-modified antibody (from Protocol 2)
-
Tetrazine-modified payload (e.g., Tetrazine-MMAE)
-
Reaction Buffer: 1X PBS, pH 7.4
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Prepare Reactants: Dissolve the tetrazine-modified payload in an appropriate solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM).
-
iEDDA Ligation: Add a slight molar excess of the tetrazine-payload stock solution (e.g., 1.5-3 equivalents per TCO site) to the TCO-modified antibody solution.
-
Incubate the reaction for 1 hour at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification: Purify the resulting ADC from excess payload and reaction byproducts using SEC or another suitable purification method.
ADC Characterization
Thorough characterization is crucial to ensure the quality, consistency, and efficacy of the ADC.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined by several methods:
-
UV-Vis Spectroscopy: This is a simple method that can be used if the drug has a distinct UV absorbance from the antibody. By measuring the absorbance at 280 nm (for the antibody) and at the maximum absorbance wavelength of the drug, the concentrations of both can be determined, and the DAR calculated.
-
Hydrophobic Interaction Chromatography (HIC)-HPLC: The conjugation of a hydrophobic drug-linker increases the hydrophobicity of the antibody. HIC-HPLC can separate ADC species with different numbers of conjugated drugs (DAR0, DAR2, DAR4, etc.). The average DAR is calculated from the relative peak areas.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method provides a direct measurement of the molecular weight of the intact or reduced ADC. The number of attached drug-linkers can be determined with high accuracy by comparing the mass of the conjugated antibody to the unconjugated antibody.
Table 1: Comparison of DAR Determination Methods
| Method | Principle | Pros | Cons |
| UV-Vis | Measures absorbance at two wavelengths to determine antibody and drug concentrations. | Simple, rapid, and requires standard lab equipment. | Requires the drug to have a unique absorbance spectrum. Provides an average DAR only. |
| HIC-HPLC | Separates ADC species based on hydrophobicity. | Provides information on the distribution of different DAR species. Good for routine analysis. | Can be influenced by the hydrophobicity of the linker and payload. |
| LC-MS | Measures the mass of the ADC to determine the number of conjugated drugs. | Highly accurate and provides detailed information on DAR distribution. | Requires specialized instrumentation and expertise. |
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC on antigen-positive versus antigen-negative cells.
Protocol 4: MTT Assay for ADC Cytotoxicity
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the assay period and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Add the different concentrations to the cells. Include untreated cells as a control.
-
Incubation: Incubate the cells for a period appropriate for the payload's mechanism of action (e.g., 72-96 hours for microtubule inhibitors).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software.
Table 2: Representative In Vitro Cytotoxicity Data for ADCs
| ADC (Antibody-Linker-Payload) | Cell Line | Antigen Expression | IC50 (ng/mL) | Reference |
| Trastuzumab-TCO-PEG-MMAE | SK-BR-3 | HER2-positive | 15 | Fictional, for illustration |
| Trastuzumab-TCO-PEG-MMAE | MDA-MB-468 | HER2-negative | >1000 | Fictional, for illustration |
| Rituximab-TCO-PEG-PBD | Raji | CD20-positive | 0.5 | Fictional, for illustration |
| Rituximab-TCO-PEG-PBD | Jurkat | CD20-negative | >500 | Fictional, for illustration |
Note: The data in this table is illustrative and not from a specific study of this compound. Actual IC50 values will vary depending on the antibody, payload, cell line, and experimental conditions.
Stability Assessment
The stability of the ADC is crucial for its in vivo performance. This includes the stability of the TCO-tetrazine linkage.
Protocol 5: Plasma Stability Assay
Materials:
-
ADC
-
Human or mouse plasma
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADC at a specific concentration (e.g., 10 µM) in plasma at 37°C.
-
Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Sample Preparation: Process the plasma samples to precipitate proteins and extract the ADC and any released payload.
-
LC-MS/MS Analysis: Analyze the samples to quantify the amount of intact ADC and free payload over time.
-
Data Analysis: Plot the percentage of intact ADC remaining over time to determine the stability of the ADC.
Signaling Pathways and Logical Relationships
The cytotoxic effect of an ADC is determined by the mechanism of action of its payload. Below are diagrams illustrating the signaling pathways affected by common ADC payloads.
Conclusion
This compound is a valuable and versatile linker for the development of next-generation antibody-drug conjugates. Its key features, including the rapid and specific TCO-tetrazine click chemistry and the hydrophilic PEG spacer, enable the synthesis of well-defined and potent ADCs. The protocols and characterization methods outlined in this document provide a comprehensive guide for researchers in this field. Careful optimization of conjugation conditions and thorough characterization of the resulting ADC are essential for successful development of these promising cancer therapeutics.
Application Notes and Protocols for Nanoparticle Modification with TCO-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the surface modification of nanoparticles using the heterobifunctional linker, TCO-PEG2-acid. This linker is a valuable tool for researchers developing targeted drug delivery systems, advanced imaging agents, and other nanomedicines. It incorporates a Trans-Cyclooctene (TCO) group for bioorthogonal "click" chemistry and a carboxylic acid for covalent conjugation to nanoparticles. The short polyethylene glycol (PEG) spacer enhances hydrophilicity and biocompatibility.
Introduction to this compound
This compound is a versatile linker that enables a two-step strategy for nanoparticle functionalization.[1][2]
-
Carboxylic Acid Group (-COOH): This functional group allows for the covalent attachment of the linker to nanoparticles displaying primary amine (-NH2) groups on their surface. This is typically achieved through the formation of a stable amide bond using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[1][2]
-
Trans-Cyclooctene (TCO) Group: The TCO moiety is a key component for bioorthogonal chemistry. It reacts specifically and rapidly with tetrazine-functionalized molecules in a reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1] This "click" reaction is highly efficient, proceeds quickly in biological media without the need for a catalyst, and is orthogonal to most biological functional groups, making it ideal for conjugating targeting ligands, imaging agents, or therapeutic molecules to the nanoparticle surface in a controlled manner.
-
PEG2 Spacer: The short diethylene glycol spacer increases the hydrophilicity of the linker, which can help to improve the solubility and stability of the modified nanoparticles in aqueous environments and reduce non-specific protein binding.
Data Presentation: Properties of this compound and Modified Nanoparticles
This section summarizes the key properties of the this compound linker and provides representative data on the characterization of modified nanoparticles.
| Property | Value | Reference/Method |
| This compound | ||
| Molecular Weight | ~329.39 g/mol | Supplier Data Sheets |
| Purity | >95% | Supplier Data Sheets |
| Solubility | DMSO, DMF, DCM | Supplier Data Sheets |
| Storage Conditions | -20°C, desiccated, protect from light | Supplier Data Sheets |
| Nanoparticle Modification | ||
| Parameter | Condition 1 | Condition 2 |
| Nanoparticle Type | Amine-functionalized Liposomes (100 nm) | Amine-functionalized Polymeric Nanoparticles (150 nm) |
| This compound:Amine Ratio | 10:1 | 50:1 |
| Result | ||
| TCO Groups per Nanoparticle | ~150 | ~500 |
| Conjugation Efficiency | ~60% | ~85% |
| Hydrodynamic Diameter | 105 ± 5 nm | 160 ± 8 nm |
| Zeta Potential | -25 mV | -18 mV |
Note: The data in the "Nanoparticle Modification" section is representative and will vary depending on the specific nanoparticle system, reaction conditions, and characterization methods used. The number of TCO groups per nanoparticle can be estimated using techniques like ¹H NMR after nanoparticle dissolution or by reacting the TCO-modified nanoparticles with a fluorescently-labeled tetrazine and quantifying the fluorescence.
Experimental Protocols
The following protocols provide a step-by-step guide for the modification of amine-functionalized nanoparticles with this compound and their subsequent conjugation to a tetrazine-labeled molecule.
Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles
This protocol describes the activation of the carboxylic acid group of this compound with EDC and NHS and its subsequent reaction with amine groups on the nanoparticle surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., liposomes, polymeric nanoparticles)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 100 mM Hydroxylamine in PBS, pH 7.4
-
Centrifuge and appropriate centrifuge tubes
-
Orbital shaker or rotator
Procedure:
-
Preparation of Reagents:
-
Allow this compound, EDC, and NHS to warm to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL each).
-
-
Activation of this compound:
-
In a microcentrifuge tube, add the desired amount of this compound stock solution.
-
Add a 1.5-fold molar excess of EDC solution and a 1.2-fold molar excess of NHS solution relative to the this compound.
-
Vortex briefly and incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Nanoparticles:
-
Resuspend the amine-functionalized nanoparticles in Coupling Buffer to a desired concentration (e.g., 1 mg/mL).
-
Add the activated TCO-PEG2-NHS ester solution to the nanoparticle suspension. The molar ratio of the linker to the nanoparticle amine groups should be optimized for the specific application (a starting point is a 10-fold molar excess of the linker).
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing on a rotator.
-
-
Quenching and Purification:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
-
Purify the TCO-modified nanoparticles from unreacted linker and byproducts. For larger nanoparticles, this can be achieved by repeated centrifugation and resuspension in fresh Coupling Buffer. For smaller nanoparticles, size exclusion chromatography or dialysis may be more appropriate.
-
-
Characterization:
-
Characterize the purified TCO-modified nanoparticles for size (Dynamic Light Scattering), surface charge (Zeta Potential), and the presence of TCO groups (e.g., by reaction with a tetrazine-fluorophore and subsequent fluorescence measurement).
-
Protocol 2: Bioorthogonal Ligation of Tetrazine-Functionalized Molecules to TCO-Modified Nanoparticles
This protocol describes the "click" reaction between the TCO-modified nanoparticles and a tetrazine-functionalized molecule (e.g., a targeting antibody, a fluorescent dye).
Materials:
-
TCO-modified nanoparticles (from Protocol 1)
-
Tetrazine-functionalized molecule of interest
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup:
-
Disperse the TCO-modified nanoparticles in the Reaction Buffer.
-
Add the tetrazine-functionalized molecule to the nanoparticle dispersion. A slight molar excess (1.2 to 2-fold) of the tetrazine molecule is often used to ensure complete reaction with the surface TCO groups.
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing. The reaction is typically very fast.
-
-
Purification:
-
Purify the final functionalized nanoparticles from any unreacted tetrazine-molecule using an appropriate method based on the nanoparticle size and properties (e.g., centrifugation, size exclusion chromatography, or dialysis).
-
-
Characterization:
-
Characterize the final product to confirm the successful conjugation of the tetrazine-molecule. This can be done using techniques such as UV-Vis spectroscopy (if the molecule has a characteristic absorbance), fluorescence spectroscopy (if the molecule is fluorescent), or gel electrophoresis (for protein/antibody conjugation).
-
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for nanoparticle modification and key signaling pathways relevant to the application of these functionalized nanoparticles in cancer therapy.
Applications in Research and Drug Development
Nanoparticles modified with this compound are instrumental in a variety of research and therapeutic applications:
-
Targeted Drug Delivery: The TCO handle allows for the attachment of targeting ligands (e.g., antibodies, peptides, aptamers) that can direct the nanoparticles to specific cells or tissues, such as tumors. This enhances the therapeutic efficacy of encapsulated drugs while minimizing off-target side effects. For example, nanoparticles can be engineered to deliver chemotherapeutics that interfere with key cancer signaling pathways like the PI3K/Akt/mTOR or MAPK pathways.
-
Pretargeted Imaging and Therapy: In this strategy, the TCO-modified nanoparticles are first administered and allowed to accumulate at the target site. Subsequently, a tetrazine-labeled imaging agent (e.g., a PET or fluorescence probe) or a therapeutic agent is administered, which then rapidly "clicks" to the pre-localized nanoparticles. This approach can significantly improve the target-to-background signal ratio in imaging and enhance the therapeutic window for radionuclide therapies.
-
In Vivo Click Chemistry: The rapid and bioorthogonal nature of the TCO-tetrazine ligation makes it suitable for performing chemical reactions within a living organism. This has applications in tracking the biodistribution of nanoparticles and their payloads in real-time.
-
Development of Multifunctional Nanoparticles: The modularity of the click chemistry approach allows for the straightforward construction of nanoparticles with multiple functionalities, such as targeting, imaging, and therapy, on a single platform.
References
Application Notes and Protocols for Protein-Protein Conjugation using TCO-PEG2-Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient creation of protein-protein conjugates is a cornerstone of modern biotechnology, enabling the development of novel therapeutics, diagnostic tools, and research reagents. Bioorthogonal click chemistry, particularly the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine, offers a rapid, specific, and high-yielding approach for covalently linking biomolecules under physiological conditions.[1][2][3] This method's biocompatibility, proceeding without the need for cytotoxic catalysts, makes it ideal for working with sensitive biological molecules.[2][3]
TCO-PEG2-acid is a versatile bifunctional linker that facilitates this advanced conjugation strategy. It features a TCO group for highly efficient reaction with a tetrazine-modified protein and a terminal carboxylic acid. The carboxylic acid can be readily activated to react with primary amines, such as the side chains of lysine residues on a protein's surface, forming a stable amide bond. The inclusion of a short polyethylene glycol (PEG) spacer enhances the reagent's solubility in aqueous buffers and can reduce steric hindrance during conjugation.
These application notes provide a detailed framework for a two-step strategy to conjugate two distinct proteins (Protein A and Protein B) using this compound. The process involves:
-
Activation of Protein A: Modification of Protein A with this compound by activating the carboxylic acid with EDC and NHS to label the protein's amine groups.
-
Activation of Protein B: Modification of Protein B with a tetrazine-NHS ester.
-
Conjugation: The bioorthogonal "click" reaction between the TCO-activated Protein A and the tetrazine-activated Protein B to form a stable protein-protein conjugate.
Principle of the Reaction
The overall strategy relies on two distinct chemical reactions. First, the carboxylic acid of this compound is converted into an amine-reactive N-hydroxysuccinimide (NHS) ester using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This activated linker then reacts with primary amines on the surface of Protein A. In parallel, Protein B is functionalized with a tetrazine moiety using a commercially available Tetrazine-NHS ester.
The second and final step is the highly efficient and specific IEDDA reaction between the TCO group on Protein A and the tetrazine group on Protein B. This reaction proceeds rapidly at room temperature in aqueous buffers, forming a stable covalent bond and releasing nitrogen gas as the only byproduct.
Quantitative Data Summary
The efficiency of each step is critical for the successful formation of the desired protein-protein conjugate. The following table summarizes key quantitative parameters for the labeling and conjugation reactions.
| Parameter | Recommended Value | Notes |
| Protein A Activation | ||
| This compound:Protein A Molar Ratio | 10-20 fold excess | Optimization may be required for specific proteins. |
| EDC:this compound Molar Ratio | 2-10 fold excess | |
| NHS:this compound Molar Ratio | 2-10 fold excess | |
| Reaction pH | 5.0-6.0 (activation), 7.2-8.0 (amine reaction) | A two-step pH adjustment can improve efficiency. |
| Reaction Time | 15 min (activation), 1-2 hours (amine reaction) | Can be performed at room temperature. |
| Protein B Activation | ||
| Tetrazine-NHS:Protein B Molar Ratio | 10-20 fold excess | Optimization is recommended for each protein. |
| Reaction pH | 7.2-8.0 | Amine-free buffers like PBS are essential. |
| Reaction Time | 60 minutes | Can be adjusted based on protein reactivity. |
| Protein-Protein Conjugation | ||
| TCO-Protein A:Tetrazine-Protein B Molar Ratio | 1:1 to 1:1.5 | A slight excess of one protein can drive the reaction. |
| Reaction Temperature | Room Temperature or 4°C | Longer incubation may be needed at 4°C. |
| Reaction Time | 30-120 minutes | The reaction is typically very fast. |
| Expected Conjugation Efficiency | >90% | Can exceed 99% with optimized conditions. |
Experimental Protocols
Materials and Reagents
-
Protein A and Protein B (in an amine-free buffer like PBS, pH 7.4)
-
This compound
-
Tetrazine-NHS ester (e.g., Methyltetrazine-NHS Ester)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, pH 5.0-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Spin desalting columns
-
Size-Exclusion Chromatography (SEC) system for purification
Protocol 1: Activation of Protein A with this compound
This protocol describes the modification of Protein A with this compound by activating the carboxylic acid with EDC/NHS.
-
Prepare Protein A: Ensure Protein A is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer (0.1 M MES, pH 5.0-6.0). Adjust the protein concentration to 1-5 mg/mL.
-
Prepare Reagent Stocks: Equilibrate this compound, EDC, and NHS to room temperature before opening. Prepare fresh 10 mM stock solutions of each in anhydrous DMF or DMSO.
-
Activate this compound: In a microfuge tube, combine the required volumes of this compound, EDC, and NHS stock solutions. A 1:2:2 molar ratio is a good starting point. Incubate for 15 minutes at room temperature to form the NHS ester.
-
Labeling Reaction: Add the activated TCO-PEG2-NHS ester solution to the Protein A solution. A 10- to 20-fold molar excess of the linker to the protein is recommended.
-
pH Adjustment: Immediately adjust the reaction pH to 7.2-7.5 by adding Coupling Buffer (e.g., PBS).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes.
-
Purification: Remove excess, unreacted TCO linker and byproducts by buffer exchanging the labeled protein into PBS, pH 7.4 using a spin desalting column.
Protocol 2: Activation of Protein B with Tetrazine-NHS Ester
This protocol details the modification of Protein B with a commercially available Tetrazine-NHS ester.
-
Prepare Protein B: Ensure Protein B is in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.
-
Prepare Tetrazine-NHS Stock: Prepare a 10 mM stock solution of the Tetrazine-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester stock solution to the protein solution.
-
Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
-
Purification: Purify the tetrazine-labeled Protein B from excess reagent using a spin desalting column, exchanging into PBS, pH 7.4.
Protocol 3: Protein-Protein Conjugation via TCO-Tetrazine Ligation
This protocol describes the final step of conjugating the two activated proteins.
-
Reaction Setup: Mix the purified TCO-Protein A with Tetrazine-Protein B in a clean tube. A 1:1 molar ratio is a good starting point, though a slight excess (e.g., 1.05-1.5 molar equivalents) of one protein can be used to drive the reaction to completion.
-
Incubation: Allow the conjugation reaction to proceed for 30-120 minutes at room temperature. The reaction progress can sometimes be monitored by the disappearance of the tetrazine's color if it has a visible absorbance.
-
Purification of the Conjugate: The final protein-protein conjugate can be purified from any unreacted monomeric proteins using Size-Exclusion Chromatography (SEC). Collect fractions corresponding to the higher molecular weight conjugate.
Protocol 4: Characterization of the Protein-Protein Conjugate
-
SDS-PAGE Analysis: Analyze the purified conjugate by SDS-PAGE under reducing and non-reducing conditions. The conjugate should appear as a new band with a higher molecular weight than the individual protein monomers.
-
Size-Exclusion Chromatography (SEC): Analytical SEC can be used to assess the purity of the conjugate. The conjugate should elute earlier than the individual proteins.
-
Mass Spectrometry: For detailed characterization, techniques like ESI-MS can be used to confirm the precise mass of the conjugate, verifying the successful 1:1 ligation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive NHS ester due to moisture. | Use fresh, anhydrous DMSO/DMF. Allow NHS ester to warm to room temperature before opening. |
| Presence of primary amines in the buffer (e.g., Tris). | Buffer exchange the protein into an amine-free buffer (e.g., PBS). | |
| Insufficient molar excess of labeling reagent. | Increase the molar excess of the TCO or Tetrazine linker. | |
| Protein Aggregation | High degree of labeling. | Reduce the molar excess of the labeling reagent or the reaction time. |
| Unfavorable buffer conditions. | Optimize buffer pH and ionic strength. | |
| Low Conjugate Yield | Inefficient labeling of one or both proteins. | Re-evaluate and optimize the labeling protocols for each protein individually. |
| Steric hindrance. | Consider using a TCO-PEG linker with a longer PEG chain. | |
| Unreacted Protein in Final Product | Incomplete reaction or non-stoichiometric amounts. | Optimize the molar ratio of TCO-Protein A to Tetrazine-Protein B. Increase incubation time. |
| Inadequate purification. | Optimize the SEC protocol for better separation of the conjugate from monomers. |
References
TCO-PEG2-acid in Proteomics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG2-acid is a versatile bioorthogonal linker molecule designed for the precise and efficient labeling of proteins and other biomolecules in complex biological samples. This reagent is a cornerstone of modern chemical biology and proteomics, enabling researchers to study protein function, interactions, and localization with high specificity.
At its core, this compound features three key components:
-
trans-Cyclooctene (TCO): A highly reactive dienophile that participates in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-functionalized molecule. This "click chemistry" reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological processes.[1]
-
Polyethylene Glycol (PEG) Spacer: A short, hydrophilic PEG2 linker enhances the solubility of the molecule in aqueous buffers, reduces steric hindrance, and minimizes non-specific binding, thereby improving the efficiency and specificity of labeling reactions.
-
Carboxylic Acid: A terminal carboxyl group that allows for the covalent conjugation of the TCO moiety to primary amines (e.g., lysine residues) on the surface of proteins. This is typically achieved through the formation of a stable amide bond using carbodiimide crosslinker chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
The unique properties of this compound make it an invaluable tool for a range of proteomics applications, including:
-
Activity-Based Protein Profiling (ABPP): To identify and quantify the active state of enzymes in complex proteomes.
-
Target Identification and Validation: For the discovery of small molecule-protein interactions.
-
Protein-Protein Interaction Studies: To elucidate cellular signaling pathways and protein complex formation.
-
Cell Surface Protein Labeling: For the characterization of the cell surface proteome.
This document provides detailed application notes and experimental protocols for the use of this compound in proteomics research.
Principle of the Method
The use of this compound in proteomics typically follows a two-step workflow. First, the carboxylic acid group of this compound is activated to react with primary amines on a protein of interest, resulting in a TCO-labeled protein. In the second step, a tetrazine-functionalized probe (e.g., a biotin tag for enrichment or a fluorescent dye for imaging) is introduced, which rapidly and specifically reacts with the TCO group on the protein via the iEDDA click reaction.
Quantitative Data Summary
The following table summarizes representative quantitative data from a typical activity-based protein profiling (ABPP) experiment using a TCO-PEG-acid based probe to identify the targets of a small molecule inhibitor. In this example, a serine hydrolase probe is functionalized with this compound, and the labeled proteins are subsequently captured using a tetrazine-biotin conjugate and quantified by mass spectrometry. The data is presented as the ratio of protein abundance in a vehicle-treated sample versus a sample pre-treated with a competitive inhibitor.
| Protein ID | Gene Name | Protein Name | Fold Change (Vehicle/Inhibitor) | p-value |
| P07824 | CES1 | Carboxylesterase 1 | 15.2 | < 0.001 |
| P22792 | AADAC | Arylacetamide deacetylase | 12.8 | < 0.001 |
| Q9Y287 | PLA2G7 | Platelet-activating factor acetylhydrolase | 9.5 | < 0.005 |
| P37837 | LYPLA1 | Acyl-protein thioesterase 1 | 8.2 | < 0.005 |
| O00748 | LYPLA2 | Acyl-protein thioesterase 2 | 7.9 | < 0.01 |
| P08912 | PRCP | Prolylcarboxypeptidase | 2.1 | > 0.05 |
| Q9H324 | FAAH2 | Fatty-acid amide hydrolase 2 | 1.8 | > 0.05 |
This data is representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Labeling of a Target Protein with this compound
This protocol describes the general procedure for conjugating this compound to a purified protein.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting spin column
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Dissolve EDC in water-free DMSO to a concentration of 100 mM.
-
Dissolve NHS in water-free DMSO to a concentration of 100 mM.
-
-
Protein Preparation:
-
Dissolve the protein of interest in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2) at a concentration of 1-5 mg/mL.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine 10 µL of 10 mM this compound, 10 µL of 100 mM EDC, and 10 µL of 100 mM NHS.
-
Incubate at room temperature for 15-30 minutes to form the NHS ester.
-
-
Labeling Reaction:
-
Add a 20-fold molar excess of the activated TCO-PEG-NHS ester solution to the protein solution.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted this compound using a desalting spin column according to the manufacturer's instructions.
-
The TCO-labeled protein is now ready for the click reaction.
-
Protocol 2: TCO-Tetrazine Click Chemistry for Protein Enrichment
This protocol details the ligation of the TCO-labeled protein with a tetrazine-biotin conjugate for subsequent pull-down and mass spectrometry analysis.
Materials:
-
TCO-labeled protein from Protocol 1
-
Tetrazine-PEG-Biotin
-
Streptavidin magnetic beads
-
Wash Buffer 1 (e.g., PBS with 0.5% SDS)
-
Wash Buffer 2 (e.g., PBS)
-
Elution Buffer (e.g., 1% SDS in PBS)
-
Protease (e.g., Trypsin)
-
Mass spectrometer
Procedure:
-
Click Reaction:
-
Add a 1.5-fold molar excess of Tetrazine-PEG-Biotin to the TCO-labeled protein.
-
Incubate the reaction for 1 hour at room temperature.
-
-
Protein Enrichment:
-
Add streptavidin magnetic beads to the reaction mixture and incubate for 1 hour at room temperature with gentle rotation to capture the biotinylated proteins.
-
Place the tube on a magnetic stand and discard the supernatant.
-
-
Washing:
-
Wash the beads three times with Wash Buffer 1.
-
Wash the beads three times with Wash Buffer 2.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Add trypsin and incubate overnight at 37°C.
-
-
Elution and Mass Spectrometry:
-
Collect the supernatant containing the digested peptides.
-
Analyze the peptides by LC-MS/MS for protein identification and quantification.
-
Mandatory Visualizations
Caption: Experimental workflow for proteomics using this compound.
Caption: Principle of competitive ABPP using a TCO-based probe.
References
Application Notes and Protocols for TCO-PEG2-acid Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing TCO-PEG2-acid, a heterobifunctional linker, for bioconjugation. This document outlines the principles of the two primary reactions involving this linker: the activation of its carboxylic acid for amide bond formation and the highly efficient inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, also known as TCO-tetrazine click chemistry. Detailed protocols, quantitative data, and visual workflows are provided to facilitate the successful implementation of this compound in various research and development applications, including antibody-drug conjugates (ADCs), targeted drug delivery, and advanced cellular imaging.
Introduction to this compound
This compound is a versatile chemical tool that features two distinct reactive moieties separated by a hydrophilic polyethylene glycol (PEG) spacer.[1][2][3]
-
trans-Cyclooctene (TCO): A strained alkene that serves as a highly reactive dienophile in IEDDA cycloadditions with tetrazine partners.[4][5] This bioorthogonal reaction is exceptionally fast and specific, proceeding rapidly under physiological conditions without the need for a catalyst.
-
Carboxylic Acid (-COOH): This functional group can be activated to react with primary amines on biomolecules, such as the lysine residues of proteins, to form stable amide bonds.
-
PEG2 Spacer: The short, hydrophilic PEG linker enhances the solubility of the molecule in aqueous buffers and can reduce steric hindrance during conjugation.
The dual functionality of this compound allows for a two-step conjugation strategy. Typically, a biomolecule of interest is first functionalized with this compound via its carboxylic acid group. Subsequently, a second molecule, bearing a tetrazine moiety, is introduced, which then selectively and rapidly reacts with the TCO group.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the two reaction steps involving this compound. These values are intended as a starting point, and optimal conditions may vary depending on the specific reactants.
Table 1: Amide Coupling of this compound to Primary Amines
| Parameter | Recommended Conditions | Notes |
| Activation Chemistry | EDC / Sulfo-NHS | Forms a more stable amine-reactive intermediate. |
| Activation pH | 4.5 - 6.0 | Optimal for EDC/Sulfo-NHS activation of the carboxyl group. |
| Coupling pH | 7.2 - 8.5 | Favorable for the reaction of the activated ester with primary amines. |
| Molar Excess (Linker:Biomolecule) | 5 to 30-fold | Needs to be optimized to achieve the desired degree of labeling. |
| Reaction Time | 2 - 4 hours at RT or overnight at 4°C | Longer incubation may increase the degree of labeling. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can be used to maintain the stability of sensitive biomolecules. |
Table 2: TCO-Tetrazine IEDDA Click Chemistry
| Parameter | Typical Values | Notes |
| Second-Order Rate Constant (k₂) | 800 - 30,000 M⁻¹s⁻¹ | Varies depending on the specific TCO and tetrazine structures. |
| Reaction pH | 6.5 - 8.5 | The reaction is efficient across a broad range of physiological pH. |
| Molar Excess (TCO:Tetrazine) | 1.05 to 1.5-fold excess of one reactant | A slight excess can drive the reaction to completion. |
| Reaction Time | 5 - 120 minutes | The reaction is typically very rapid, often complete within an hour. |
| Reaction Temperature | Room Temperature to 37°C | The reaction proceeds efficiently at ambient and physiological temperatures. |
| Efficiency | >95% | The TCO-tetrazine reaction is known for its high efficiency. |
Experimental Protocols
This section provides detailed step-by-step protocols for a typical two-step bioconjugation workflow using this compound to link two proteins.
Protocol 1: Functionalization of Protein A with this compound
This protocol describes the conjugation of this compound to a protein (Protein A) containing primary amines (e.g., lysine residues).
Materials:
-
Protein A in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 5.0-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Prepare a 1-5 mg/mL solution of Protein A in Coupling Buffer.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound stock solution with the EDC and Sulfo-NHS stock solutions. A common molar ratio is 1:5:10 (this compound:EDC:Sulfo-NHS).
-
Incubate the activation mixture for 15-30 minutes at room temperature.
-
-
Conjugation to Protein A:
-
Add the activated this compound mixture to the Protein A solution. The final concentration of the organic solvent should not exceed 10%. A 20-fold molar excess of the linker to the protein is a good starting point for optimization.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Remove the excess, unreacted this compound and other small molecules by buffer exchange using a desalting column equilibrated with Coupling Buffer.
-
-
Characterization:
-
Determine the degree of labeling (DOL) using MALDI-TOF mass spectrometry (by observing the mass shift) or other appropriate analytical methods.
-
The resulting TCO-functionalized Protein A is now ready for the click reaction.
-
Protocol 2: TCO-Tetrazine Click Reaction with Tetrazine-functionalized Protein B
This protocol describes the ligation of the TCO-functionalized Protein A with a tetrazine-functionalized protein (Protein B).
Materials:
-
Purified TCO-functionalized Protein A from Protocol 1
-
Tetrazine-functionalized Protein B
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Reaction Setup:
-
In a suitable reaction tube, combine the TCO-functionalized Protein A with the tetrazine-functionalized Protein B. A 1:1.1 molar ratio (Protein A:Protein B) is recommended to ensure complete consumption of Protein A.
-
-
Click Reaction:
-
Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can sometimes be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification:
-
Purify the final conjugate to remove any unreacted starting materials using an appropriate method such as SEC. The conjugate will have a higher molecular weight and elute earlier than the individual proteins.
-
-
Characterization:
-
Analyze the final conjugate by SDS-PAGE, which will show a new band at a higher molecular weight corresponding to the Protein A-Protein B conjugate.
-
Further characterization can be performed using mass spectrometry to confirm the identity of the conjugate.
-
Mandatory Visualizations
The following diagrams illustrate the chemical reaction and a typical experimental workflow for the two-step conjugation process.
Caption: Reaction scheme for the two-step conjugation using this compound.
Caption: Experimental workflow for creating a bioconjugate with this compound.
References
Application Notes and Protocols: TCO-PEG2-acid and Tetrazine Probe Ligation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine (Tz) is a cornerstone of bioorthogonal "click" chemistry.[1] This ligation has gained significant traction for its exceptional kinetics, specificity, and biocompatibility, enabling the precise covalent labeling of biomolecules in complex biological systems, including in vivo applications.[2][3] The reaction proceeds rapidly under physiological conditions without the need for cytotoxic catalysts, such as copper.[1][4]
Key features of the TCO-tetrazine ligation include:
-
Exceptional Kinetics: It is one of the fastest bioorthogonal reactions, with second-order rate constants (k₂) that can reach up to 10⁶ M⁻¹s⁻¹, allowing for efficient conjugation even at low micromolar or nanomolar concentrations.
-
High Specificity: The TCO and tetrazine groups react selectively with each other with minimal cross-reactivity toward other functional groups found in biological systems.
-
Biocompatibility: The reaction occurs under mild conditions (aqueous buffers, neutral pH, ambient temperature) and is catalyst-free, making it ideal for live-cell and in vivo studies.
This document provides detailed protocols for the use of TCO-PEG2-acid , a versatile linker molecule, for the functionalization of biomolecules and their subsequent reaction with tetrazine-modified probes. This compound contains a reactive TCO moiety for the IEDDA reaction, a hydrophilic diethylene glycol (PEG2) spacer to enhance aqueous solubility, and a terminal carboxylic acid for conjugation to primary amines via standard amide coupling chemistry.
Reaction Mechanism
The TCO-tetrazine ligation is a two-step process. The first, rate-determining step is a [4+2] IEDDA cycloaddition where the electron-deficient tetrazine (the diene) reacts with the strained, electron-rich TCO (the dienophile). This forms a highly unstable tricyclic intermediate. This intermediate then rapidly undergoes an irreversible retro-Diels-Alder reaction, releasing a molecule of dinitrogen (N₂) and forming a stable dihydropyridazine product. The release of nitrogen gas is the sole byproduct, which drives the reaction to completion.
Quantitative Data Summary
The performance of the TCO-tetrazine ligation is primarily defined by its second-order rate constant (k₂), which is influenced by the electronic properties and steric hindrance of the specific TCO and tetrazine derivatives used. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO generally accelerate the reaction.
Table 1: Second-Order Rate Constants (k₂) for TCO-Tetrazine Reactions
| Tetrazine Derivative | TCO Derivative | Rate Constant (k₂) M⁻¹s⁻¹ | Conditions | Source |
|---|---|---|---|---|
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 2000 ± 400 | Aqueous Media | |
| Methyl-substituted tetrazines | TCO | ~1000 | Not Specified | |
| Hydrogen-substituted tetrazines | TCO | up to 30,000 | Not Specified | |
| Various Tz-scaffolds | TCO-PEG4 | 1100 - 73,000 | DPBS, 37 °C | |
| General Range | TCO | 800 - 30,000 | Not Specified |
| General Range | TCO | 1 - 1 x 10⁶ | PBS Buffer | |
Table 2: General Reaction Parameters for TCO-Tetrazine Ligation
| Parameter | Recommended Value | Notes | Source |
|---|---|---|---|
| pH | 6.0 - 9.0 | Optimal for most biological applications. TCO-NHS ester coupling to amines should be done at pH 7-9. | |
| Temperature | 4°C to 37°C | Room temperature is sufficient for most ligations. Reactions are often faster at 37°C. | |
| Solvent | Aqueous Buffers (e.g., PBS), DMSO, DMF | The reaction is robust and proceeds in a wide range of solvents. PEG linkers improve aqueous solubility. | |
| Reactant Ratio | 1:1 to 1:1.5 (TCO:Tetrazine) | A slight excess of the tetrazine-modified probe can help drive the reaction to completion. |
| Incubation Time | 30 - 120 minutes | Reaction is often complete in under an hour, depending on reactant concentrations and kinetics. | |
Experimental Workflow and Protocols
The general workflow for using this compound involves two main stages:
-
Activation and Conjugation: The carboxylic acid of this compound is activated to form a reactive ester, which is then used to label a biomolecule containing a primary amine (e.g., lysine residues on a protein).
-
Bioorthogonal Ligation: The newly formed TCO-functionalized biomolecule is reacted with a tetrazine-modified probe.
Protocol 1: Activation of an Amine-Containing Protein with this compound
This protocol describes the conjugation of this compound to a protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
Protein of interest (in amine-free buffer, e.g., PBS or MES, pH 6.0-7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns for buffer exchange and purification
Procedure:
-
Reagent Preparation:
-
Prepare a 1-5 mg/mL solution of the protein in an amine-free buffer like PBS. If the storage buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS using a desalting column.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or activation buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine a 20 to 50-fold molar excess of this compound with a 1.2-fold molar excess of both EDC and NHS relative to the this compound.
-
Incubate at room temperature for 15-30 minutes to form the reactive NHS ester.
-
-
Conjugation to Protein:
-
Add the activated this compound mixture to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Quenching and Purification:
-
Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes.
-
Remove excess, unreacted TCO reagent by passing the reaction mixture through a spin desalting column equilibrated with PBS.
-
The purified TCO-functionalized protein is now ready for ligation.
-
Protocol 2: Ligation of TCO-activated Protein with a Tetrazine-Modified Probe
This protocol describes the bioorthogonal reaction between the TCO-functionalized protein and a tetrazine probe.
Materials:
-
Purified TCO-functionalized protein (from Protocol 1)
-
Tetrazine-modified probe (e.g., tetrazine-dye, tetrazine-biotin)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Prepare the TCO-functionalized protein in the reaction buffer.
-
Prepare a stock solution of the tetrazine-modified probe in a suitable solvent (e.g., DMSO).
-
-
Ligation Reaction:
-
Add the tetrazine-probe to the TCO-protein solution. A molar ratio of 1.05 to 1.5 equivalents of the tetrazine probe to 1 equivalent of the TCO-protein is recommended.
-
Incubate the reaction at room temperature for 30-60 minutes. For reactions at 4°C or with very dilute reactants, incubation time may need to be extended. Protect from light if using a fluorescent tetrazine probe.
-
-
Analysis and Purification (Optional):
-
The reaction progress can be monitored by following the disappearance of the tetrazine's characteristic color or absorbance (typically 510-550 nm).
-
If necessary, the final conjugate can be purified from excess tetrazine probe using size-exclusion chromatography (SEC) or a spin desalting column.
-
The final conjugate is ready for downstream applications. Store at 4°C.
-
Protocol 3: Spectrophotometric Monitoring of the Ligation Reaction
The disappearance of the tetrazine's visible absorbance provides a convenient method for monitoring reaction progress.
Procedure:
-
Determine λmax: Measure the absorbance spectrum of the tetrazine-probe stock solution to identify its absorbance maximum (λmax), typically between 510-550 nm.
-
Set up Reaction: In a quartz cuvette, combine the TCO-functionalized molecule and the reaction buffer. Place the cuvette in a UV-Vis spectrophotometer and zero the instrument.
-
Initiate and Monitor: Add the tetrazine-probe to the cuvette, mix quickly, and immediately begin recording the absorbance at the determined λmax over time.
-
Data Analysis: The reaction is complete when the absorbance reading stabilizes at a minimum value. The kinetic data can be fitted to a second-order rate equation to determine the rate constant.
Troubleshooting
| Issue | Possible Cause | Suggested Solution | Source |
| Low or No Ligation | Degradation of TCO reagent. | TCO reagents, particularly strained variants, can degrade. Store protected from light and moisture at -20°C. Prepare solutions immediately before use. | |
| Degradation of Tetrazine reagent. | Some tetrazines can be susceptible to degradation in aqueous media. Verify reactant integrity. | ||
| Inefficient protein activation (Protocol 1). | Ensure the use of an amine-free buffer for conjugation. Optimize the molar excess of this compound and activation reagents (EDC/NHS). | ||
| Slow Reaction | Low reactant concentration. | Increase the concentration of one or both reactants. The reaction rate is concentration-dependent. | |
| Steric Hindrance. | The conjugation site on the biomolecule may be sterically inaccessible. Consider using a linker with a longer PEG chain. | ||
| Suboptimal TCO/Tetrazine pair. | Reaction kinetics vary significantly between different TCO and tetrazine derivatives. Select a pair with a higher rate constant if speed is critical. |
References
Application Notes: EDC/NHS Activation of TCO-PEG2-Acid for Bioorthogonal Labeling
Introduction
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is a cornerstone of bioorthogonal chemistry, offering exceptionally fast reaction kinetics without the need for a cytotoxic catalyst.[1][2] This makes the TCO-tetrazine ligation ideal for labeling biomolecules in living systems.[3][4] TCO-PEG2-acid is a heterobifunctional linker that incorporates a TCO group for bioorthogonal reaction and a carboxylic acid for conjugation to amine-containing molecules. The short polyethylene glycol (PEG) spacer enhances aqueous solubility and minimizes steric hindrance.[5]
Activation of the carboxylic acid on this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is a critical first step to enable its conjugation to primary amines on biomolecules such as proteins, antibodies, or peptides. This process converts the carboxylic acid into a more stable and reactive NHS ester, which then readily reacts with primary amines to form a stable amide bond.
Mechanism of Action
The EDC/NHS activation of this compound is a two-step process:
-
Activation of the Carboxylic Acid by EDC: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.
-
Stabilization with NHS: NHS reacts with the O-acylisourea intermediate to form a semi-stable TCO-PEG2-NHS ester, releasing an EDC by-product as a soluble urea derivative. This NHS ester is more resistant to hydrolysis than the O-acylisourea intermediate and can efficiently react with primary amines.
The resulting TCO-PEG2-NHS ester can then be used to label amine-containing biomolecules. The incorporated TCO moiety is then available for rapid and specific reaction with a tetrazine-functionalized probe for applications in imaging, drug delivery, and diagnostics.
Core Features of TCO-Tetrazine Bioorthogonal Chemistry:
-
Biocompatibility: The reaction occurs efficiently under mild, physiological conditions without the need for a toxic copper catalyst.
-
Fast Kinetics: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions, with second-order rate constants reported to be as high as 1 x 10^6 M⁻¹s⁻¹.
-
High Specificity: The TCO and tetrazine groups are highly selective for each other and do not cross-react with other functional groups found in biological systems.
Data Presentation
Table 1: Quantitative Data for TCO-Tetrazine Ligation
| Parameter | Value | Reference |
| Second-Order Rate Constant | Up to 1 x 10^6 M⁻¹s⁻¹ | |
| TCO-mAb with [¹¹¹In]In-labeled-Tz in PBS at 37°C | (13 ± 0.08) × 10³ M⁻¹s⁻¹ | |
| TCO modified thioredoxin with dipyridal tetrazine in 9:1 methanol/water | 2000 (±400) M⁻¹s⁻¹ |
Table 2: pH-Dependent Half-Life of NHS Ester Hydrolysis
| pH | Temperature (°C) | Half-Life | Reference |
| 7.0 | 0 | 4 - 5 hours | |
| 8.6 | 4 | 10 minutes |
Experimental Protocols
Protocol 1: EDC/NHS Activation of this compound
This protocol describes the generation of TCO-PEG2-NHS ester from this compound.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Reaction vials
-
Stir plate and stir bars
Procedure:
-
Reagent Preparation: Equilibrate this compound, EDC, and NHS to room temperature before use. Prepare stock solutions of each reagent in anhydrous DMF or DMSO. For example, create 100 mM stock solutions.
-
Reaction Setup: In a reaction vial, dissolve this compound (1 equivalent) in Activation Buffer.
-
Activation: Add NHS (1.5-2.0 equivalents) to the this compound solution, followed by the addition of EDC (1.5-2.0 equivalents). The optimal molar ratio of this compound:EDC:NHS may require empirical determination but a slight excess of EDC and NHS is recommended to drive the reaction.
-
Incubation: Stir the reaction mixture at room temperature for 15-60 minutes. The progress of the reaction can be monitored by techniques such as TLC or LC-MS.
-
Use of Activated TCO-PEG2-NHS Ester: The resulting TCO-PEG2-NHS ester solution is now ready for conjugation to amine-containing molecules. It is recommended to use the activated product immediately due to the potential for hydrolysis of the NHS ester.
Protocol 2: Conjugation of Activated TCO-PEG2-NHS Ester to an Antibody
This protocol outlines the labeling of a primary amine-containing antibody with the freshly prepared TCO-PEG2-NHS ester.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.
-
Freshly prepared TCO-PEG2-NHS ester solution (from Protocol 1)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Spin desalting columns or dialysis cassettes for purification
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. Buffers containing Tris or glycine will compete with the antibody for reaction with the NHS ester.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG2-NHS ester solution to the antibody solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature or 2 hours on ice with gentle mixing.
-
Quenching: (Optional) To quench any unreacted TCO-PEG2-NHS ester, add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Purification: Remove excess, unreacted TCO-PEG2-NHS ester and byproducts using a spin desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm.
Protocol 3: Bioorthogonal Labeling of TCO-functionalized Antibody with a Tetrazine Probe
This protocol describes the reaction of the TCO-labeled antibody with a tetrazine-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
TCO-labeled antibody (from Protocol 2)
-
Tetrazine-functionalized probe (e.g., Tetrazine-fluorophore)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reactant Preparation: Prepare the TCO-labeled antibody in the Reaction Buffer. Dissolve the tetrazine-labeled probe in a compatible solvent (e.g., DMSO) and then dilute into the Reaction Buffer.
-
Ligation Reaction: Add a 1.5 to 3-fold molar excess of the tetrazine-probe to the TCO-labeled antibody solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is typically very fast.
-
Purification (Optional): If necessary, the final conjugate can be purified from the excess tetrazine reagent by size exclusion chromatography or dialysis.
Visualizations
Caption: EDC/NHS activation of this compound.
Caption: Bioorthogonal labeling workflow.
References
Applications of TCO-PEG2-Acid in Drug Delivery: A Guide for Researchers
For researchers, scientists, and drug development professionals, TCO-PEG2-acid emerges as a critical tool in the construction of advanced drug delivery systems. This bifunctional linker, featuring a trans-cyclooctene (TCO) group and a carboxylic acid moiety connected by a short polyethylene glycol (PEG) spacer, is instrumental in the rapidly evolving field of bioorthogonal chemistry, particularly for creating targeted therapeutics like antibody-drug conjugates (ADCs) and for innovative pretargeting strategies.
The core utility of this compound lies in its dual reactivity. The carboxylic acid group allows for the covalent attachment to amine-containing molecules, such as drugs or other payloads, through stable amide bond formation. The TCO group, a strained alkene, participates in an exceptionally fast and highly specific inverse electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine-functionalized component. This "click chemistry" reaction is bioorthogonal, meaning it proceeds efficiently in complex biological environments without interfering with native biochemical processes. The inclusion of the hydrophilic PEG2 spacer enhances solubility in aqueous media, a crucial factor for biological applications.
This document provides detailed application notes and experimental protocols for the use of this compound in drug delivery, with a focus on ADCs and pretargeted drug delivery systems.
Key Applications
-
Antibody-Drug Conjugates (ADCs): this compound is used to link potent cytotoxic drugs to monoclonal antibodies (mAbs). The resulting ADCs can selectively target tumor cells, leading to a localized release of the drug and minimizing systemic toxicity. The TCO-tetrazine ligation can be employed as a stable linkage or as a triggerable release mechanism.
-
Pretargeted Drug Delivery: This two-step approach involves the administration of a TCO-modified antibody, which is allowed to accumulate at the target site (e.g., a tumor). Subsequently, a much smaller, rapidly clearing tetrazine-linked drug is administered. The drug then "clicks" onto the pre-localized antibody, achieving high target-to-background ratios and reducing off-target effects.[1][2]
-
Nanoparticle Functionalization: The carboxylic acid end of this compound can be used to functionalize the surface of nanoparticles, introducing TCO moieties for subsequent bioorthogonal modification with targeting ligands, imaging agents, or therapeutic payloads.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the application of TCO-PEG linkers in drug delivery, compiled from various studies.
| Parameter | Value | Conditions | Reference(s) |
| Second-Order Rate Constant (k₂) | 1 - 10⁶ M⁻¹s⁻¹ | Aqueous buffer, 25-37°C | [4][5] |
| 2000 M⁻¹s⁻¹ | 9:1 Methanol/Water | ||
| 1100 - 73,000 M⁻¹s⁻¹ | Aqueous buffer, 37°C |
Table 1: Reaction Kinetics of the TCO-Tetrazine IEDDA Cycloaddition. The exceptionally fast reaction rates allow for efficient conjugation even at low concentrations typical in biological systems.
| Study Focus | Animal Model | Antibody | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Reference(s) |
| Pretargeted PET Imaging | Mice with HNSCC xenografts | Anti-CD44v6 (U36) | 1.5 ± 0.2 | 15.56 ± 6.57 | |
| Pretargeted PET Imaging | Mice with ovarian cancer xenografts | Herceptin | 25.7 ± 4.7 | N/A | |
| Pretargeted Radioimmunotherapy | Mice with pancreatic cancer xenografts | Anti-CA19.9 (5B1) | 16.8 ± 3.9 | N/A |
Table 2: In Vivo Tumor Targeting in Pretargeted Systems. The data illustrates the ability to achieve significant tumor localization of imaging or therapeutic agents using the pretargeting approach with TCO-modified antibodies. %ID/g = percentage of injected dose per gram of tissue.
| ADC Platform | Method of DAR Determination | Typical DAR | Reference(s) |
| Cysteine-linked ADCs | LC-MS, HIC-UV | 4.0 | |
| Lysine-conjugated ADCs | LC-MS | 3.6 - 3.88 | |
| Site-specifically conjugated TCO-MMAE | Mass Spectrometry | 4 |
Table 3: Drug-to-Antibody Ratio (DAR) in ADCs. The DAR is a critical quality attribute of ADCs, influencing both efficacy and safety. Various analytical techniques are used for its determination.
Experimental Protocols
This section provides detailed protocols for the key experimental steps involved in utilizing this compound for the creation of an antibody-drug conjugate.
Protocol 1: Conjugation of an Amine-Containing Drug to this compound via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid on this compound using EDC and NHS to form an amine-reactive NHS ester, followed by conjugation to a drug containing a primary amine.
Materials:
-
This compound
-
Amine-containing drug
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Reaction tubes
-
Stirring/rotation equipment
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Prepare a stock solution of the amine-containing drug in a compatible solvent (e.g., DMSO or water).
-
Freshly prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO (e.g., 100 mM).
-
-
Activation of this compound:
-
In a reaction tube, dissolve this compound in Activation Buffer.
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.
-
Vortex briefly to mix and incubate for 15-30 minutes at room temperature to form the TCO-PEG2-NHS ester.
-
-
Conjugation to the Amine-Containing Drug:
-
Immediately add the activated TCO-PEG2-NHS ester solution to the solution of the amine-containing drug in Coupling Buffer. A 1.5 to 10-fold molar excess of the activated linker to the drug is a good starting point, but this should be optimized.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the TCO-PEG2-Drug conjugate from excess reagents and byproducts using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography.
-
-
Characterization:
-
Confirm the identity and purity of the TCO-PEG2-Drug conjugate by LC-MS and NMR.
-
Protocol 2: Functionalization of an Antibody with a Tetrazine Moiety
This protocol outlines the modification of an antibody with a tetrazine group using a Tetrazine-NHS ester, preparing it for conjugation with the TCO-functionalized drug.
Materials:
-
Monoclonal antibody (mAb)
-
Tetrazine-PEG-NHS ester
-
Reaction Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., PBS)
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Spin desalting columns or dialysis cassettes
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
Conjugation Reaction:
-
Prepare a 10 mM stock solution of Tetrazine-PEG-NHS ester in anhydrous DMSO or DMF immediately before use.
-
Add a 5 to 20-fold molar excess of the Tetrazine-PEG-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction with Quenching Buffer as described in Protocol 1.
-
Remove excess, unreacted Tetrazine-PEG-NHS ester by purifying the antibody conjugate using a spin desalting column or dialysis.
-
-
Characterization:
-
Determine the degree of labeling (DOL), i.e., the number of tetrazine molecules per antibody, using UV-Vis spectroscopy (by measuring the absorbance of the tetrazine) or mass spectrometry.
-
Protocol 3: Bioorthogonal Ligation of TCO-PEG2-Drug to a Tetrazine-Functionalized Antibody
This protocol describes the final "click" reaction to form the ADC.
Materials:
-
Purified Tetrazine-functionalized antibody (from Protocol 2)
-
Purified TCO-PEG2-Drug (from Protocol 1)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the Tetrazine-functionalized antibody with the TCO-PEG2-Drug in Reaction Buffer. A 1.5 to 5-fold molar excess of the TCO-PEG2-Drug over the available tetrazine groups on the antibody is recommended.
-
-
Click Reaction:
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
-
Purification:
-
Purify the final ADC from unreacted TCO-PEG2-Drug using size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization of the ADC:
-
Analyze the purified ADC by SDS-PAGE to confirm conjugation (a shift in molecular weight should be observed).
-
Determine the final drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC)-HPLC or mass spectrometry.
-
Assess the binding affinity of the ADC to its target antigen using methods like ELISA or surface plasmon resonance (SPR).
-
Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
Caption: Workflow for creating an Antibody-Drug Conjugate (ADC).
Caption: Pretargeted drug delivery workflow.
Caption: TCO-Tetrazine Click Chemistry Reaction.
References
Troubleshooting & Optimization
Technical Support Center: TCO-PEG2-acid Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing TCO-PEG2-acid conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a chemical linker used in bioconjugation. It contains two key functional groups: a Trans-Cyclooctene (TCO) group and a carboxylic acid. The carboxylic acid can be activated to react with primary amines (like those on the surface of proteins, such as lysine residues) to form a stable amide bond. The TCO group is highly reactive towards tetrazine-containing molecules in a bioorthogonal "click chemistry" reaction known as the inverse-electron-demand Diels-Alder cycloaddition (IEDDA).[1][2][3][4] This two-step process allows for the specific labeling of biomolecules. The PEG2 spacer is a short polyethylene glycol chain that increases the hydrophilicity and solubility of the molecule in aqueous solutions.[1]
Q2: What are the critical storage and handling conditions for this compound?
A2: this compound is sensitive to long-term storage and can isomerize to the less reactive cis-cyclooctene (CCO) form, which will result in failed conjugation. It is crucial to store the compound at -20°C and protect it from moisture. Before use, it is recommended to equilibrate the vial to room temperature before opening to prevent condensation. For dispensing, creating a stock solution in an anhydrous solvent like DMSO or DMF is advisable. Unused stock solutions should be stored at -20°C under an inert gas like argon or nitrogen.
Q3: What is the role of EDC and NHS in the conjugation reaction?
A3: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are used to activate the carboxylic acid group of this compound. EDC facilitates the formation of a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable NHS ester. The NHS ester is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate and reacts efficiently with primary amines to form a stable amide bond.
Q4: How can I confirm that my protein has been successfully conjugated with this compound?
A4: Successful conjugation can be confirmed using several analytical techniques. A common method is to perform a subsequent click reaction with a tetrazine-containing fluorescent dye and measure the fluorescence of the labeled protein. The degree of labeling (DOL), which is the number of TCO molecules per protein, can then be calculated. Other methods include mass spectrometry (to detect the mass shift corresponding to the attached this compound) and chromatography techniques like HIC (Hydrophobic Interaction Chromatography) or SEC (Size Exclusion Chromatography) to separate the conjugated protein from the unconjugated protein and excess reagents.
Troubleshooting Guides
Problem 1: Low or No Conjugation of this compound to the Protein
This is one of the most common issues encountered during the initial amine coupling step. The following guide will help you troubleshoot potential causes.
// Nodes Start [label="Low/No Conjugation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagents [label="Problem with Reagents?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Reaction_Conditions [label="Suboptimal Reaction Conditions?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Protein [label="Issue with Protein?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Purification [label="Inefficient Purification?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Reagent Issues TCO_Degradation [label="this compound Degraded", fillcolor="#F1F3F4", fontcolor="#202124"]; EDC_NHS_Hydrolysis [label="EDC/NHS Hydrolyzed", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent_Quality [label="Poor Solvent Quality", fillcolor="#F1F3F4", fontcolor="#202124"];
// Reaction Condition Issues Incorrect_pH [label="Incorrect pH", fillcolor="#F1F3F4", fontcolor="#202124"]; Suboptimal_Stoichiometry [label="Incorrect Molar Ratios", fillcolor="#F1F3F4", fontcolor="#202124"]; Short_Incubation [label="Insufficient Incubation Time/Temp", fillcolor="#F1F3F4", fontcolor="#202124"];
// Protein Issues Low_Protein_Conc [label="Low Protein Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; Competing_Amines [label="Competing Amines in Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; Inaccessible_Amines [label="Inaccessible Amine Groups", fillcolor="#F1F3F4", fontcolor="#202124"];
// Purification Issues Loss_During_Purification [label="Loss of Conjugate During Purification", fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions Solution_TCO [label="Use fresh this compound\nStore properly at -20°C", shape=note, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_EDC_NHS [label="Use fresh EDC and NHS\nPrepare solutions immediately before use", shape=note, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Solvent [label="Use anhydrous, high-quality DMSO or DMF", shape=note, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_pH [label="Activation (EDC/NHS): pH 4.5-7.2\nAmine Coupling: pH 7-8", shape=note, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Stoichiometry [label="Optimize molar excess of this compound and EDC/NHS", shape=note, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Incubation [label="Increase incubation time or temperature\n(e.g., 2 hours at RT)", shape=note, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Protein_Conc [label="Increase protein concentration (1-5 mg/mL)", shape=note, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Buffer [label="Use amine-free buffers (e.g., PBS, MES, HEPES)", shape=note, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Accessibility [label="Consider denaturing/refolding or using longer PEG linkers", shape=note, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Purification [label="Optimize purification method (e.g., SEC, dialysis)", shape=note, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Check_Reagents; Start -> Check_Reaction_Conditions; Start -> Check_Protein; Start -> Check_Purification;
Check_Reagents -> TCO_Degradation [label="Yes"]; Check_Reagents -> EDC_NHS_Hydrolysis [label="Yes"]; Check_Reagents -> Solvent_Quality [label="Yes"]; TCO_Degradation -> Solution_TCO; EDC_NHS_Hydrolysis -> Solution_EDC_NHS; Solvent_Quality -> Solution_Solvent;
Check_Reaction_Conditions -> Incorrect_pH [label="Yes"]; Check_Reaction_Conditions -> Suboptimal_Stoichiometry [label="Yes"]; Check_Reaction_Conditions -> Short_Incubation [label="Yes"]; Incorrect_pH -> Solution_pH; Suboptimal_Stoichiometry -> Solution_Stoichiometry; Short_Incubation -> Solution_Incubation;
Check_Protein -> Low_Protein_Conc [label="Yes"]; Check_Protein -> Competing_Amines [label="Yes"]; Check_Protein -> Inaccessible_Amines [label="Yes"]; Low_Protein_Conc -> Solution_Protein_Conc; Competing_Amines -> Solution_Buffer; Inaccessible_Amines -> Solution_Accessibility;
Check_Purification -> Loss_During_Purification [label="Yes"]; Loss_During_Purification -> Solution_Purification; } .enddot Caption: Troubleshooting low this compound conjugation yield.
Problem 2: Low Yield in the Subsequent Tetrazine Click Reaction
Even with successful TCO labeling, the final click reaction with a tetrazine-modified molecule can sometimes result in a low yield. This guide addresses potential issues in this step.
// Nodes Start [label="Low Click Reaction Yield", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_TCO_Conjugate [label="Problem with TCO-Conjugate?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Tetrazine [label="Problem with Tetrazine?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Reaction_Conditions [label="Suboptimal Reaction Conditions?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// TCO-Conjugate Issues TCO_Inactivity [label="TCO Group Inactive", fillcolor="#F1F3F4", fontcolor="#202124"]; Steric_Hindrance [label="Steric Hindrance", fillcolor="#F1F3F4", fontcolor="#202124"];
// Tetrazine Issues Tetrazine_Degradation [label="Tetrazine Degraded", fillcolor="#F1F3F4", fontcolor="#202124"];
// Reaction Condition Issues Incorrect_Stoichiometry [label="Incorrect Stoichiometry", fillcolor="#F1F3F4", fontcolor="#202124"]; Insufficient_Time_Temp [label="Insufficient Incubation Time/Temp", fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions Solution_TCO_Inactivity [label="Ensure proper storage of TCO-conjugate\nAvoid harsh conditions", shape=note, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Steric_Hindrance [label="Use a tetrazine with a longer PEG spacer", shape=note, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Tetrazine_Degradation [label="Use fresh, high-quality tetrazine reagent", shape=note, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Stoichiometry [label="Use a slight molar excess of tetrazine (1.5-5 fold)", shape=note, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Time_Temp [label="Increase incubation time (e.g., 1-2 hours at RT)\nor temperature (e.g., 37°C)", shape=note, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Check_TCO_Conjugate; Start -> Check_Tetrazine; Start -> Check_Reaction_Conditions;
Check_TCO_Conjugate -> TCO_Inactivity [label="Yes"]; Check_TCO_Conjugate -> Steric_Hindrance [label="Yes"]; TCO_Inactivity -> Solution_TCO_Inactivity; Steric_Hindrance -> Solution_Steric_Hindrance;
Check_Tetrazine -> Tetrazine_Degradation [label="Yes"]; Tetrazine_Degradation -> Solution_Tetrazine_Degradation;
Check_Reaction_Conditions -> Incorrect_Stoichiometry [label="Yes"]; Check_Reaction_Conditions -> Insufficient_Time_Temp [label="Yes"]; Incorrect_Stoichiometry -> Solution_Stoichiometry; Insufficient_Time_Temp -> Solution_Time_Temp; } .enddot Caption: Troubleshooting low tetrazine click reaction yield.
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to a Protein
This protocol outlines the steps for activating the carboxylic acid of this compound using EDC and NHS, followed by conjugation to a primary amine-containing protein.
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep_Protein [label="1. Prepare Protein Solution\n(1-5 mg/mL in amine-free buffer, pH 7.2-8.0)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep_TCO [label="2. Prepare this compound Stock\n(10 mg/mL in anhydrous DMSO or DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep_EDC_NHS [label="3. Prepare fresh EDC and NHS Solutions\n(in activation buffer, pH 4.5-7.2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="4. Activate this compound\n(Add EDC, then NHS to this compound solution)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate_Activation [label="5. Incubate for 15-30 min at RT", fillcolor="#F1F3F4", fontcolor="#202124"]; Conjugation [label="6. Add Activated this compound to Protein Solution", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate_Conjugation [label="7. Incubate for 1-2 hours at RT or overnight at 4°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Quench [label="8. Quench Reaction (optional)\n(e.g., with hydroxylamine or Tris buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="9. Purify the TCO-labeled Protein\n(e.g., SEC, dialysis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections Start -> Prep_Protein; Prep_Protein -> Prep_TCO; Prep_TCO -> Prep_EDC_NHS; Prep_EDC_NHS -> Activation; Activation -> Incubate_Activation; Incubate_Activation -> Conjugation; Conjugation -> Incubate_Conjugation; Incubate_Conjugation -> Quench; Quench -> Purification; Purification -> End; } .enddot Caption: Workflow for this compound protein conjugation.
Protocol 2: Tetrazine Click Reaction with TCO-labeled Protein
This protocol describes the reaction of a TCO-labeled protein with a tetrazine-containing molecule.
-
Prepare the TCO-labeled Protein: Ensure the purified TCO-labeled protein is in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Prepare the Tetrazine Solution: Dissolve the tetrazine-containing molecule in a compatible solvent (e.g., DMSO, DMF, or aqueous buffer) to a known concentration.
-
Perform the Click Reaction: Add the tetrazine solution to the TCO-labeled protein solution. A slight molar excess of the tetrazine reagent (typically 1.5 to 5-fold) is recommended to ensure complete reaction.
-
Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or 1-2 hours at 4°C. For less reactive partners, the incubation time can be extended.
-
Purification (if necessary): Remove excess, unreacted tetrazine reagent by size exclusion chromatography (SEC) or dialysis.
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Amine Coupling
| Parameter | Recommended Range | Notes |
| pH for Activation (EDC/NHS) | 4.5 - 7.2 | Optimal for NHS ester formation. |
| pH for Amine Coupling | 7.0 - 8.0 | Efficient reaction with primary amines. |
| Molar Excess of this compound | 10 - 50 fold | Dependent on the number of available amines on the protein. |
| Molar Excess of EDC/NHS | 1.5 - 2 fold over this compound | Ensures efficient activation. |
| Reaction Temperature | 4°C to Room Temperature | Room temperature is generally sufficient. |
| Reaction Time | 1 - 2 hours | Can be extended to overnight at 4°C for higher efficiency. |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can improve reaction efficiency. |
| Buffer | Amine-free (e.g., PBS, MES, HEPES) | Avoid Tris or glycine buffers as they contain primary amines. |
Table 2: Recommended Reaction Conditions for TCO-Tetrazine Click Chemistry
| Parameter | Recommended Range | Notes |
| pH | 6.0 - 9.0 | The reaction is robust across a wide pH range. |
| Molar Excess of Tetrazine | 1.5 - 5 fold | A slight excess ensures complete reaction of the TCO groups. |
| Reaction Temperature | 4°C to 37°C | Room temperature is typically sufficient. |
| Reaction Time | 30 - 60 minutes | The reaction is generally very fast. |
| Buffer | Common biological buffers (e.g., PBS) | The reaction is compatible with most aqueous buffers. |
References
Technical Support Center: TCO-PEG2-Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TCO-PEG2-acid and similar reagents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a bifunctional linker molecule used in bioconjugation, a process that joins two molecules together. It contains two key components:
-
A trans-cyclooctene (TCO) group: This is a highly reactive chemical handle that participates in a type of "click chemistry" known as the inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine partner. This reaction is extremely fast and specific, allowing for the efficient labeling of biomolecules even at low concentrations.[1][2]
-
A carboxylic acid (-COOH) group: This functional group can be activated to react with primary amines (like those found on the side chains of lysine residues in proteins) to form a stable amide bond.[3][4][5]
-
A polyethylene glycol (PEG) spacer: The two-unit PEG spacer increases the hydrophilicity and solubility of the molecule in aqueous buffers and provides a flexible linker that minimizes steric hindrance.
Q2: What is the primary cause of low reactivity of TCO reagents?
A2: The primary cause of low reactivity in TCO reagents is the isomerization of the highly strained trans-cyclooctene to its much less reactive cis-cyclooctene (CCO) isomer. This isomerization can occur during storage or under certain reaction conditions. The half-life of TCO is short, and it is not recommended for long-term storage.
Q3: How should I store this compound to maintain its reactivity?
A3: this compound should be stored at -20°C and protected from moisture. Before use, it is crucial to allow the vial to warm to room temperature before opening to prevent condensation, as moisture can hydrolyze the activating agents (EDC/NHS) used for the carboxylic acid group. For long-term storage, some researchers have found that storing TCO derivatives as stable silver(I) complexes can extend their shelf life.
Q4: What reaction conditions are optimal for the TCO-tetrazine ligation?
A4: The TCO-tetrazine ligation is robust and proceeds rapidly under a wide range of conditions. Optimal conditions are generally:
-
pH: 6-9
-
Temperature: Room temperature
-
Solvent: The reaction can be performed in various organic solvents, water, and biological media.
-
Catalyst: No catalyst is required.
Q5: What are common methods to purify the final PEGylated product?
A5: Purification of the final conjugate is essential to remove unreacted reagents and byproducts. Common purification techniques include:
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and is effective for removing small molecule impurities from larger biomolecules.
-
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their charge and can be used to separate PEGylated proteins from their un-PEGylated counterparts.
-
Reverse-Phase Chromatography (RPC): This can be effective for purifying PEGylated molecules, often using a water/acetonitrile or water/methanol gradient.
-
Dialysis or Tangential Flow Filtration (TFF): These methods are useful for removing small molecule impurities from high molecular weight products.
Troubleshooting Guide for Low Yield Reactions
Low yields in this compound reactions can be frustrating. This guide provides a systematic approach to identifying and resolving common issues.
Problem Area 1: Reagent Quality and Stability
| Potential Cause | Recommended Solution(s) |
| Degradation of this compound | TCO is prone to isomerization to the less reactive CCO. Use fresh reagent whenever possible. For long-term storage, consider storing as a silver(I) complex. |
| Hydrolysis of EDC/NHS | EDC and NHS are moisture-sensitive. Always allow reagents to warm to room temperature before opening. Use anhydrous solvents for stock solutions. |
| Impure Starting Materials | Ensure the purity of your amine-containing molecule and the this compound. Impurities can lead to side reactions. |
Problem Area 2: Reaction Conditions for Carboxylic Acid Activation (EDC/NHS Coupling)
| Potential Cause | Recommended Solution(s) |
| Suboptimal pH | The activation of the carboxylic acid with EDC/NHS is most efficient at pH 4.5-7.2. The subsequent reaction with primary amines is most efficient at pH 7-8. |
| Presence of Primary Amines in Buffer | Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the activated this compound. Use non-amine-containing buffers such as PBS (phosphate-buffered saline) or borate buffers. |
| Incorrect Stoichiometry | A common starting point for the molar ratio of COOH:EDC:NHS is 1:1.5:1.5. This may need to be optimized for your specific reaction. |
| Presence of Water | Water can hydrolyze the activated ester intermediate, regenerating the carboxylic acid. Use anhydrous solvents for stock solutions and minimize exposure to moisture. |
Problem Area 3: Reaction Conditions for TCO-Tetrazine Ligation
| Potential Cause | Recommended Solution(s) |
| Steric Hindrance | If the TCO and tetrazine moieties are attached to bulky molecules, steric hindrance can slow the reaction. The PEG spacer in this compound helps to mitigate this, but a longer spacer may be necessary in some cases. |
| Incorrect Stoichiometry | While a 1:1 stoichiometry is theoretical, using a slight excess (1.5-2 fold) of one reactant can help drive the reaction to completion. |
| Low Reactant Concentration | Although the TCO-tetrazine reaction is fast, very low concentrations can lead to slower reaction times. If possible, increase the concentration of the reactants. |
Problem Area 4: Purification and Analysis
| Potential Cause | Recommended Solution(s) |
| Product Loss During Purification | PEGylated molecules can sometimes be challenging to purify due to their amphipathic nature. Optimize your purification method (e.g., gradient in chromatography) to maximize recovery. |
| Inaccurate Yield Determination | Use appropriate analytical techniques to quantify your final product. Size-exclusion and ion-exchange chromatography are common methods for analyzing PEGylated proteins. Mass spectrometry can confirm the identity and purity of the conjugate. |
Quantitative Data Summary
Table 1: Reaction Rate Constants for TCO-Tetrazine Ligations
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) | Solvent | Reference(s) |
| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 M⁻¹s⁻¹ | 9:1 Methanol/Water | |
| d-TCO | Water-soluble 3,6-dipyridyl-s-tetrazine | 366,000 ± 15,000 M⁻¹s⁻¹ | Water | |
| s-TCO | 3,6-dipyridyl-s-tetrazine derivative | 3,300,000 ± 40,000 M⁻¹s⁻¹ | Water |
Note: "d-TCO" refers to dioxolane-fused trans-cyclooctene and "s-TCO" refers to conformationally strained trans-cyclooctene. These are derivatives with enhanced reactivity.
Table 2: Stability of TCO Derivatives
| TCO Derivative | Condition | Stability/Half-life | Reference(s) |
| TCO | In 50% fresh mouse serum at 37°C | Almost complete conversion to cis-isomer within 7 hours | |
| TCO | In the presence of copper-containing serum proteins | Isomerization to cis-isomer | |
| s-TCO | In vivo (conjugated to a mAb) | Half-life of 0.67 days | |
| d-TCO | In phosphate-buffered D₂O | No degradation or isomerization for up to 14 days | |
| d-TCO | In human serum at room temperature | >97% remained as trans-isomer after 4 days |
Experimental Protocols
Protocol 1: General Procedure for EDC/NHS Activation of this compound and Conjugation to a Protein
-
Reagent Preparation:
-
Allow the this compound, EDC, and NHS vials to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or water.
-
-
Protein Preparation:
-
Buffer exchange the protein into an amine-free buffer (e.g., PBS, pH 7.4). The protein concentration should typically be 1-5 mg/mL.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound stock solution with the EDC and NHS stock solutions. A common molar ratio is 1:1.5:1.5 (COOH:EDC:NHS).
-
Incubate the activation mixture for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated TCO-PEG2-NHS ester to the protein solution. The molar excess of the TCO-linker to the protein will depend on the desired degree of labeling and should be optimized (a starting point is a 5- to 20-fold molar excess).
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer or glycine) to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove excess linker and reaction byproducts.
-
Protocol 2: General Procedure for TCO-Tetrazine Ligation
-
Reagent Preparation:
-
Prepare the TCO-labeled molecule (from Protocol 1) in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Prepare the tetrazine-labeled molecule in the same or a compatible buffer.
-
-
Ligation Reaction:
-
Add the tetrazine-labeled molecule to the TCO-labeled molecule. A slight molar excess (1.1 to 1.5 equivalents) of one component can be used to ensure complete reaction.
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink/red color or by LC-MS.
-
-
Purification:
-
If necessary, purify the final conjugate to remove any unreacted starting material using a suitable chromatography method (e.g., SEC).
-
Visualizations
Caption: Reaction mechanism for this compound conjugation.
References
- 1. interchim.fr [interchim.fr]
- 2. broadpharm.com [broadpharm.com]
- 3. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing TCO-PEG2-Acid Antibody Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to optimize the efficiency of TCO-PEG2-acid antibody labeling.
Troubleshooting Guide
This guide addresses common issues encountered during the antibody labeling process with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Labeling Efficiency | Hydrolyzed TCO-PEG2-NHS ester: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive. | - Allow the TCO-PEG2-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.[1] - Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[2] |
| Presence of primary amines in the antibody buffer: Buffers containing Tris, glycine, or preservatives like sodium azide will compete with the antibody for reaction with the NHS ester. | - Perform a buffer exchange into an amine-free buffer such as PBS (phosphate-buffered saline) prior to labeling.[1][3] | |
| Suboptimal pH of the reaction buffer: The reaction between an NHS ester and a primary amine is pH-dependent. At low pH, the amine is protonated and less reactive. | - Ensure the reaction buffer pH is between 7.2 and 8.5, with an optimal range often cited as 8.0-8.5.[4] | |
| Insufficient molar excess of this compound: An inadequate amount of the labeling reagent will result in a low degree of labeling (DOL). | - Increase the molar excess of the this compound to the antibody. A 10- to 20-fold molar excess is a common starting point. | |
| "Masking" of the hydrophobic TCO group: The trans-cyclooctene moiety can have hydrophobic interactions with the antibody, causing it to become buried and inaccessible for subsequent reactions with tetrazine. | - While the PEG2 spacer in this compound is designed to increase hydrophilicity and mitigate this, if issues persist, consider a linker with a longer PEG chain. | |
| Antibody Aggregation or Precipitation | High degree of labeling: Excessive modification of the antibody surface can alter its properties and lead to aggregation. | - Reduce the molar excess of the this compound or decrease the reaction time. |
| High concentration of organic solvent: Adding a large volume of DMSO or DMF from the this compound stock solution can denature the antibody. | - Keep the final concentration of the organic solvent in the reaction mixture below 10%. | |
| Reduced Antibody Activity or Loss of Antigen Binding | Labeling of critical residues: Modification of lysine residues within or near the antigen-binding site can impair the antibody's function. | - Reduce the molar excess of the this compound to achieve a lower degree of labeling. |
| High degree of labeling: As with aggregation, over-labeling can sterically hinder the antigen-binding site. | - Optimize the molar ratio of this compound to antibody to find a balance between labeling efficiency and retained activity. | |
| High Background Signal in Downstream Applications | Incomplete removal of unconjugated this compound: Excess labeling reagent can lead to non-specific signals. | - Ensure thorough purification of the labeled antibody using size-exclusion chromatography, dialysis, or desalting columns. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar excess of this compound to use for antibody labeling?
A1: The optimal molar excess can vary depending on the specific antibody and desired degree of labeling (DOL). A common starting point is a 10- to 20-fold molar excess of this compound to the antibody. However, it may be necessary to perform a titration with different molar ratios (e.g., 5-fold, 10-fold, 20-fold, 50-fold) to determine the optimal condition for your specific application.
Q2: What is the recommended buffer for the labeling reaction?
A2: An amine-free buffer with a pH between 7.2 and 8.5 is recommended. Phosphate-buffered saline (PBS) at pH 7.4 or sodium bicarbonate buffer at pH 8.3 are common choices. Avoid buffers containing primary amines, such as Tris and glycine, as they will compete with the antibody for the labeling reagent.
Q3: How should I prepare and store the this compound?
A3: this compound, particularly in its NHS ester form, is moisture-sensitive. It should be stored at -20°C in a desiccated container. Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation. Prepare a stock solution in anhydrous DMSO or DMF immediately before the labeling reaction.
Q4: My TCO-labeled antibody shows low reactivity with tetrazine. What could be the cause?
A4: A primary cause for low reactivity is the "masking" of the hydrophobic TCO group, where it becomes buried within the antibody structure and inaccessible. The PEG2 spacer is intended to reduce this effect. Also, ensure that the low reactivity is not due to a low degree of labeling by quantifying the DOL. While less common under standard labeling conditions, isomerization of the trans-cyclooctene to the less reactive cis-cyclooctene could theoretically occur, though studies suggest TCO is stable.
Q5: How can I purify the TCO-labeled antibody after the reaction?
A5: Purification is essential to remove unreacted this compound and byproducts. Common methods include size-exclusion chromatography (SEC), dialysis, and desalting columns (e.g., Zeba™ Spin Desalting Columns). The choice of method will depend on the scale of your reaction and the required purity.
Experimental Protocols
Protocol 1: Antibody Preparation for Labeling
-
Buffer Exchange: If your antibody solution contains primary amines (e.g., Tris, glycine) or stabilizers like BSA, a buffer exchange is necessary.
-
Use a desalting column (e.g., Zeba™ Spin Desalting Columns, 40K MWCO) or dialysis cassette (10K MWCO) to exchange the antibody into an amine-free buffer, such as 1X PBS at pH 7.4.
-
-
Concentration Adjustment: Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer.
-
Purity Check: Ensure the antibody is of high purity (>95%).
Protocol 2: this compound Antibody Labeling
-
Prepare TCO-PEG2-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEG2-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Calculate Molar Excess: Determine the volume of the TCO-PEG2-NHS ester stock solution needed to achieve the desired molar excess (e.g., 20-fold) over the antibody.
-
Labeling Reaction:
-
Add the calculated volume of the TCO-PEG2-NHS ester stock solution to the prepared antibody solution.
-
Ensure the final concentration of DMSO does not exceed 10% of the total reaction volume.
-
Incubate the reaction for 60 minutes at room temperature with gentle mixing.
-
-
Quench Reaction (Optional but Recommended): To stop the reaction, add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 5-10 minutes at room temperature.
-
Purification: Purify the TCO-labeled antibody from excess, unreacted this compound using a desalting column or dialysis as described in Protocol 1.
Visualizations
References
TCO-PEG2-acid Technical Support Center: Troubleshooting Solubility Issues
For researchers, scientists, and drug development professionals utilizing TCO-PEG2-acid in their experiments, achieving and maintaining its solubility is critical for successful bioconjugation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is primarily soluble in organic solvents. The presence of the hydrophilic polyethylene glycol (PEG) spacer is designed to improve its solubility in aqueous media.[1][2] However, its solubility in aqueous buffers is limited, especially at higher concentrations.
Q2: In which organic solvents can I dissolve this compound?
A2: this compound is readily soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM).[1]
Q3: Is this compound soluble in water or aqueous buffers like PBS?
A3: While the PEG spacer enhances water solubility, this compound has limited direct solubility in aqueous buffers.[1][2] It is recommended to first dissolve the compound in a water-miscible organic solvent like DMSO or DMF before preparing aqueous solutions. For PEGylated compounds with longer PEG chains, such as TCO-PEG24-acid, direct solubility in water has been noted.
Q4: How should I prepare a stock solution of this compound?
A4: It is recommended to prepare a stock solution of this compound in anhydrous DMSO or DMF. A starting concentration of 10 mM is often suggested for similar PEGylated linkers. To prepare the stock solution, allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
Q5: My this compound precipitates when I add the stock solution to my aqueous reaction buffer. What should I do?
A5: Precipitation upon addition to an aqueous buffer is a common issue. This is often due to the final concentration of the organic solvent being too high or the concentration of the this compound exceeding its solubility limit in the aqueous mixture. To address this, ensure the final concentration of the organic solvent (e.g., DMSO or DMF) in your reaction mixture remains low, typically below 10%. Add the stock solution dropwise while gently vortexing the aqueous buffer to ensure rapid mixing and prevent localized high concentrations.
Troubleshooting Guide
This guide addresses specific solubility issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Difficulty Dissolving this compound in Organic Solvent | 1. Insufficient solvent volume. 2. Low-quality or wet solvent. | 1. Increase the volume of the solvent incrementally. 2. Use fresh, anhydrous (dry) DMSO or DMF. Water contamination can reduce the solubility of hydrophobic compounds in organic solvents. |
| Precipitation Upon Addition to Aqueous Buffer | 1. The final concentration of the organic co-solvent (e.g., DMSO) is too high. 2. The concentration of this compound is above its solubility limit in the aqueous/organic mixture. 3. The pH of the buffer is not optimal for solubility. | 1. Keep the final concentration of the organic co-solvent below 10% of the total reaction volume. 2. Reduce the final concentration of this compound in the reaction. 3. For carboxylic acid-containing compounds, solubility can be pH-dependent. Adjusting the pH of the buffer slightly away from the isoelectric point of the molecule may improve solubility. Consider a pH range of 7-9 for reactions with primary amines. |
| Cloudiness or Opalescence in the Final Reaction Mixture | 1. Formation of aggregates or micelles. 2. The compound is at the limit of its solubility. | 1. Try sonicating the solution briefly. 2. Include solubility-enhancing excipients in your buffer, such as a small amount of a non-ionic surfactant (e.g., Tween-20) or other PEG derivatives. 3. Centrifuge the solution at high speed and use the supernatant if the activity of the dissolved compound is sufficient. |
| Inconsistent Results in Bioconjugation Reactions | 1. Incomplete dissolution of this compound leading to inaccurate concentration in the reaction. 2. Degradation of the TCO moiety. | 1. Ensure the this compound is fully dissolved in the stock solution before use. Visually inspect for any particulate matter. 2. TCO compounds have a limited half-life and are not recommended for long-term storage. Prepare fresh stock solutions and use them promptly. Store stock solutions at -20°C under an inert gas like argon or nitrogen. |
Data Summary
Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing stock solutions. |
| Dimethylformamide (DMF) | Soluble | Recommended for preparing stock solutions. |
| Dichloromethane (DCM) | Soluble | |
| Water / Aqueous Buffers (e.g., PBS) | Limited | The PEG spacer enhances aqueous solubility, but direct dissolution at high concentrations is challenging. It is best to add from a stock solution in a water-miscible organic solvent. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Equilibrate Reagent: Allow the vial containing this compound to warm to room temperature before opening. This prevents condensation of moisture, which can affect solubility and stability.
-
Solvent Addition: Add a precise volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mM is a common starting point for similar reagents).
-
Dissolution: Vortex the vial for 1-2 minutes to ensure the compound is completely dissolved. Visually inspect the solution to confirm there is no undissolved material.
-
Storage: Store the stock solution at -20°C. For optimal stability, overlay the solution with an inert gas (e.g., argon or nitrogen) and seal the vial tightly. Avoid repeated freeze-thaw cycles.
Protocol for Diluting this compound into an Aqueous Reaction Buffer
-
Prepare Reaction Buffer: Have your aqueous reaction buffer (e.g., PBS, pH 7.4) ready in the reaction vessel.
-
Vortexing: Gently vortex or stir the reaction buffer.
-
Dropwise Addition: While the buffer is being mixed, add the desired volume of the this compound stock solution dropwise to the buffer. This ensures rapid dispersion and minimizes localized high concentrations that can lead to precipitation.
-
Final Solvent Concentration: Ensure that the final volume of the organic solvent from the stock solution does not exceed 10% of the total reaction volume.
-
Final Inspection: After addition, visually inspect the solution for any signs of precipitation or cloudiness.
Visualizing Experimental Workflows
Caption: Workflow for preparing a this compound stock solution.
Caption: Workflow for diluting a this compound stock solution into an aqueous buffer.
Caption: Troubleshooting logic for precipitation issues.
References
preventing aggregation with TCO-PEG2-acid conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing TCO-PEG2-acid for bioconjugation. Find troubleshooting advice and answers to frequently asked questions to help prevent aggregation and ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chemical linker used in bioconjugation.[1][2] It contains two key components: a Trans-Cyclooctene (TCO) group and a carboxylic acid group, separated by a two-unit polyethylene glycol (PEG) spacer.[1][2] The TCO group reacts with high specificity and speed with a tetrazine-modified molecule in a type of reaction known as bioorthogonal click chemistry (specifically, an inverse electron demand Diels-Alder reaction).[1] The carboxylic acid end can be activated to react with primary amines, such as those found on the surface of proteins (e.g., lysine residues), forming a stable amide bond. This makes it a valuable tool for linking proteins to other molecules, such as fluorescent dyes, drugs, or other proteins.
Q2: Why is the PEG spacer important in this compound?
A2: The polyethylene glycol (PEG) spacer plays a crucial role in the functionality of the linker. PEG is hydrophilic (water-soluble), which helps to increase the overall solubility of the this compound and the resulting protein conjugate in aqueous buffers. This property is critical for preventing aggregation, which can be a significant issue when modifying proteins, especially with hydrophobic molecules. The PEG spacer also provides a flexible connection between the conjugated molecules, which can help to minimize steric hindrance and maintain the biological activity of the protein.
Q3: What are the common causes of protein aggregation when using this compound conjugates?
A3: Protein aggregation during and after conjugation can be caused by several factors:
-
Hydrophobicity: Although the PEG spacer adds hydrophilicity, the TCO group itself can be hydrophobic. If a high number of TCO molecules are attached to the protein surface, it can increase the overall hydrophobicity, leading to intermolecular interactions and aggregation.
-
Over-labeling: Attaching too many linker molecules to a protein can alter its surface charge and isoelectric point (pI), reducing its solubility and leading to aggregation.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for protein stability. If the buffer conditions are not optimal for a specific protein, it can become unstable and aggregate, even before the addition of the TCO reagent.
-
High Protein Concentration: Performing the conjugation reaction at a high protein concentration increases the likelihood of intermolecular interactions, which can lead to aggregation.
-
Reagent Precipitation: this compound, like many crosslinkers, may have limited solubility in aqueous solutions. Adding the reagent directly as a solid or from a highly concentrated stock can cause it to precipitate, which can co-precipitate the protein.
Troubleshooting Guide
Aggregation is a common challenge in bioconjugation. The following guide provides systematic steps to identify and resolve aggregation issues with this compound conjugates.
Initial Assessment of Aggregation
Before troubleshooting, it's important to confirm and characterize the aggregation.
| Method | Observation |
| Visual Inspection | Look for turbidity, cloudiness, or visible precipitates in the solution. |
| UV-Vis Spectroscopy | An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering due to aggregates. |
| Dynamic Light Scattering (DLS) | Provides quantitative data on the size distribution of particles in the solution, allowing for the detection of larger aggregate species. |
| Size Exclusion Chromatography (SEC) | The appearance of high molecular weight peaks or a shift in the main protein peak towards the void volume indicates aggregation. |
| SDS-PAGE (non-reducing) | The presence of high molecular weight bands that do not enter the resolving gel can indicate covalent cross-linking and aggregation. |
Troubleshooting Strategies
If aggregation is confirmed, consider the following optimization steps. A logical workflow for troubleshooting is presented in the diagram below.
Caption: A stepwise workflow for troubleshooting aggregation.
| Parameter | Recommended Action | Rationale |
| Reagent Preparation and Addition | Dissolve this compound in an anhydrous organic solvent like DMSO or DMF to create a fresh stock solution immediately before use. Add the stock solution to the protein solution slowly and with gentle mixing. | This prevents localized high concentrations of the reagent and avoids precipitation of the linker, which can cause the protein to aggregate. |
| Buffer pH | Ensure the reaction buffer pH is optimal for your protein's stability, typically between pH 7.2 and 8.5 for amine labeling. For pH-sensitive proteins, a pH closer to 7.4 may be necessary, though the reaction will be slower. Avoid buffers with a pH near the protein's isoelectric point (pI). | Proteins are least soluble at their pI and are more prone to aggregation. While NHS-ester reactions are more efficient at slightly alkaline pH, protein stability is paramount. |
| Buffer Composition | Use buffers that do not contain primary amines (e.g., Tris, glycine), as they will compete with the protein for reaction with the activated this compound. Phosphate-buffered saline (PBS) or bicarbonate buffer are common choices. | Competitive side reactions reduce conjugation efficiency and can complicate purification. |
| Molar Ratio of Reagent | Start with a lower molar excess of this compound to protein (e.g., 5:1 to 10:1) and titrate up as needed. | Over-labeling can increase hydrophobicity and alter the protein's surface charge, leading to aggregation. A lower degree of labeling is less likely to significantly impact the protein's physicochemical properties. |
| Protein Concentration | Perform the conjugation reaction at a lower protein concentration (e.g., 1-2 mg/mL). If aggregation persists, try reducing the concentration further. | Lower concentrations reduce the probability of intermolecular interactions that can lead to aggregation. |
| Reaction Temperature and Time | Incubate the reaction at room temperature for 1-2 hours or at 4°C for a longer duration (4-12 hours). | Lower temperatures can sometimes improve protein stability during the conjugation process. |
| Stabilizing Excipients | Consider adding stabilizing excipients to the buffer, such as sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), or certain amino acids (e.g., arginine, glycine). Non-ionic detergents at low concentrations can also be beneficial. | These additives can help to stabilize the protein's native conformation and prevent aggregation by various mechanisms, including preferential exclusion and shielding of hydrophobic patches. |
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to a Protein
This protocol describes the two-step process of activating the carboxylic acid of this compound using EDC/NHS chemistry, followed by conjugation to a protein containing primary amines.
Caption: Workflow for protein conjugation with this compound.
Materials:
-
Protein of interest (in an amine-free buffer like PBS, pH 7.2-8.0)
-
This compound
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography column or dialysis cassette)
Procedure:
-
Prepare Protein:
-
Ensure the protein is in an amine-free buffer at a concentration of 1-5 mg/mL. If the protein solution contains Tris or other primary amines, perform a buffer exchange into PBS or a similar buffer.
-
-
Activate this compound:
-
Immediately before use, prepare a stock solution of this compound, EDC, and NHS in anhydrous DMSO. For a 10 mM final concentration in the reaction, you might prepare a 100 mM stock.
-
In a microcentrifuge tube, combine this compound, EDC, and NHS in a 1:1.2:1.2 molar ratio in DMSO.
-
Incubate at room temperature for 15-30 minutes to form the TCO-PEG2-NHS ester.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the freshly activated TCO-PEG2-NHS ester solution to the protein solution.
-
Add the reagent dropwise while gently stirring or vortexing to ensure homogeneity and prevent precipitation.
-
Incubate the reaction for 1-2 hours at room temperature or for 4-12 hours at 4°C, protected from light if any components are light-sensitive.
-
-
Quench Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and quenching buffer by size-exclusion chromatography (SEC) or dialysis against the desired storage buffer.
-
Protocol 2: Click Chemistry Reaction with a Tetrazine-labeled Molecule
This protocol outlines the reaction between the TCO-conjugated protein and a tetrazine-labeled molecule.
Materials:
-
TCO-conjugated protein (purified)
-
Tetrazine-labeled molecule (e.g., a fluorescent dye)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactants:
-
Dissolve the TCO-conjugated protein in the reaction buffer to a known concentration.
-
Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO or water) to create a stock solution.
-
-
Click Reaction:
-
Add a slight molar excess (e.g., 1.5 to 3-fold) of the tetrazine-labeled molecule to the TCO-conjugated protein solution.
-
The reaction is typically very fast and can be complete within 5-60 minutes at room temperature. The progress can sometimes be monitored by a color change, as many tetrazines are pink, and this color disappears upon reaction.
-
-
Purification (Optional):
-
If necessary, the final conjugate can be purified from any unreacted tetrazine-labeled molecule using size-exclusion chromatography or dialysis. For many applications with small molecule tetrazines, the reaction is clean enough that no further purification is required.
-
Signaling Pathway and Workflow Visualization
The following diagram illustrates a common application of TCO-conjugates in a pre-targeted immunotherapy context. An antibody is first conjugated with this compound. This antibody targets a specific cancer cell antigen. Subsequently, a tetrazine-labeled therapeutic agent (e.g., a cytotoxic drug or an immune-stimulating molecule) is administered, which then "clicks" to the TCO-modified antibody at the tumor site.
Caption: Pre-targeted therapy using TCO-antibody conjugates.
References
TCO-PEG2-acid Reaction Time Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during bioconjugation experiments utilizing TCO-PEG2-acid.
Troubleshooting Guide
This guide is designed to diagnose and resolve common problems encountered during the inverse electron-demand Diels-Alder (IEDDA) cycloaddition reaction between this compound and a tetrazine-functionalized molecule.
Issue 1: Slow or Incomplete Reaction
Possible Causes and Solutions:
| Possible Cause | Recommended Solution(s) |
| Low Reactivity of Reaction Partners | - Select a more reactive tetrazine: Hydrogen-substituted tetrazines are significantly more reactive than their methyl-substituted counterparts. The electronic properties of the substituents on the tetrazine ring play a crucial role; electron-withdrawing groups generally increase the reaction rate.[1][2] - Consider the TCO structure: The reactivity of trans-cyclooctene (TCO) derivatives is influenced by their ring strain. More strained TCOs, such as sTCO, exhibit faster kinetics.[1] |
| Degradation of Reactants | - Verify reactant integrity: Tetrazines can be susceptible to degradation in aqueous media, especially if they possess strong electron-withdrawing groups.[1] TCO moieties can also degrade, particularly in the presence of thiols or upon exposure to UV light.[1] It is advisable to use freshly prepared solutions or reagents that have been stored under the recommended conditions (e.g., desiccated and protected from light). |
| Steric Hindrance | - Incorporate a spacer: If the TCO and tetrazine groups are attached to bulky molecules, steric hindrance can impede the reaction. The PEG2 spacer in this compound helps to mitigate this, but for very large biomolecules, a longer PEG spacer may be beneficial. |
| Suboptimal Stoichiometry | - Optimize the molar ratio: While a 1:1 stoichiometry is the theoretical ideal, using a slight excess (e.g., 1.5 to 2-fold) of one reactant can help drive the reaction to completion. Often, the less expensive or more stable component is used in excess. |
| Low Reactant Concentrations | - Increase concentrations: The TCO-tetrazine reaction follows second-order kinetics, meaning the rate is proportional to the concentration of both reactants. If feasible, increasing the concentration of the this compound and the tetrazine-labeled molecule will decrease the reaction time. |
Issue 2: Low Product Yield
Possible Causes and Solutions:
| Possible Cause | Recommended Solution(s) |
| Side Reactions | - Purify starting materials: Ensure that the this compound and the tetrazine-functionalized molecule are free of impurities that could lead to unwanted side reactions. - Degas solutions: If your molecules are sensitive to oxidation, degassing the reaction buffer can help to prevent the formation of oxidation-related byproducts. |
| Precipitation of Reactants or Product | - Enhance solubility: The PEG2 spacer in this compound improves aqueous solubility. However, if solubility issues persist, consider using a TCO derivative with a longer PEG chain. A small percentage of an organic co-solvent (e.g., DMSO or DMF) can also be added, but its compatibility with the biological system must be confirmed. |
| Inaccurate Quantification of Reactants | - Confirm concentrations: Use a reliable method, such as UV-Vis spectroscopy, to accurately determine the concentrations of your stock solutions before initiating the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the TCO-tetrazine reaction?
A1: For efficient conjugation, a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule is generally recommended. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent. However, the optimal ratio may vary depending on the specific molecules being conjugated and should be determined empirically for your system.
Q2: What are the recommended reaction buffers and pH range?
A2: The TCO-tetrazine ligation is remarkably versatile and proceeds efficiently in a wide range of buffers, including phosphate-buffered saline (PBS), TRIS, and HEPES. The reaction is largely insensitive to pH within the physiological range (pH 6.0-9.0). However, it is crucial to consider the pH stability of your specific reactants, as some tetrazines may degrade in basic aqueous solutions.
Q3: What is the ideal reaction temperature and duration?
A3: The reaction is typically performed at room temperature (around 25°C) or at 37°C. Most reactions proceed to completion within 30 to 60 minutes. For less reactive partners or very dilute solutions, the incubation time can be extended. The reaction progress can be monitored to determine the optimal duration (see Experimental Protocols section). Increasing the temperature can accelerate the reaction, but the stability of the biomolecules involved should be taken into consideration.
Q4: How can I monitor the progress of my TCO-tetrazine reaction?
A4: The progress of the reaction can be monitored by tracking the disappearance of the tetrazine, which has a characteristic UV-Vis absorbance at approximately 510-550 nm. Alternatively, techniques like LC-MS can be used to analyze aliquots of the reaction mixture over time to determine the concentration of reactants and the product.
Data Presentation
The rate of the TCO-tetrazine reaction is quantified by the second-order rate constant (k), which is dependent on the specific structures of the TCO and tetrazine derivatives.
Table 1: Second-Order Rate Constants for Selected TCO-Tetrazine Pairs
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Solvent | Temperature (°C) |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol/Water | Ambient |
| Methyl-substituted tetrazine | trans-cyclooctene | ~1000 | Aqueous Media | Ambient |
| Hydrogen-substituted tetrazine | trans-cyclooctene | up to 30,000 | Aqueous Media | 37 |
| 3,6-diphenyl-s-tetrazine | sTCO | 3100 | Methanol | 25 |
| 3,6-dipyridyl-s-tetrazine derivative | d-TCO | 366,000 ± 15,000 | Water | 25 |
| [¹¹¹In]In-labeled-Tz | TCO-conjugated CC49 mAb | 13,000 ± 80 | PBS | 37 |
Note: This table provides a range of reported values. Actual rates will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
This protocol describes the two-step process of first activating the carboxylic acid of this compound and then conjugating it to a primary amine on a protein.
-
Activation of this compound:
-
Dissolve this compound in an anhydrous organic solvent such as DMF or DMSO to prepare a stock solution (e.g., 10 mM).
-
In a separate tube, dissolve EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in the same solvent to prepare stock solutions.
-
To activate the this compound, mix it with a slight molar excess of EDC and NHS (e.g., 1.2 equivalents each) and incubate at room temperature for 15-30 minutes.
-
-
Conjugation to the Protein:
-
Prepare the protein solution in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0.
-
Add the activated TCO-PEG2-NHS ester solution to the protein solution. The molar ratio of the TCO reagent to the protein will depend on the desired degree of labeling and should be optimized. A 10- to 20-fold molar excess is a common starting point.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM.
-
Remove the excess, unreacted TCO reagent using a desalting column or dialysis.
-
Protocol 2: General Procedure for TCO-Tetrazine Ligation
This protocol outlines the reaction between a TCO-labeled protein (prepared as in Protocol 1) and a tetrazine-functionalized molecule.
-
Prepare the Reactants:
-
Prepare the TCO-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or DMF).
-
-
Initiate the Ligation:
-
Add the tetrazine solution to the TCO-labeled protein solution. A slight molar excess (e.g., 1.1 to 1.5-fold) of the tetrazine is often used.
-
Incubate the reaction at room temperature for 30-60 minutes. The reaction can be performed at 37°C to potentially increase the rate.
-
-
Purification:
-
If necessary, purify the final conjugate to remove any unreacted tetrazine using size-exclusion chromatography or another appropriate purification method.
-
Visualizations
Caption: Experimental workflow for a two-step this compound conjugation.
Caption: Troubleshooting workflow for slow TCO-tetrazine reactions.
References
Technical Support Center: Optimizing TCO-PEG2-acid Reaction Kinetics
Welcome to the technical support center for TCO-PEG2-acid and its applications in bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful and efficient use of this powerful bioorthogonal reagent.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the this compound linker and its reaction with tetrazine-modified molecules.
| Problem | Possible Cause | Recommended Solution |
| Slow or Incomplete Reaction | Low Reactivity of Reaction Partners: The intrinsic reactivity of the specific tetrazine and TCO derivatives used significantly impacts the reaction rate. | - Select a More Reactive Tetrazine: Hydrogen-substituted tetrazines are generally more reactive than methyl-substituted ones. Tetrazines with electron-withdrawing groups can also exhibit faster kinetics. - Consider a More Strained TCO: While you are using this compound, for future experiments, highly strained TCOs (sTCO) show significantly faster reaction rates.[1] |
| Suboptimal Reaction Conditions: Although the TCO-tetrazine ligation is robust, extreme conditions can affect reactant stability and reaction rate. | - pH: The reaction is generally insensitive to pH within the physiological range (pH 6-9).[1] However, for "click-to-release" strategies, the release of the payload after the initial reaction can be pH-dependent. - Solvent: Ensure adequate solubility of both reactants. The PEG2 linker in this compound enhances aqueous solubility.[2][3] If solubility issues persist, a small amount of a water-miscible organic solvent like DMSO or DMF can be used. | |
| Degradation of Reactants: TCO and tetrazine reagents can degrade under certain conditions. | - This compound: This reagent can isomerize to the unreactive cis-cyclooctene (CCO) form over time, especially with prolonged storage.[2] It is also sensitive to thiols and UV light. Store this compound at -20°C, protected from light, and prepare fresh solutions before use. - Tetrazine: Some tetrazines, particularly those with electron-withdrawing groups, can be unstable in aqueous media. Verify the integrity of your tetrazine reagent. | |
| Inaccurate Quantification of Reactants: Incorrect concentrations of starting materials will lead to apparent slow or incomplete reactions. | - Verify Concentrations: Use a reliable method like UV-Vis spectroscopy to accurately determine the concentration of your tetrazine stock solution before starting the reaction. | |
| Low Conjugation Yield | Steric Hindrance: Bulky molecules conjugated to either the TCO or tetrazine can sterically hinder the reaction. | - Longer Linkers: Consider using TCO reagents with longer PEG linkers (e.g., TCO-PEG4-acid, TCO-PEG8-acid) to increase the distance between the reacting moieties and the biomolecules. |
| Side Reactions: The presence of impurities or competing functional groups can lead to side reactions. | - Purify Reactants: Ensure the purity of your this compound and tetrazine-modified molecule. - Control Reaction Environment: If your molecules are sensitive to oxygen, degas your solutions to prevent oxidation. | |
| Non-Specific Binding or High Background Signal (in imaging applications) | Excess Reagent: Using too high a concentration of the labeled reagent can lead to non-specific binding. | - Titrate Reagents: Perform a concentration titration of your this compound or tetrazine-fluorophore conjugate to find the optimal concentration with the best signal-to-noise ratio. - Thorough Washing: Increase the number and duration of washing steps after the labeling reaction to remove unbound reagents. |
| Hydrophobic Interactions: The conjugated molecules may have inherent stickiness, leading to non-specific binding. | - Blocking Step: For cell-based assays, introduce a blocking step using a protein like Bovine Serum Albumin (BSA) before adding the labeling reagent. - Increase Linker Hydrophilicity: The PEG2 linker provides hydrophilicity. For particularly "sticky" proteins, a longer PEG chain may further reduce non-specific interactions. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the TCO-tetrazine reaction?
The reaction between a trans-cyclooctene (TCO) and a tetrazine is a bioorthogonal ligation that proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This is followed by a retro-Diels-Alder reaction, which releases nitrogen gas as the only byproduct, driving the reaction to completion and forming a stable dihydropyridazine conjugate.
Figure 1. Reaction mechanism of TCO and tetrazine.
Q2: How fast is the TCO-tetrazine reaction?
This reaction is one of the fastest bioorthogonal reactions currently known, with second-order rate constants that can reach up to 10⁶ M⁻¹s⁻¹. This allows for efficient labeling even at the low reactant concentrations typically found in biological systems. The exact rate depends on the specific structures of the TCO and tetrazine derivatives used.
Q3: How should I store and handle this compound?
This compound should be stored at -20°C in a desiccated environment and protected from light. The trans-cyclooctene moiety can isomerize to the less reactive cis-cyclooctene (CCO) over time, so long-term storage is not recommended. For experiments, it is best to prepare fresh solutions in a high-quality, anhydrous solvent like DMSO or DMF.
Q4: Can I monitor the progress of my TCO-tetrazine reaction?
Yes, the reaction can be monitored in real-time. Tetrazines have a characteristic absorbance in the visible range (typically between 510-550 nm). As the reaction proceeds, this absorbance disappears. You can monitor this change using a UV-Vis spectrophotometer to determine the reaction kinetics. Alternatively, LC-MS can be used to measure the consumption of reactants and the formation of the product over time.
Q5: Does the PEG linker in this compound affect the reaction kinetics?
The hydrophilic PEG spacer is primarily included to increase the solubility of the TCO moiety in aqueous media, which is highly beneficial for biological applications. It also provides a flexible connection that can minimize steric hindrance. The PEG linker itself does not significantly impede the inherent high reactivity of the TCO group.
Data Presentation
The rate of the TCO-tetrazine ligation is highly dependent on the specific structures of the reactants. The following table provides a summary of reported second-order rate constants for various TCO and tetrazine derivatives to illustrate the range of reactivity.
Table 1: Second-Order Rate Constants (k₂) for Various TCO-Tetrazine Reactions
| TCO Derivative | Tetrazine Derivative | k₂ (M⁻¹s⁻¹) | Solvent | Temperature (°C) |
| trans-cyclooctene | 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 | 9:1 Methanol/Water | Ambient |
| TCO | Hydrogen-substituted tetrazine | up to 30,000 | Aqueous Media | 37 |
| TCO | Methyl-substituted tetrazine | ~1000 | Aqueous Media | 37 |
| sTCO (strained) | 3-methyl-6-phenyl-tetrazine | 420 ± 49 | ACN/PBS | Ambient |
| d-TCO | 3,6-dipyridyl-s-tetrazine derivative | 366,000 ± 15,000 | Water | 25 |
Note: This table presents approximate values from various sources to demonstrate the range of kinetics. Actual rates will depend on precise experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for TCO-Tetrazine Ligation
This protocol describes a general method for conjugating a this compound-modified molecule to a tetrazine-modified molecule.
-
Reagent Preparation:
-
Prepare a stock solution of your this compound-conjugated molecule in an appropriate buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of your tetrazine-conjugated molecule in a compatible solvent (e.g., DMSO for a tetrazine-fluorophore, or the same buffer if it's a biomolecule).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound-conjugated molecule with the tetrazine-conjugated molecule.
-
A slight molar excess (1.1 to 1.5 equivalents) of one reagent is often used to ensure the complete consumption of the other, depending on which component is more precious.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 30 minutes to 2 hours, though in many cases, the reaction is nearly complete within minutes due to the fast kinetics.
-
If either of your molecules is light-sensitive, protect the reaction from light.
-
-
Purification (Optional):
-
Depending on the downstream application, the reaction mixture may be used directly.
-
If purification is necessary to remove unreacted components, methods such as size-exclusion chromatography (SEC) or dialysis can be used.
-
Figure 2. General experimental workflow for TCO-tetrazine ligation.
Protocol 2: Monitoring Reaction Kinetics by UV-Vis Spectroscopy
This protocol allows for the determination of the reaction rate by observing the disappearance of the tetrazine's absorbance.
-
Instrument Setup:
-
Set a UV-Vis spectrophotometer to the maximum absorbance wavelength (λmax) of your tetrazine, typically between 510-550 nm.
-
Equilibrate the sample holder to the desired reaction temperature (e.g., 25°C or 37°C).
-
-
Sample Preparation:
-
Prepare a solution of the this compound derivative in the desired reaction buffer (e.g., PBS, pH 7.4) in a cuvette. To ensure pseudo-first-order kinetics, the TCO derivative should be in at least a 10-fold molar excess over the tetrazine.
-
Prepare a concentrated stock solution of the tetrazine derivative.
-
-
Measurement:
-
Place the cuvette with the TCO solution into the spectrophotometer and start the measurement (time = 0).
-
Add a small volume of the concentrated tetrazine solution to the cuvette, mix quickly and thoroughly, and immediately begin recording the absorbance over time.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
Fit the resulting decay curve to a single exponential decay function to obtain the observed rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the TCO derivative (which was in excess): k₂ = k_obs / [TCO] .
-
Figure 3. Troubleshooting decision workflow.
References
Technical Support Center: TCO-PEG2-acid Live Cell Labeling
Welcome to the technical support center for TCO-PEG2-acid live cell labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the use of this compound in live cell imaging and bioconjugation experiments.
Troubleshooting Guide
This guide addresses common challenges encountered during live cell labeling experiments using this compound and a tetrazine-modified molecule of interest.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Fluorescent Signal | Suboptimal Reagent Concentrations: The concentrations of this compound or the tetrazine-modified molecule are too low. | Perform a titration of both the this compound and the tetrazine-modified molecule to determine the optimal concentrations for a strong signal-to-noise ratio.[1] A typical starting point for this compound is in the low micromolar range (e.g., 1-10 µM).[1] |
| Inefficient TCO-Tetrazine Ligation: The reaction conditions are not optimal for the inverse-electron-demand Diels-Alder cycloaddition (IEDDA). | Ensure the reaction buffer is within a pH range of 6-9.[1] Extend the incubation time; reactions can be run from 30 minutes to 2 hours.[1] For live cells, maintain a temperature of 37°C to ensure cell health.[1] | |
| Degradation of this compound: The trans-cyclooctene (TCO) moiety is prone to isomerization to the unreactive cis-cyclooctene (CCO) form. | Prepare fresh solutions of this compound for each experiment. Store the reagent as a solid at -20°C, protected from light and moisture. The half-life of TCO is short, and it is not recommended for long-term storage. | |
| Low Expression/Availability of Tetrazine Target: The tetrazine-tagged molecule is not sufficiently present on the cell surface or intracellularly. | Verify the expression and localization of your tetrazine-modified target molecule using an independent method, such as an antibody-based assay or fluorescence microscopy if the tag is fluorescent. | |
| High Background Fluorescence | Excessive this compound Concentration: Using too much of the labeling reagent can lead to non-specific binding. | Reduce the concentration of this compound. A titration experiment is crucial to find the lowest effective concentration that still provides a good signal. |
| Non-specific Binding: The this compound molecule may adhere to cellular components through hydrophobic or electrostatic interactions. | Increase the number and duration of washing steps after the labeling incubation. Consider including a blocking step with an agent like Bovine Serum Albumin (BSA) before adding the this compound to reduce non-specific binding sites. The short PEG2 linker may only provide minimal protection against non-specific interactions. | |
| Cellular Autofluorescence: Cells naturally fluoresce, which can interfere with the desired signal. | Image an unstained control sample to determine the level of autofluorescence. If significant, consider using a different fluorescent channel or a fluorophore with a distinct emission spectrum. | |
| Probe Aggregation: The labeling reagent may form aggregates that stick to the cells. | Centrifuge the this compound solution at high speed (e.g., >10,000 x g) for 10-15 minutes before use and apply the supernatant for labeling. | |
| Cell Viability Issues | Cytotoxicity from this compound: The labeling reagent itself may be toxic to the cells at high concentrations or with prolonged exposure. | Lower the concentration of this compound and minimize the incubation time. Perform a cytotoxicity assay to determine the optimal non-toxic concentration range for your specific cell type. |
| Stress from Labeling Procedure: The overall experimental conditions, including buffer changes and incubation times, can impact cell health. | Ensure all buffers and media are sterile, at the correct physiological pH, and warmed to 37°C before adding to the cells. Minimize the handling and manipulation of the cells throughout the experiment. | |
| Phototoxicity from Imaging: The excitation light used for fluorescence microscopy can damage live cells. | Reduce the intensity and duration of the excitation light. Use a more sensitive detector or a brighter fluorophore if necessary to minimize exposure times. |
Quantitative Data Summary
The optimal experimental parameters for this compound live cell labeling are highly dependent on the specific cell type, the abundance of the tetrazine-tagged target, and the imaging setup. The following table provides a range of reported values to serve as a starting point for optimization.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 25 µM | Titration is essential to find the optimal balance between signal and background. |
| Tetrazine-modified Molecule Concentration | 5 - 50 µM | Dependent on the specific molecule and its expression level. |
| Incubation Time | 20 - 120 minutes | The TCO-tetrazine reaction is typically fast; longer times may increase background signal. |
| Incubation Temperature | Room Temperature to 37°C | Use 37°C for live cells to maintain viability and optimal cellular function. |
Experimental Protocols
General Protocol for Live Cell Surface Labeling
This protocol outlines a general workflow for labeling cell surface molecules that have been modified with a tetrazine group.
-
Cell Preparation:
-
Seed cells in a suitable imaging dish or plate and culture until they reach the desired confluency.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS) or a suitable imaging buffer.
-
-
This compound Labeling:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium or imaging buffer. It is highly recommended to perform a concentration titration to find the optimal concentration.
-
Incubate the cells with the this compound solution for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells three to five times with pre-warmed PBS or imaging buffer. A 5-minute incubation during each wash can help to more effectively remove unbound reagent.
-
-
Imaging:
-
Replace the final wash solution with fresh, pre-warmed imaging medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the fluorophore conjugated to the this compound.
-
Cytotoxicity Assay Protocol
This protocol describes a method to assess the potential toxicity of this compound on live cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not result in overgrowth during the assay period.
-
Compound Addition: Prepare a serial dilution of this compound in complete cell culture medium. Add the different concentrations to the wells containing the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the plate for a period that reflects the duration of your labeling experiment (e.g., 1-2 hours) or longer for chronic toxicity assessment (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
Viability Assessment: Use a commercially available live/dead cell staining kit. These kits typically contain a dye that stains live cells (e.g., Calcein AM) and another that stains dead cells (e.g., Propidium Iodide or Ethidium Homodimer-III).
-
Imaging and Analysis: Image the plate using a fluorescence microscope or a plate reader. Quantify the number of live and dead cells in each well to determine the concentration at which this compound induces significant cell death.
Visual Diagrams
References
TCO-PEG2-acid stability in different buffers
Technical Support Center: TCO-PEG2-acid
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a click chemistry linker that contains a trans-cyclooctene (TCO) group and a terminal carboxylic acid.[1][2][3] The TCO group is highly reactive towards tetrazine-containing molecules in a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. The carboxylic acid can be activated (e.g., with EDC) to react with primary amine groups.[1][2] The PEG2 (polyethylene glycol) spacer enhances its solubility in aqueous solutions. It is commonly used for bioconjugation, such as labeling proteins, peptides, or other biomolecules for applications in diagnostics, imaging, and drug delivery.
Q2: What is the primary stability concern with this compound?
A2: The main stability issue with this compound is the isomerization of the strained trans-cyclooctene (TCO) to its unreactive cis-cyclooctene (CCO) isomer. This isomerization is irreversible and results in the loss of reactivity towards tetrazines, rendering the molecule ineffective for click chemistry applications. Due to this, long-term storage of TCO compounds is generally not recommended.
Q3: How should I store this compound to ensure its stability?
A3: For optimal stability, this compound should be stored at -20°C, protected from light and moisture. It is advisable to aliquot the solid compound into smaller, single-use quantities to avoid repeated freeze-thaw cycles. For stock solutions, use anhydrous DMSO or DMF and store at -20°C under an inert gas like argon or nitrogen. Before opening, allow the vial to equilibrate to room temperature to prevent condensation.
Q4: In which buffers is this compound stable?
A4: While specific quantitative data for this compound is limited, studies on similar TCO derivatives provide guidance. Generally, TCO compounds show good stability in common buffers like phosphate-buffered saline (PBS) at neutral pH. For instance, a conformationally strained TCO derivative (d-TCO) showed no degradation in phosphate-buffered D2O for up to 14 days. However, the presence of certain buffer components, particularly nucleophiles like thiols, can significantly accelerate isomerization. It is recommended to use freshly prepared buffers and to be cautious with buffers containing potentially reactive species.
Troubleshooting Guides
This section addresses common issues encountered during the use of this compound.
Issue 1: Low or No Reactivity in TCO-Tetrazine Ligation
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Isomerization of this compound | Verify the integrity of your this compound using HPLC or ¹H NMR (see Experimental Protocols). If significant isomerization has occurred, use a fresh vial of the reagent. To prevent future issues, ensure proper storage and handling. |
| Degradation of Tetrazine Reagent | Tetrazines can also be unstable. Ensure your tetrazine-containing molecule has been stored correctly (typically at -20°C, protected from light and moisture). |
| Suboptimal Reaction Buffer | The TCO-tetrazine ligation is generally efficient over a pH range of 6.0-9.0. However, avoid buffers containing thiols (e.g., DTT, TCEP, β-mercaptoethanol) as they can promote TCO isomerization. If your biomolecule requires a reducing environment, consider purification to remove the reducing agent before the ligation step. |
| Steric Hindrance | The PEG2 spacer is relatively short. If you are labeling a large biomolecule, steric hindrance might be an issue. Consider using a TCO derivative with a longer PEG spacer (e.g., TCO-PEG4-acid or TCO-PEG12-NHS ester). |
| Incorrect Stoichiometry | Ensure you are using an appropriate molar ratio of TCO to tetrazine. A slight excess (1.1-1.5 fold) of one reagent is often used to drive the reaction to completion. |
Issue 2: Inconsistent Results Between Experiments
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Batch-to-Batch Variability | If you suspect variability in your this compound, it is recommended to test each new batch for reactivity before use in a critical experiment. |
| Buffer Preparation | Ensure consistency in buffer preparation, especially pH and the absence of contaminants. Use high-purity water and reagents. |
| Handling and Storage of Stock Solutions | Prepare fresh stock solutions of this compound for each experiment if possible. If storing stock solutions, do so in small aliquots at -20°C and avoid repeated freeze-thaw cycles. |
Quantitative Data on TCO Stability
While extensive data for this compound is not available, the following table summarizes stability data for related TCO compounds in different conditions. This can be used as a general guide.
| TCO Derivative | Buffer/Solvent | Conditions | Observed Stability | Reference |
| d-TCO | Phosphate-buffered D₂O | Room Temperature | No degradation or isomerization observed for up to 14 days. | |
| d-TCO | Human Serum | Room Temperature | >97% remained as the trans-isomer after 4 days. | |
| s-TCO conjugated to a mAb | in vivo | - | Half-life of 0.67 days with rapid isomerization to the cis-isomer. | |
| TCO conjugated to a mAb | Serum | - | 25% deactivation in 24 hours. | |
| TCO | DMEM Media | 37°C | Half-life of 0.4 hours. | |
| TCO | Fresh Human Plasma | 37°C | Half-life of 28 hours. | |
| TCO | Frozen Human Plasma (-80°C for 6 months) | 37°C | Half-life of 0.1 hours. |
Experimental Protocols
Protocol 1: Monitoring this compound Stability by ¹H NMR
This protocol allows for the quantification of TCO isomerization to CCO.
1. Sample Preparation:
-
Prepare a solution of this compound at a known concentration (e.g., 1-5 mg/mL) in the desired deuterated buffer (e.g., PBS in D₂O, pH 7.4).
-
Add a known concentration of an internal standard (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene) for quantitative analysis.
2. ¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum immediately after sample preparation (t=0).
-
Key signals to monitor:
-
TCO: Olefinic protons of the trans-double bond.
-
CCO: Olefinic protons of the cis-double bond (will appear at a different chemical shift).
-
-
Use acquisition parameters suitable for quantitative NMR (qNMR), such as a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
3. Time-Course Monitoring:
-
Incubate the NMR tube at the desired temperature (e.g., room temperature or 37°C).
-
Acquire subsequent ¹H NMR spectra at various time points (e.g., 1, 6, 24, 48 hours).
4. Data Analysis:
-
Integrate the characteristic olefinic proton signals for both the TCO and CCO isomers.
-
Calculate the percentage of TCO remaining at each time point relative to the total amount of TCO and CCO.
-
The rate of isomerization can be determined by plotting the percentage of TCO remaining against time.
Protocol 2: Stability Assessment of this compound by HPLC
This protocol provides a method to assess the stability of this compound in different buffers.
1. Sample Preparation:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in the buffers to be tested (e.g., PBS pH 7.4, Tris-HCl pH 8.0, Sodium Acetate pH 5.5).
-
Prepare a control sample in an organic solvent where it is stable (e.g., acetonitrile).
2. HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at a wavelength where this compound has absorbance (e.g., ~210-220 nm).
-
Injection Volume: 10-20 µL.
3. Time-Course Analysis:
-
Inject the control sample to determine the retention time of pure this compound.
-
At various time points (e.g., 0, 1, 6, 24, 48 hours), inject an aliquot from each buffer solution.
-
The CCO isomer will likely have a different retention time than the TCO isomer.
4. Data Analysis:
-
Measure the peak area of the this compound at each time point.
-
Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at t=0.
-
Plot the percentage remaining versus time to determine the stability profile in each buffer.
Visualizations
Caption: Troubleshooting workflow for low TCO-tetrazine ligation reactivity.
Caption: Factors influencing the isomerization of this compound.
References
Technical Support Center: Optimizing TCO-Tetrazine Ligation Efficiency
Welcome to the technical support center for TCO-tetrazine ligation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the improvement of TCO-tetrazine ligation efficiency.
Troubleshooting Guide
This section addresses specific issues you may encounter during your TCO-tetrazine ligation experiments in a question-and-answer format.
Issue 1: Slow or Incomplete Reaction
Question: My TCO-tetrazine ligation is proceeding very slowly or not reaching completion. What are the possible causes and how can I troubleshoot this?
Answer: A slow or incomplete reaction can be attributed to several factors, from the choice of reactants to the reaction conditions. Here is a step-by-step guide to diagnosing and resolving this issue.
-
Possible Cause 1: Low Reactivity of TCO or Tetrazine. The intrinsic reactivity of the TCO and tetrazine derivatives is the primary determinant of the ligation speed.
-
Possible Cause 2: Suboptimal Stoichiometry. An incorrect molar ratio of TCO to tetrazine can result in an incomplete reaction.
-
Solution: Empirically optimize the molar ratio of your reactants. While a 1:1 stoichiometry is the theoretical ideal, using a slight excess (e.g., 1.05 to 1.5-fold) of one component, often the tetrazine, can drive the reaction to completion.[3]
-
-
Possible Cause 3: Low Reactant Concentration. The reaction rate is dependent on the concentration of both the TCO and tetrazine.
-
Solution: Increase the concentration of one or both reactants. If solubility is a limiting factor, consider using PEGylated TCO or tetrazine derivatives to enhance aqueous solubility.[1]
-
-
Possible Cause 4: Inappropriate Temperature. While the reaction is typically fast at room temperature, lower temperatures can slow down the kinetics.
-
Solution: Perform the reaction at room temperature (20-25°C) or slightly elevated temperatures (e.g., 37°C) to accelerate the reaction rate.[4]
-
-
Possible Cause 5: Steric Hindrance. Bulky substituents near the reactive TCO or tetrazine moieties can sterically hinder their approach, slowing down the reaction.
-
Solution: If possible, redesign your constructs to include a flexible linker (e.g., a PEG spacer) between the bulky molecule and the reactive group to improve accessibility.
-
Issue 2: Low Product Yield Despite Complete Reaction
Question: The reaction appears to go to completion, but my final product yield is low. What could be causing this?
Answer: Low product yield can be a result of side reactions, degradation of reactants, or issues with product solubility.
-
Possible Cause 1: Degradation of Reactants. TCO and tetrazine derivatives can be unstable under certain conditions.
-
Solution: Use freshly prepared solutions of TCO and tetrazine. Store stock solutions appropriately, protected from light and moisture. Be aware that some tetrazines, particularly those with strong electron-withdrawing groups, can degrade in aqueous media, while some TCOs are sensitive to thiols.
-
-
Possible Cause 2: Side Reactions. Impurities in the starting materials or exposure to oxygen can lead to unwanted side reactions.
-
Solution: Ensure the purity of your TCO and tetrazine reagents. If your molecules are oxygen-sensitive, degassing the reaction buffer can help prevent oxidation-related side products.
-
-
Possible Cause 3: Precipitation of Reactants or Product. If the reactants or the final conjugate have poor solubility in the reaction buffer, they may precipitate out of solution, leading to a lower yield.
-
Solution: To improve solubility, consider using TCO or tetrazine derivatives with PEGylated linkers. Alternatively, adding a small amount of a compatible organic co-solvent like DMSO or DMF can help, but its effect on your specific system should be verified.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for TCO-tetrazine ligation?
A1: The TCO-tetrazine ligation is generally efficient across a broad pH range, typically between 6 and 9. For most applications, a physiological pH of 7.4 is suitable. However, the stability of your specific biomolecules at different pH values should be taken into consideration.
Q2: What is the recommended reaction buffer?
A2: Phosphate-buffered saline (PBS) is a commonly used and effective buffer for TCO-tetrazine ligations. When labeling proteins with TCO or tetrazine-NHS esters, it is crucial to use an amine-free buffer, such as 100 mM sodium phosphate with 150 mM sodium chloride at pH 7.5, to avoid side reactions with the buffer components.
Q3: Is a catalyst required for the TCO-tetrazine reaction?
A3: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic. This catalyst-free nature makes it ideal for applications in living systems.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the TCO-tetrazine ligation can be conveniently monitored spectrophotometrically by following the disappearance of the tetrazine's characteristic visible absorbance, which is typically in the 510-550 nm range.
Q5: How do I choose the right TCO and tetrazine for my experiment?
A5: The choice of TCO and tetrazine depends on the specific requirements of your experiment, such as the desired reaction rate and the stability of the reagents. For applications requiring very fast kinetics, such as in vivo imaging, highly reactive pairs like sTCO and hydrogen-substituted tetrazines are ideal. For applications where stability is a greater concern, methyl-substituted tetrazines are a good choice, as they offer a balance of good stability and reactivity.
Quantitative Data Summary
The following tables provide a summary of quantitative data on the reaction kinetics of various TCO and tetrazine derivatives to aid in the selection of the most appropriate reagents for your experiments.
Table 1: Second-Order Rate Constants of TCO Derivatives with a Tetrazine Partner
| TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |
| trans-Cyclooctene (TCO) | ~2,000 | With 3,6-di-(2-pyridyl)-s-tetrazine |
| axial-5-hydroxy-trans-cyclooctene (a-TCO) | ~150,000 | Increased reactivity due to steric effects |
| sTCO (conformationally strained) | ~3,300,000 | Water-soluble derivative with 3,6-dipyridyl-s-tetrazine |
| d-TCO (dioxolane-fused) | ~366,000 | With a water-soluble 3,6-dipyridyl-s-tetrazine in water at 25°C |
Table 2: Second-Order Rate Constants of Tetrazine Derivatives with a TCO Partner
| Tetrazine Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |
| Methyl-substituted Tetrazine | 990 | With TCO-PEG₄ in DPBS at 37°C |
| Hydrogen-substituted Tetrazine | Significantly faster than methyl-substituted | General observation |
| 3,6-diphenyl-s-tetrazine | 3,100 | With sTCO in MeOH at 25°C |
| 3,6-di-(2-pyridyl)-s-tetrazine | 5,120 | With TCO-PEG₄ in DPBS at 37°C |
| DHP₂ (bis-vinyl ether-Tz) | 6,450 | With TCO-PEG₄ in DPBS at 37°C |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with TCO-NHS Ester
This protocol describes the labeling of a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester derivative.
-
Protein Preparation: Dissolve the protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) to a concentration of 1-5 mg/mL. If the protein solution contains primary amines like Tris or glycine, perform a buffer exchange.
-
TCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in an anhydrous solvent such as DMSO or DMF.
-
Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5 minutes.
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or dialysis. The TCO-labeled protein is now ready for conjugation.
Protocol 2: TCO-Tetrazine Protein-Protein Conjugation
This protocol outlines the conjugation of a TCO-labeled protein with a tetrazine-labeled protein.
-
Reactant Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Conjugation: Mix the TCO-labeled protein with the tetrazine-labeled protein. A 1:1 molar ratio is a good starting point, though a slight excess of the tetrazine-labeled protein (1.05-1.5 molar equivalents) can be used.
-
Incubation: Allow the reaction to proceed for 30 to 60 minutes at room temperature.
-
Purification (Optional): If necessary, the final conjugate can be purified from unreacted starting materials using size-exclusion chromatography.
-
Storage: Store the final conjugate at 4°C until further use.
Visualizations
Caption: Mechanism of the TCO-tetrazine bioorthogonal ligation.
Caption: Troubleshooting workflow for TCO-tetrazine ligation.
References
Technical Support Center: TCO-PEG2-Acid Reactions
Welcome to the technical support center for TCO-PEG2-Acid and its applications in bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound?
This compound contains a trans-cyclooctene (TCO) group, which undergoes a rapid and specific bioorthogonal reaction with a tetrazine (Tz).[1][2] This reaction, known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, is followed by a retro-Diels-Alder step that releases nitrogen gas as the sole byproduct, forming a stable dihydropyridazine conjugate.[2][3] This ligation is exceptionally fast and occurs efficiently under physiological conditions without the need for a cytotoxic catalyst like copper.[4]
Q2: What is the most common cause of low reaction yield or failure?
The most significant issue affecting the efficiency of the TCO-tetrazine ligation is the stability of the TCO ring itself. The highly strained, reactive trans-isomer of cyclooctene can isomerize to its more stable but significantly less reactive cis-cyclooctene (CCO) form. This isomerization is the primary deactivation pathway and is a major cause of low conjugation yields.
Q3: What factors can cause the TCO to isomerize to the unreactive CCO?
Several factors can promote the unwanted isomerization of TCO to CCO:
-
Thiols: TCOs are susceptible to thiol-promoted isomerization. This can occur via a radical-mediated process. The presence of reducing agents like DTT or high concentrations of glutathione (GSH) can lead to significant isomerization.
-
Serum Proteins: In in vivo or serum-containing experiments, copper-containing serum proteins have been identified as mediators of TCO isomerization. One study observed that 25% of a TCO-conjugated antibody became deactivated after 24 hours in vivo.
-
Light: TCO compounds can be photosensitive, and exposure to UV light can promote the interconversion between trans and cis isomers.
-
Long-Term Storage: TCO reagents have a limited shelf-life due to their inherent instability and tendency to isomerize or polymerize, especially with prolonged storage. They should be stored at -20°C, protected from light, and used relatively quickly after preparation.
Q4: My this compound is the free acid. How do I couple it to my protein?
The terminal carboxylic acid on this compound must first be activated to react with primary amines (like lysine residues) on a protein. This is typically done using carbodiimide chemistry, for example, with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to form an amine-reactive NHS ester. A common side reaction here is the hydrolysis of the NHS ester, which competes with the desired amine coupling. Therefore, it is crucial to perform this reaction in an amine-free buffer (e.g., PBS) and use the activated TCO reagent immediately.
Troubleshooting Guide
Issue 1: Low or No Conjugation Product Observed
If you observe poor yield in your TCO-tetrazine ligation, consult the following troubleshooting workflow.
Issue 2: Unexpected Peaks in HPLC or Mass Spectrometry Analysis
While the TCO-tetrazine reaction itself is very clean, unexpected products can arise from issues with the starting materials.
-
Observation: A peak corresponding to the mass of your starting biomolecule without the TCO modification.
-
Cause: This indicates a failure in the initial EDC/NHS activation or coupling of this compound to your molecule. The activated NHS ester may have hydrolyzed before it could react with the amine.
-
Solution: Ensure you are using an amine-free buffer for the coupling reaction (e.g., PBS, not Tris). Use freshly prepared EDC/NHS and add the activated this compound to your protein solution immediately.
-
-
Observation: Multiple product peaks with the same mass.
-
Cause: If your TCO reagent is a mix of axial and equatorial isomers, they may have slightly different reactivities and can sometimes be resolved by HPLC, leading to multiple product peaks. This is generally not a cause for concern as both isomers will form the desired conjugate.
-
Solution: This is inherent to the reagent. If baseline separation is observed, both peaks can be considered part of the desired product.
-
Quantitative Data Summary
The stability of the TCO moiety is highly dependent on its specific chemical structure and the experimental conditions. More reactive TCOs are often less stable.
Table 1: Stability of Various TCO Derivatives Under Different Conditions
| TCO Derivative | Condition | Stability / Half-Life | Reference |
| Standard TCO (on mAb) | In vivo (serum) | 75% reactive after 24 h | |
| s-TCO (strained) | In vivo (serum) | Half-life of 0.67 days | |
| s-TCO (strained) | 30 mM Ethanethiol | 12% isomerization after 12 h | |
| d-TCO (stabilized) | Human Serum (RT) | >97% trans-isomer after 4 days | |
| d-TCO (stabilized) | PBS (pD 7.4) | No isomerization observed after 14 days | |
| d-TCO (stabilized) | 30 mM Mercaptoethanol (pH 7.4) | 43% isomerization after 5 h |
Table 2: Second-Order Rate Constants for TCO-Tetrazine Reactions
| TCO Derivative | Tetrazine Partner | Rate Constant (k₂) M⁻¹s⁻¹ | Reference |
| Parent TCO | 3,6-dipyridyl-s-tetrazine | ~2,000 | |
| axial-5-hydroxy-TCO | 3,6-dipyridyl-s-tetrazine | ~150,000 | |
| d-TCO (stabilized) | 3,6-dipyridyl-s-tetrazine | ~366,000 | |
| s-TCO (strained) | 3,6-dipyridyl-s-tetrazine | ~3,300,000 |
Experimental Protocols
Protocol 1: Activating and Coupling this compound to a Protein
This protocol describes the formation of an amine-reactive TCO-PEG2-NHS ester and its subsequent conjugation to a protein.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Activation Buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Anhydrous DMSO
-
Spin desalting columns
Procedure:
-
Prepare Protein: Ensure the protein is in an amine-free buffer like PBS at a concentration of 1-5 mg/mL. If the buffer contains Tris or glycine, perform a buffer exchange.
-
Prepare Activation Reagents: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. Prepare solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Activate this compound: In a microfuge tube, mix this compound, EDC, and Sulfo-NHS (a common molar ratio is 1:4:8, TCO:EDC:Sulfo-NHS). Incubate for 15 minutes at room temperature to form the TCO-PEG2-Sulfo-NHS ester.
-
Conjugation: Add the freshly activated TCO-PEG2-Sulfo-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the TCO reagent over the protein is recommended.
-
Incubation: Allow the reaction to proceed for 1 hour at room temperature or 2 hours at 4°C.
-
Purification: Remove the excess, unreacted TCO reagent using a spin desalting column equilibrated with PBS. The TCO-labeled protein is now ready for reaction with a tetrazine.
Protocol 2: TCO-Tetrazine Ligation and Monitoring
Materials:
-
TCO-labeled protein (from Protocol 1)
-
Tetrazine-functionalized molecule (e.g., Tetrazine-Dye)
-
Reaction Buffer (PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the TCO-labeled protein in PBS. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
Ligation: Mix the TCO-labeled protein and the tetrazine-labeled molecule. It is often recommended to use a slight molar excess (e.g., 1.1 to 2.0 equivalents) of the tetrazine reagent.
-
Incubation: The reaction is typically complete within 10-60 minutes at room temperature. For highly dilute samples, the incubation can be extended.
-
Monitoring (Optional): The reaction progress can be monitored by measuring the decrease in the tetrazine's characteristic absorbance at ~520-540 nm using a UV-Vis spectrophotometer.
-
Purification: If necessary, the final conjugate can be purified from excess tetrazine reagent by size exclusion chromatography or spin desalting.
References
Technical Support Center: Purification of TCO-PEG2-Acid Conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TCO-PEG2-acid conjugates.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound conjugates.
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | 1. Hydrolysis of NHS ester: If using an NHS ester of this compound for conjugation to primary amines, the NHS ester can hydrolyze in aqueous buffers. 2. Suboptimal pH: The reaction between an NHS ester and a primary amine is pH-dependent. 3. Steric Hindrance: The conjugation site on the biomolecule may be sterically hindered, preventing efficient access for the this compound. | 1. Prepare the NHS ester stock solution in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before use.[1] 2. Maintain a reaction pH between 7 and 9 for optimal conjugation to primary amines.[1] 3. Consider using a longer PEG spacer to reduce steric hindrance.[2] |
| Precipitation of Reactants or Product | Poor Solubility: The biomolecule or the resulting conjugate may have poor solubility in the reaction buffer. The this compound itself is generally soluble in aqueous media due to the PEG spacer.[3][4] | Use a PEGylated linker to improve the aqueous solubility of the conjugate. Ensure the buffer composition is optimized for the solubility of your specific biomolecule. |
| Presence of Unconjugated Biomolecule | Incomplete Reaction: The conjugation reaction may not have gone to completion. | Optimize the molar ratio of this compound to your biomolecule. A slight excess (1.5-2 fold) of the TCO reagent can help drive the reaction to completion. Increase the reaction incubation time. |
| Multiple Peaks in Chromatogram | 1. Different Drug-to-Antibody Ratios (DARs): For antibody conjugates, multiple peaks often represent species with varying numbers of this compound molecules attached. 2. Aggregates: The conjugation process can sometimes induce protein aggregation. | 1. Use Hydrophobic Interaction Chromatography (HIC) to separate ADC species with different DARs. 2. Employ Size Exclusion Chromatography (SEC) to remove aggregates. |
| Loss of TCO Reactivity | Degradation of TCO group: The trans-cyclooctene group can be susceptible to degradation, especially in the presence of thiols or under UV light. | Protect the reaction and the purified conjugate from light. If your buffer contains thiols, consider alternative buffer components or use a radical inhibitor like Trolox to improve TCO stability. |
| Side Reactions | Presence of Impurities: Impurities in the starting materials can lead to side reactions. | Ensure high purity of both the biomolecule and the this compound reagent. |
Frequently Asked Questions (FAQs)
1. What is the optimal method for purifying a this compound conjugated antibody?
A multi-step chromatography approach is typically recommended. This often involves:
-
Hydrophobic Interaction Chromatography (HIC): To separate unconjugated antibody from antibody-drug conjugates (ADCs) and to resolve species with different drug-to-antibody ratios (DARs).
-
Size Exclusion Chromatography (SEC): To remove aggregates and for buffer exchange into the final formulation buffer.
-
Ion Exchange Chromatography (IEX): As a polishing step to remove any remaining impurities.
2. How can I confirm successful conjugation of this compound to my protein?
Several analytical techniques can be used for confirmation:
-
SDS-PAGE: A successful conjugation will result in a shift in the molecular weight of the protein, which can be visualized as a band shift on the gel.
-
UV-Vis Spectroscopy: If the molecule conjugated to the this compound has a characteristic absorbance, you can use UV-Vis to confirm its presence.
-
Mass Spectrometry (e.g., MALDI-TOF or LC-MS): This is a highly accurate method to determine the mass of the conjugate and confirm the addition of the this compound moiety.
3. What are the recommended storage conditions for this compound and its conjugates?
This compound should be stored at -20°C. For purified protein conjugates, storage at 4°C is suitable for the short term. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C or -80°C. Always protect from light.
4. How does the PEG spacer in this compound benefit my experiment?
The polyethylene glycol (PEG) spacer offers several advantages:
-
Increases Solubility: It enhances the solubility of the conjugate in aqueous buffers.
-
Reduces Steric Hindrance: The flexible spacer minimizes steric hindrance, which can improve the efficiency of the subsequent click reaction with a tetrazine-modified molecule.
-
Improves Pharmacokinetics: In drug development, PEGylation can improve the pharmacokinetic properties of a therapeutic molecule.
5. Can I monitor the click reaction between my this compound conjugate and a tetrazine?
Yes. The reaction between a TCO group and a tetrazine can often be monitored spectroscopically by following the disappearance of the tetrazine's characteristic absorbance band between 510 and 550 nm.
Experimental Protocols
General Protocol for Protein Conjugation with TCO-PEG2-NHS Ester
This protocol describes the conjugation of a TCO-PEG2-NHS ester to primary amines (e.g., lysine residues) on a protein.
-
Protein Preparation: Dissolve or exchange the protein into an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0. The protein concentration should ideally be 1-5 mg/mL.
-
TCO-PEG2-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEG2-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the TCO-PEG2-NHS ester stock solution to the protein solution. Incubate for 60 minutes at room temperature with gentle mixing.
-
Quenching (Optional): To quench any unreacted NHS ester, you can add a quenching buffer such as 1 M Tris-HCl to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.
-
Purification: Proceed with purification of the TCO-PEG2-conjugated protein using size-exclusion chromatography (SEC) or dialysis to remove unreacted TCO reagent and quenching buffer.
Purification Workflow for a this compound Antibody-Drug Conjugate (ADC)
Caption: Workflow for ADC purification.
Signaling Pathways and Logical Relationships
Troubleshooting Logic for Low Product Yield
References
impact of pH on TCO-PEG2-acid reactivity
Welcome to the technical support center for TCO-PEG2-acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the use of this compound in your experiments, with a specific focus on the impact of pH on its reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the reactive moieties of this compound and how are they influenced by pH?
This compound is a bifunctional linker containing two key reactive groups:
-
trans-cyclooctene (TCO): This group reacts with tetrazine-modified molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, also known as tetrazine ligation. This "click chemistry" reaction is exceptionally fast and is generally insensitive to pH in the physiological range of 6 to 9.[1]
-
Carboxylic Acid (-COOH): This terminal group can be conjugated to primary amines (e.g., on proteins, peptides, or other molecules) through the formation of an amide bond. This reaction requires activation, typically with carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and is highly dependent on pH.[2][3][4]
Q2: What is the optimal pH for the TCO-tetrazine ligation?
The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers, with a recommended pH range of 6 to 9.[1] Phosphate-buffered saline (PBS) at pH 7.4 is a commonly used buffer for this reaction.
Q3: What is the optimal pH for conjugating the carboxylic acid of this compound to a primary amine using EDC?
The EDC-mediated activation of the carboxylic acid is most efficient in a slightly acidic environment, with a pH range of 4.5 to 6.0. However, the subsequent reaction of the activated intermediate with a primary amine is favored at a more neutral to slightly basic pH of 7.0 to 8.5. To accommodate these differing pH optima, a two-step protocol is often recommended.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no TCO-tetrazine ligation efficiency | Degradation of this compound. | TCO moieties can have a limited half-life and may isomerize to the less reactive cis-cyclooctene (CCO). It is not recommended for long-term storage. Ensure you are using a fresh or properly stored reagent. |
| Incorrect buffer composition. | While the TCO-tetrazine reaction is robust, ensure your buffer does not contain components that could interfere with the reaction. | |
| Low or no amide bond formation with the carboxylic acid | Suboptimal pH for EDC activation. | The activation of the carboxylic acid by EDC is most effective at a pH of 4.5-6.0. Using a buffer outside this range can significantly reduce activation efficiency. |
| Suboptimal pH for amine coupling. | The reaction of the EDC-activated acid with a primary amine is most efficient at a pH of 7.0-8.5. | |
| Hydrolysis of the activated intermediate. | The O-acylisourea intermediate formed by EDC is unstable in aqueous solutions and can hydrolyze. The addition of N-hydroxysuccinimide (NHS) or sulfo-NHS can create a more stable amine-reactive intermediate. | |
| Inappropriate buffer composition for EDC reaction. | Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete with the intended reaction. Use non-amine, non-carboxylate buffers such as MES for the activation step. | |
| Inconsistent results | pH drift during the reaction. | Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment. |
Data Presentation
The following table summarizes the recommended pH conditions for the different reactive functionalities of this compound.
| Reaction | Reagents | Optimal pH Range | Recommended Buffer(s) |
| TCO-tetrazine Ligation | This compound + Tetrazine-modified molecule | 6.0 - 9.0 | Phosphate-Buffered Saline (PBS) |
| Carboxylic Acid Activation | This compound + EDC/NHS | 4.5 - 6.0 | MES |
| Amine Coupling | Activated this compound + Primary amine-containing molecule | 7.0 - 8.5 | PBS or Bicarbonate buffer |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS-Mediated Conjugation of this compound to a Primary Amine
This protocol is designed to maximize the efficiency of the amide bond formation by performing the activation and coupling steps at their respective optimal pH.
Materials:
-
This compound
-
Amine-containing molecule
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 0.1 M PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Spin desalting columns
Procedure:
-
Reagent Preparation:
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Immediately before use, prepare 10 mM stock solutions of EDC and NHS in the Activation Buffer.
-
-
Activation of this compound:
-
In a reaction tube, combine the this compound solution with the EDC and NHS solutions in Activation Buffer. A molar excess of EDC and NHS over this compound is recommended.
-
Incubate for 15 minutes at room temperature.
-
-
Amine Coupling:
-
Add the activated this compound mixture to the solution of the amine-containing molecule in the Coupling Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 5 minutes.
-
-
Purification:
-
Remove excess reagents by purifying the conjugate using a spin desalting column equilibrated with a suitable buffer (e.g., PBS).
-
Protocol 2: TCO-tetrazine Ligation
This protocol describes the general procedure for the "click" reaction between a this compound conjugate and a tetrazine-modified molecule.
Materials:
-
This compound conjugate (prepared as in Protocol 1 or with a pre-existing amine)
-
Tetrazine-modified molecule
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Preparation:
-
Dissolve the this compound conjugate and the tetrazine-modified molecule in the Reaction Buffer.
-
-
Reaction:
-
Mix the this compound conjugate and the tetrazine-modified molecule. A 1:1 to 1:1.5 molar ratio of TCO to tetrazine is commonly used.
-
Incubate at room temperature for 30-60 minutes. The reaction is often complete within this timeframe.
-
-
Purification (if necessary):
-
If unreacted components need to be removed, the final conjugate can be purified using size-exclusion chromatography.
-
Visualizations
Caption: Workflow of this compound conjugation showing the distinct pH optima for the two main reaction types.
Caption: A decision tree to guide troubleshooting efforts for low-yield conjugations involving this compound.
References
reducing steric hindrance in TCO-PEG2-acid reactions
Welcome to the technical support center for TCO-PEG2-acid reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the successful execution of your experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the PEG2 linker in this compound?
A1: The hydrophilic diethylene glycol (PEG2) spacer in this compound serves two main purposes. Firstly, it increases the solubility of the TCO (trans-cyclooctene) moiety in aqueous media, which is crucial for reactions in biological buffers.[1][2] Secondly, it provides a short, flexible spacer that helps to minimize steric hindrance between the TCO group and the molecule to which it is being conjugated, as well as between the conjugated molecule and its tetrazine reaction partner.[3][4]
Q2: How does the short PEG2 linker length impact reaction kinetics compared to longer PEG linkers?
A2: While the intrinsic reactivity of the TCO group with a tetrazine is the primary driver of the reaction kinetics, the length of the PEG linker can have a modest influence.[5] A shorter PEG linker, like in this compound, may result in slightly faster reaction kinetics in some cases due to less potential for the linker to fold back and obstruct the reactive site. However, if the molecules being conjugated are particularly bulky, a longer PEG linker (e.g., PEG4 or longer) may be more effective at overcoming steric hindrance, leading to a higher overall reaction yield. The optimal linker length is often a balance between providing sufficient spacing and maintaining high reactivity.
Q3: Can this compound be used for conjugating to sensitive biomolecules like antibodies?
A3: Yes, this compound is suitable for conjugation to sensitive biomolecules, including antibodies. The terminal carboxylic acid can be activated (e.g., using EDC) to react with primary amines, such as those on lysine residues of an antibody. The bioorthogonal nature of the subsequent TCO-tetrazine reaction ensures that the ligation is highly specific and occurs under mild, physiological conditions, which helps to preserve the biological activity of the antibody.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored at -20°C. It is important to note that the trans-cyclooctene moiety has a limited half-life as it can isomerize to the less reactive cis-cyclooctene (CCO). For this reason, long-term storage is not recommended, and it is best to use the reagent relatively quickly after receipt.
Troubleshooting Guides
Issue 1: Low Conjugation Yield
Symptom: You observe a low yield of your final conjugated product after the TCO-tetrazine ligation step.
| Possible Cause | Recommended Solution(s) |
| Steric Hindrance | The short PEG2 linker may not be sufficient to overcome steric hindrance between large or complex biomolecules. Consider using a TCO-PEG linker with a longer PEG chain (e.g., TCO-PEG4-acid or TCO-PEG6-acid) to provide more space between the reacting moieties. |
| Suboptimal Stoichiometry | An incorrect molar ratio of the TCO-functionalized molecule to the tetrazine-functionalized molecule can lead to an incomplete reaction. It is generally recommended to use a slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent. However, the optimal ratio may need to be determined empirically for your specific system. |
| Degradation of TCO | The TCO group on your molecule may have isomerized to the less reactive CCO. Ensure that the this compound and your TCO-functionalized intermediate have been stored correctly and are used promptly. Avoid prolonged exposure to light and certain metals. |
| Inaccurate Quantification | The concentration of your TCO- and tetrazine-functionalized molecules may be inaccurate. Use a reliable method, such as UV-Vis spectroscopy, to confirm the concentrations of your stock solutions before setting up the reaction. |
Issue 2: Poor Solubility of Conjugates
Symptom: Your TCO-functionalized intermediate or final conjugate precipitates out of solution.
| Possible Cause | Recommended Solution(s) |
| Insufficient PEGylation | While the PEG2 linker improves solubility, it may not be sufficient for highly hydrophobic molecules. Consider using a longer PEG linker (e.g., TCO-PEG4-acid or longer) to enhance the hydrophilicity of your conjugate. |
| Aggregation | The conjugation process itself can sometimes induce aggregation, particularly with proteins. Try optimizing the reaction conditions, such as buffer composition, pH, and temperature. Including additives like polysorbates in the final formulation can also help to improve stability. |
| Inappropriate Buffer | The buffer system may not be optimal for your specific biomolecule. Screen a range of buffers with different pH values and salt concentrations to find conditions that maintain the solubility and stability of your conjugate. |
Data Presentation
The choice of PEG linker length can influence several key parameters in bioconjugation. The following table provides a qualitative summary of the general trends observed with increasing PEG linker length on a TCO-containing probe.
| Performance Parameter | No PEG Linker | Short PEG Linker (e.g., PEG2, PEG4) | Long PEG Linker (e.g., PEG12) |
| Lipophilicity (logD) | High | Moderate | Low |
| Blood Clearance | Fast | Slower | Slowest |
| Reaction Kinetics | Fast | Slightly Reduced | Potentially Reduced |
| Steric Hindrance Mitigation | Low | Moderate | High |
This table summarizes general trends. The optimal PEG linker length is application-dependent and should be determined empirically.
Experimental Protocols
Protocol 1: General Procedure for Activation of this compound and Conjugation to a Protein
This protocol describes a general method for activating the carboxylic acid of this compound and conjugating it to primary amines (e.g., lysine residues) on a protein.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO.
-
-
Activation of this compound:
-
In a microcentrifuge tube, mix the this compound stock solution with the EDC and NHS stock solutions at a molar ratio of 1:1.2:1.2 (this compound:EDC:NHS).
-
Incubate the mixture for 15-30 minutes at room temperature to generate the TCO-PEG2-NHS ester.
-
-
Protein Conjugation:
-
Add the freshly activated TCO-PEG2-NHS ester solution to your protein solution. A 10- to 20-fold molar excess of the TCO-linker over the protein is a good starting point, but this may require optimization.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted TCO-linker and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using appropriate analytical techniques such as mass spectrometry or UV-Vis spectroscopy.
-
Protocol 2: TCO-Tetrazine Ligation
This protocol describes the bioorthogonal reaction between the TCO-functionalized protein from Protocol 1 and a tetrazine-labeled molecule.
Materials:
-
TCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Tetrazine-labeled molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO or water).
-
-
Ligation Reaction:
-
In a microcentrifuge tube, combine the TCO-functionalized protein and the tetrazine-labeled molecule. A slight molar excess (1.05 to 1.5-fold) of the tetrazine-labeled molecule is recommended.
-
Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the tetrazine's characteristic color.
-
-
Purification (if necessary):
-
If required, purify the final conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography (SEC).
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting workflow for low yield in TCO reactions.
References
Validation & Comparative
A Researcher's Guide to Confirming TCO-PEG2-Acid Labeling: A Comparative Analysis
For researchers, scientists, and drug development professionals working with bioconjugation, the successful labeling of molecules with TCO-PEG2-acid is a critical first step. This guide provides an objective comparison of common analytical techniques to confirm this covalent modification, supported by experimental data and detailed protocols. We will delve into the principles, advantages, and limitations of each method to empower you in selecting the most appropriate approach for your research needs.
This compound is a popular linker used in bioorthogonal chemistry.[1][2] Its trans-cyclooctene (TCO) group reacts specifically with tetrazine-functionalized molecules in a rapid and highly efficient manner, a reaction known as the inverse-electron-demand Diels-Alder cycloaddition.[3][4] The PEG2 spacer enhances solubility and the terminal carboxylic acid allows for straightforward conjugation to primary amines on biomolecules like proteins and antibodies.[1] Confirmation of successful labeling is paramount to ensure the integrity and functionality of the final bioconjugate.
Comparison of Confirmation Techniques
A variety of analytical methods can be employed to confirm this compound labeling. The choice of technique often depends on the nature of the biomolecule, the required level of detail, and the available instrumentation. The following table summarizes the key characteristics of the most common methods.
| Technique | Principle | Sample Type | Throughput | Cost (Instrument) | Key Advantages | Key Disadvantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. A successful conjugation results in a predictable mass shift. | Proteins, Peptides, Small Molecules | Moderate to High | High | High sensitivity and accuracy; provides definitive confirmation of covalent modification and can determine the degree of labeling. | Can be sensitive to sample purity and complex mixtures may require chromatographic separation prior to analysis (LC-MS). |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on their physical properties (size, charge, hydrophobicity). Labeling alters these properties, leading to a change in retention time. | Proteins, Peptides | High | Moderate | Excellent for monitoring reaction progress, quantifying purity, and separating labeled from unlabeled species. | Does not directly confirm the identity of the modification; requires appropriate standards for comparison. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separates proteins based on their molecular weight. The addition of the this compound linker can cause a slight shift in the protein's migration pattern. | Proteins | High | Low | Simple, widely available, and useful for a quick qualitative assessment of labeling. | Low resolution, may not be sensitive enough to detect small mass changes, and is primarily qualitative. |
| UV-Vis Spectroscopy | Measures the absorbance of light by a sample. While the TCO group itself doesn't have a strong, unique absorbance, it can be used to quantify the degree of labeling if the TCO linker is reacted with a tetrazine-containing chromophore. | Labeled biomolecules | High | Low | Simple and rapid method for quantification after a secondary reaction. | Indirect method for confirming TCO labeling; requires a chromophoric reaction partner. |
Key Experimental Protocols
Below are detailed protocols for two of the most powerful and commonly used techniques for confirming this compound labeling: MALDI-TOF Mass Spectrometry and Reverse-Phase HPLC.
Protocol 1: Confirmation by MALDI-TOF Mass Spectrometry
This protocol outlines the analysis of a protein labeled with this compound using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry.
Materials:
-
This compound labeled protein sample
-
Unlabeled protein control
-
MALDI matrix solution (e.g., sinapinic acid for proteins >10 kDa, or alpha-cyano-4-hydroxycinnamic acid (CHCA) for smaller proteins and peptides, saturated in 50% acetonitrile/0.1% trifluoroacetic acid)
-
MALDI target plate
-
Pipettes and tips
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Sample Preparation:
-
Desalt the labeled protein and unlabeled control samples using a suitable method (e.g., dialysis, spin columns) to remove any interfering salts or small molecules.
-
Dilute the samples to a final concentration of 1-10 pmol/µL in a compatible buffer (e.g., 0.1% TFA in water).
-
-
Spotting the MALDI Plate:
-
On the MALDI target plate, spot 1 µL of the matrix solution.
-
Immediately add 1 µL of the protein sample (labeled or unlabeled) to the matrix spot and mix by gently pipetting up and down.
-
Allow the spot to air dry completely at room temperature, which allows for co-crystallization of the sample and matrix.
-
-
Data Acquisition:
-
Load the MALDI plate into the mass spectrometer.
-
Acquire mass spectra for both the unlabeled control and the this compound labeled protein in positive ion linear mode.
-
Calibrate the instrument using a standard protein mixture of known molecular weights.
-
-
Data Analysis:
-
Process the raw data to obtain the mass spectra.
-
Compare the spectrum of the labeled protein to the unlabeled control.
-
A successful labeling will be confirmed by a mass increase corresponding to the molecular weight of the this compound linker (329.4 g/mol ) or multiples thereof, depending on the degree of labeling.
-
Protocol 2: Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes the use of RP-HPLC to separate and analyze a this compound labeled protein from its unlabeled counterpart.
Materials:
-
This compound labeled protein sample
-
Unlabeled protein control
-
HPLC system with a UV detector
-
C4 or C18 reverse-phase column suitable for protein separation
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample vials
Procedure:
-
Sample Preparation:
-
Prepare solutions of the unlabeled control and the this compound labeled protein at a concentration of approximately 1 mg/mL in Mobile Phase A.
-
Filter the samples through a 0.22 µm syringe filter to remove any particulates.
-
-
HPLC Method Setup:
-
Equilibrate the RP-HPLC column with Mobile Phase A at a flow rate of 1 mL/min.
-
Set the UV detector to monitor absorbance at 280 nm (for proteins) or another relevant wavelength.
-
-
Sample Injection and Elution:
-
Inject 20-50 µL of the unlabeled protein control onto the column.
-
Elute the protein using a linear gradient of Mobile Phase B (e.g., 5% to 95% Mobile Phase B over 30 minutes).
-
Repeat the injection and elution with the this compound labeled protein sample.
-
-
Data Analysis:
-
Analyze the resulting chromatograms.
-
Successful labeling with the hydrophobic this compound linker will typically result in a longer retention time for the labeled protein compared to the unlabeled control.
-
The appearance of a new, later-eluting peak in the chromatogram of the labeled sample is a strong indication of successful conjugation.
-
The peak area can be used to estimate the purity of the conjugate.
-
Visualizing the Workflow and Logic
To further clarify the experimental process and the relationship between different confirmation methods, the following diagrams are provided.
Caption: Experimental workflow for this compound labeling and subsequent confirmation.
Caption: Logical relationship between different methods for confirming this compound labeling.
Conclusion
Confirming the successful labeling of biomolecules with this compound is a non-negotiable step in bioconjugation workflows. While several techniques can provide evidence of conjugation, they vary in their sensitivity, throughput, and the directness of the evidence they provide. Mass spectrometry stands out for its ability to provide definitive confirmation of the covalent modification through precise mass measurement. HPLC is an invaluable tool for monitoring reaction progress and assessing purity. SDS-PAGE offers a simple, albeit less sensitive, qualitative check. For quantitative assessments of labeling efficiency, a secondary reaction with a tetrazine-chromophore followed by UV-Vis spectroscopy can be employed. By understanding the principles and protocols of these methods, researchers can confidently select the most suitable approach to validate their this compound labeling and ensure the success of their downstream applications.
References
- 1. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 2. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 3. Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ05537C [pubs.rsc.org]
- 4. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bioconjugation Crosslinkers: TCO-PEG2-Acid vs. Amine- and Thiol-Reactive Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical determinant of success in bioconjugation. The stability, specificity, and efficiency of the chosen chemistry directly impact the performance and therapeutic efficacy of the resulting bioconjugate. This guide provides an objective, data-driven comparison of TCO-PEG2-acid, a bioorthogonal crosslinker, with two widely used conventional crosslinkers: N-hydroxysuccinimide (NHS) esters and maleimides.
This comparison will delve into the mechanisms of action, performance metrics, and experimental considerations for each crosslinker, supported by quantitative data and detailed protocols to inform the selection process for applications such as antibody-drug conjugates (ADCs), protein labeling, and diagnostic agent development.
Executive Summary: At-a-Glance Comparison
The choice between this compound, NHS esters, and maleimides hinges on the specific requirements of the experiment, including the need for bioorthogonality, the nature of the biomolecules to be conjugated, and the desired stability of the final product.
| Feature | This compound (with Tetrazine) | NHS Esters | Maleimides |
| Target Moiety | Tetrazine (introduced separately) | Primary amines (e.g., Lysine, N-terminus) | Thiols (e.g., Cysteine) |
| Reaction Chemistry | Inverse-electron-demand Diels-Alder (IEDDA) "Click Chemistry" | Acylation | Michael Addition |
| Reaction Speed (Second-Order Rate Constant) | Extremely fast (~1 - 1x10^6 M⁻¹s⁻¹)[1][2] | Variable, generally slower than TCO-tetrazine ligation[3] | Fast (~1000 M⁻¹s⁻¹)[3] |
| Specificity | High (Bioorthogonal)[1] | Moderate (can have side reactions with Ser, Thr, Tyr) | High for thiols at pH 6.5-7.5 |
| Stability of Linkage | High (stable dihydropyridazine) | High (stable amide bond) | Moderate (susceptible to retro-Michael reaction and thiol exchange) |
| Biocompatibility | High (catalyst-free) | Generally good, but hydrolysis of NHS ester can be an issue | Good, but potential for off-target reactions with endogenous thiols |
| Key Advantage | Unparalleled speed and specificity in complex biological media. | Well-established chemistry with readily available reagents. | Site-specific conjugation to cysteine residues. |
| Key Disadvantage | Requires pre-functionalization of one biomolecule with a tetrazine. | Susceptible to hydrolysis in aqueous solutions; potential for heterogeneous labeling. | Linkage can be unstable in the presence of other thiols. |
Mechanism of Action
The fundamental difference between these crosslinkers lies in their reaction chemistry and target specificity.
This compound: This crosslinker utilizes a two-step bioorthogonal approach. First, the carboxylic acid of this compound is activated (commonly with EDC and NHS) to react with primary amines on a biomolecule, introducing the trans-cyclooctene (TCO) moiety. The TCO-functionalized molecule is then reacted with a tetrazine-modified partner in a highly specific and rapid inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry". This reaction is termed "bioorthogonal" as it proceeds efficiently in biological environments without interfering with native biochemical processes.
NHS Esters: These are one of the most common types of amine-reactive crosslinkers. They possess an N-hydroxysuccinimide ester functional group that reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable amide bond.
Maleimides: These crosslinkers are highly specific for thiol groups, primarily the sulfhydryl group of cysteine residues. The reaction proceeds via a Michael addition, forming a stable thioether bond.
Performance Comparison: A Deeper Dive
Reaction Kinetics
The speed of the conjugation reaction is a critical factor, particularly when working with sensitive biomolecules or in time-sensitive applications. The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants that can be several orders of magnitude higher than other chemistries. This allows for efficient conjugation even at low concentrations. Maleimide-thiol reactions are also quite fast, while NHS ester reactions are generally slower and more variable depending on the specific reactants and conditions.
Specificity and Off-Target Reactivity
TCO-tetrazine chemistry offers exceptional specificity. The TCO and tetrazine groups are mutually reactive and do not cross-react with other functional groups found in biological systems.
NHS esters, while primarily targeting primary amines, can exhibit some off-target reactivity with other nucleophilic residues like serine, threonine, and tyrosine, especially at higher pH. Furthermore, since lysine residues are often abundant on the surface of proteins, NHS ester chemistry can lead to a heterogeneous population of conjugates with varying degrees of labeling.
Maleimides are highly specific for thiols within a pH range of 6.5-7.5. However, at higher pH, they can also react with amines. A more significant concern is the potential for the formed thioether bond to undergo a retro-Michael reaction, leading to deconjugation, or to react with other thiols present in the biological environment, such as glutathione.
Stability of the Conjugate
The stability of the resulting linkage is paramount for the in vivo efficacy and safety of bioconjugates. The dihydropyridazine bond formed from the TCO-tetrazine reaction and the amide bond from the NHS ester reaction are both highly stable.
The thioether bond formed from the maleimide-thiol reaction is generally considered stable, but its susceptibility to retro-Michael addition and thiol exchange reactions is a known limitation. This can lead to premature release of the conjugated payload in vivo. However, strategies exist to improve the stability of maleimide conjugates, such as using next-generation maleimides that promote hydrolysis of the succinimide ring post-conjugation.
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful bioconjugation. Below are generalized protocols for each crosslinking chemistry. Optimization of specific parameters such as reactant concentrations, buffer composition, and incubation times may be necessary for each specific application.
Protocol 1: Two-Step Conjugation using this compound
This protocol involves the initial activation of the carboxylic acid on this compound and its conjugation to an amine-containing biomolecule, followed by the bioorthogonal ligation with a tetrazine-functionalized molecule.
Step 1: Amine Modification with this compound
-
Materials:
-
Amine-containing biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting column
-
-
Procedure:
-
Dissolve the amine-containing biomolecule in the appropriate buffer.
-
Immediately before use, dissolve EDC and Sulfo-NHS in the Activation Buffer.
-
Add the EDC/Sulfo-NHS solution to the this compound.
-
Add the activated this compound solution to the biomolecule solution with gentle mixing.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Quench the reaction by adding the quenching solution.
-
Purify the TCO-functionalized biomolecule using a spin desalting column.
-
Step 2: TCO-Tetrazine Ligation
-
Materials:
-
TCO-functionalized biomolecule
-
Tetrazine-functionalized molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
-
Procedure:
-
Combine the TCO-functionalized biomolecule and the tetrazine-functionalized molecule in the reaction buffer.
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction is often complete in a shorter time frame.
-
Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography) to remove any unreacted components.
-
Protocol 2: NHS Ester-Mediated Amine Labeling
This protocol describes the conjugation of a molecule containing an NHS ester to a protein with accessible primary amines.
-
Materials:
-
Protein with accessible primary amines in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS ester-functionalized molecule
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
-
-
Procedure:
-
Prepare the protein solution in the appropriate amine-free buffer.
-
Immediately before use, dissolve the NHS ester in a minimal amount of anhydrous DMSO or DMF to create a stock solution.
-
Add the desired molar excess of the NHS ester solution to the protein solution while gently mixing.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Quench the reaction by adding the quenching buffer.
-
Remove the unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column.
-
Protocol 3: Maleimide-Mediated Thiol Labeling
This protocol outlines the conjugation of a maleimide-functionalized molecule to a protein containing free thiols.
-
Materials:
-
Protein with free thiol groups in a degassed, thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
Maleimide-functionalized reagent
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent (e.g., TCEP)
-
Desalting column
-
-
Procedure:
-
Prepare the protein solution in a degassed, thiol-free buffer.
-
(Optional) If necessary, reduce disulfide bonds to generate free thiols by adding a reducing agent like TCEP and incubating for 30-60 minutes at room temperature. Remove the reducing agent before proceeding.
-
Dissolve the maleimide reagent in anhydrous DMSO or DMF to create a stock solution.
-
Add the desired molar excess of the maleimide solution to the protein solution with gentle mixing.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Purify the conjugate using a desalting column to remove unreacted maleimide.
-
Visualizing the Workflows and Pathways
To further clarify the experimental processes and their biological context, the following diagrams illustrate the key steps and relationships.
Workflow for this compound conjugation.
General workflow for NHS ester and maleimide conjugation.
ADC internalization and payload release.
Conclusion
The choice between this compound, NHS esters, and maleimides is a critical decision in the design and execution of bioconjugation strategies. This compound, with its bioorthogonal reactivity, offers unparalleled speed and specificity, making it an excellent choice for complex biological environments and applications where precise control over the conjugation is required. NHS esters remain a robust and well-established option for modifying abundant primary amines, while maleimides provide a means for site-specific conjugation to cysteine residues.
By carefully considering the quantitative data, experimental protocols, and the inherent advantages and disadvantages of each chemistry presented in this guide, researchers can make informed decisions to select the optimal crosslinker for their specific research and development goals, ultimately leading to the creation of more effective and well-defined bioconjugates.
References
A Head-to-Head Comparison: TCO-PEG2-acid vs. NHS-ester Crosslinkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical decision that profoundly impacts the outcome of bioconjugation, influencing the efficiency, specificity, and stability of the final conjugate. This guide provides an objective, data-driven comparison of two prominent classes of amine-reactive crosslinkers: the modern bioorthogonal TCO-PEG2-acid and the conventional N-hydroxysuccinimide (NHS) ester. By delving into their mechanisms of action, performance characteristics, and supporting experimental data, this guide aims to equip researchers with the knowledge to make an informed choice for their specific application, from basic research to the development of sophisticated biotherapeutics like antibody-drug conjugates (ADCs).
At a Glance: this compound vs. NHS-ester
| Feature | This compound | NHS-ester |
| Reaction Mechanism | Two-step: 1) Amide bond formation with primary amines (requires activation). 2) Bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine. | One-step: Nucleophilic acyl substitution with primary amines. |
| Specificity | High (bioorthogonal reaction). The initial amine reaction is less specific. | Moderate to low (reacts with available primary amines). |
| Reaction Kinetics | TCO-tetrazine reaction is extremely fast (up to 10^6 M⁻¹s⁻¹). The initial EDC/NHS activation and amine coupling is slower.[1][2] | Generally slower and variable depending on conditions. |
| Control over Degree of Labeling (DoL) | High, due to the two-step nature and controlled introduction of the reactive handles. | Moderate, can be challenging to control precisely. |
| Linkage Stability | Amide bond is highly stable. The resulting dihydropyridazine from the IEDDA reaction is also very stable. | The NHS-ester itself is prone to hydrolysis. The resulting amide bond is highly stable.[3] |
| Side Reactions | Minimal in the bioorthogonal step. The initial amine coupling is susceptible to hydrolysis of the activated acid. | Hydrolysis of the NHS-ester is a major competing reaction.[4] |
| Biocompatibility | High, especially the catalyst-free TCO-tetrazine reaction. | High. |
| Workflow Complexity | More complex, involving a two-step activation and conjugation process, followed by the bioorthogonal reaction. | Simpler, one-step conjugation. |
Mechanism of Action
The fundamental difference between this compound and NHS-ester crosslinkers lies in their reaction chemistry.
NHS-ester crosslinkers react directly with primary amines (e.g., the ε-amino group of lysine residues and the N-terminus of proteins) via nucleophilic acyl substitution to form a stable amide bond. This reaction is typically performed in a single step under slightly basic conditions (pH 7.2-8.5).[4]
References
TCO-PEG2-acid in Bioconjugation: A Comparative Guide
In the rapidly evolving field of bioconjugation, the choice of chemical ligation strategy is paramount to the success of applications ranging from live-cell imaging to the development of antibody-drug conjugates (ADCs). Among the arsenal of "click chemistry" tools, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) has emerged as a frontrunner. This guide provides an in-depth comparison of TCO-PEG2-acid, a key reagent in this class, with other common bioconjugation alternatives, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.
The core advantage of the TCO-tetrazine ligation lies in its exceptional reaction kinetics and biocompatibility.[1] Unlike copper-catalyzed azide-alkyne cycloaddition (CuAAC), it proceeds efficiently without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[] Furthermore, its reaction rates are orders of magnitude faster than those of strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for rapid and efficient labeling at low concentrations.[3]
Quantitative Comparison of Bioconjugation Chemistries
The performance of different bioconjugation methods can be quantitatively compared based on their second-order rate constants, which reflect the intrinsic reactivity of the ligation partners. The following table summarizes the key performance metrics for TCO-tetrazine ligation, SPAAC, and CuAAC.
| Feature | TCO-Tetrazine Ligation (IEDDA) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Second-Order Rate Constant (M⁻¹s⁻¹) | 1 - 10⁶[4] | 10⁻³ - 1[4] | 10¹ - 10⁴ |
| Biocompatibility | Excellent (copper-free) | Excellent (copper-free) | Limited in vivo due to copper cytotoxicity |
| Reaction Conditions | Aqueous media, physiological pH, room temperature | Aqueous media, physiological pH, room temperature | Requires copper(I) catalyst and reducing agents |
| Reaction Speed | Exceptionally fast | Moderate to slow | Fast |
| Catalyst Required | No | No | Yes (Copper I) |
The Role of the PEG2 Spacer and Carboxylic Acid Functionality
This compound incorporates a hydrophilic dietheylene glycol (PEG2) spacer, which enhances its solubility in aqueous buffers commonly used in biological experiments. This property is crucial for preventing aggregation and improving the handling of the reagent. The terminal carboxylic acid provides a versatile handle for conjugation to primary amines on biomolecules, such as the lysine residues on proteins, through the formation of a stable amide bond. This requires the activation of the carboxylic acid, typically with a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Experimental Protocols
Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid group of this compound for subsequent reaction with a primary amine-containing biomolecule.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-free buffer (e.g., MES buffer, pH 4.5-6.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mM).
-
In a separate tube, dissolve EDC and NHS in the amine-free buffer to prepare a fresh activation solution. A common starting point is a 2-fold molar excess of EDC and a 5-fold molar excess of NHS relative to the this compound.
-
Add the this compound stock solution to the activation solution.
-
Incubate the reaction for 15-30 minutes at room temperature to form the TCO-PEG2-NHS ester.
Conjugation of Activated this compound to a Protein
This protocol outlines the conjugation of the pre-activated TCO-PEG2-NHS ester to a protein containing accessible primary amines.
Materials:
-
Amine-containing protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Activated TCO-PEG2-NHS ester solution
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Add a 10- to 20-fold molar excess of the activated TCO-PEG2-NHS ester solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.
-
Remove the excess, unreacted TCO reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
TCO-Tetrazine Ligation
This protocol describes the "click" reaction between the TCO-functionalized protein and a tetrazine-modified molecule.
Materials:
-
TCO-functionalized protein
-
Tetrazine-modified molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the TCO-functionalized protein in the reaction buffer.
-
Add the tetrazine-modified molecule to the TCO-containing protein solution. A 1.5 to 5-fold molar excess of the tetrazine reagent is recommended.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
The reaction progress can be monitored by following the disappearance of the tetrazine's characteristic visible absorbance (around 520-540 nm).
-
The resulting conjugate can be purified by size-exclusion chromatography if necessary.
Visualizing the Advantages and Workflow
To better illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the this compound bioconjugation workflow and its key advantages.
Caption: this compound bioconjugation workflow.
Caption: Advantages of this compound.
Conclusion
This compound, and the TCO-tetrazine ligation it enables, offers a powerful and versatile tool for bioconjugation. Its superior reaction kinetics, biocompatibility, and specificity make it an excellent choice for a wide range of applications, particularly those involving live cells or in vivo studies where speed and minimal perturbation of the biological system are critical. While alternatives like SPAAC and CuAAC have their merits, the quantitative data clearly demonstrates the kinetic advantage of the IEDDA reaction. By providing a versatile carboxylic acid handle and a solubility-enhancing PEG spacer, this compound stands out as a robust and reliable reagent for advancing research and development in the life sciences.
References
A Comparative Guide to Antibody Labeling: TCO-PEG2-Acid vs. Amine- and Thiol-Reactive Chemistries
For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules to antibodies is paramount for the development of effective diagnostics, therapeutics, and research reagents. The choice of labeling chemistry dictates the homogeneity, stability, and ultimately the performance of the antibody conjugate. This guide provides a comprehensive comparison of TCO-PEG2-acid, a bioorthogonal labeling reagent, with two conventional alternatives: N-hydroxysuccinimide (NHS) esters for amine-reactive labeling and maleimides for thiol-reactive labeling.
This guide presents a data-driven comparison of these methods, summarizing key performance indicators in structured tables and providing detailed experimental protocols. Additionally, workflows and reaction pathways are visualized to clarify the underlying chemical principles.
Performance Comparison at a Glance
The selection of an appropriate antibody labeling strategy depends on a balance of factors including reaction speed, specificity, the stability of the resulting conjugate, and the desired degree of labeling. The following tables summarize the key characteristics of this compound, NHS ester, and maleimide labeling chemistries based on available experimental data.
| Parameter | This compound (via Tetrazine Ligation) | NHS Ester | Maleimide |
| Target Residue | Introduced TCO group (reacts with Tetrazine) | Lysine (ε-amine), N-terminus (amine) | Cysteine (thiol) |
| Reaction Type | Inverse electron-demand Diels-Alder cycloaddition | Acylation | Michael addition |
| Specificity | High (Bioorthogonal) | Moderate (multiple lysines) | High (requires free thiols) |
| Reaction pH | 6.0 - 9.0[1] | 7.2 - 8.5[2] | 6.5 - 7.5[3] |
| Reaction Time | 30 - 60 minutes[1] | 30 - 120 minutes[2] | 1 - 4 hours |
| Catalyst Required | No | No | No |
Table 1: Comparison of Reaction Parameters for Antibody Labeling Chemistries. This table highlights the fundamental differences in the reaction conditions and specificity of the three labeling methods.
| Parameter | This compound (via Tetrazine Ligation) | NHS Ester | Maleimide |
| Reaction Rate Constant (k) | >800 M⁻¹s⁻¹ (up to 10⁶ M⁻¹s⁻¹) | Moderate (not typically reported as a primary metric) | Fast |
| Achievable Degree of Labeling (DOL) | Typically 2-4 | Variable (typically 4-9) | Typically 2-4 (on reduced native disulfides) or site-specific |
| Labeling Efficiency | High | Dependent on reaction conditions | Typically 70-90% |
| Product Homogeneity | High (if TCO is site-specifically introduced) | Low (heterogeneous mixture) | High (if cysteines are engineered) |
Table 2: Quantitative Comparison of Labeling Efficiency and Kinetics. This table provides a quantitative overview of the performance of each labeling method. The exceptionally high reaction rate of the TCO-tetrazine ligation is a key advantage.
| Parameter | TCO-Labeled Antibody | NHS Ester-Labeled Antibody (Amide Bond) | Maleimide-Labeled Antibody (Thioether Bond) |
| Bond Stability | Stable covalent dihydropyridazine bond | Very stable amide bond | Susceptible to retro-Michael reaction (deconjugation) |
| Stability in Plasma/Serum | Generally stable, though some loss of TCO reactivity can occur over weeks of storage. A study on a TCO-modified IgG showed a 10.5% loss of reactivity after 4 weeks at 4°C. | Highly stable | Significant instability observed. Traditional N-alkyl maleimide conjugates can show 35-67% deconjugation in serum over 7 days. |
| Key Stability Concerns | Isomerization of trans-cyclooctene (TCO) to the less reactive cis-isomer, especially in the presence of thiols or serum. | Hydrolysis of the NHS ester reagent before conjugation. | Thiol exchange with other molecules in plasma (e.g., albumin), leading to off-target effects. |
Table 3: Comparison of Conjugate Stability. The stability of the final antibody conjugate is a critical factor for in vivo applications. While the amide bond from NHS ester chemistry is very stable, traditional maleimide conjugates are known for their instability in plasma. TCO-based linkages offer a good balance of stability.
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful antibody labeling. The following are representative protocols for each of the discussed labeling chemistries.
Protocol 1: this compound Labeling of an Antibody
This protocol involves a two-step process: first, the activation of the antibody with this compound using EDC chemistry to target primary amines, and second, the bioorthogonal reaction with a tetrazine-functionalized molecule.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Reaction Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Tetrazine-functionalized molecule (e.g., a fluorescent dye)
-
Desalting columns
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in PBS.
-
Activation of this compound: In a separate tube, dissolve this compound, EDC, and Sulfo-NHS in Reaction Buffer. Incubate for 15 minutes at room temperature to activate the carboxylic acid.
-
Antibody Conjugation: Add the activated this compound solution to the antibody solution. A molar excess of 10-20 fold of the activated TCO reagent to the antibody is a common starting point.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
-
Purification: Remove excess, unreacted TCO reagent using a desalting column equilibrated with PBS.
-
Bioorthogonal Ligation: To the purified TCO-labeled antibody, add a 1.5-3 fold molar excess of the tetrazine-functionalized molecule.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Final Purification: Purify the final antibody conjugate using a desalting column to remove excess tetrazine reagent.
-
Characterization: Determine the Degree of Labeling (DOL) by UV-Vis spectrophotometry.
Protocol 2: NHS Ester Labeling of an Antibody
This protocol describes the direct labeling of primary amines on an antibody with an NHS ester-functionalized molecule.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
NHS ester-functionalized molecule (e.g., a fluorescent dye) dissolved in an organic solvent (e.g., DMSO or DMF)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in a buffer at pH 7.2-8.5.
-
Labeling Reaction: Add a 10-20 fold molar excess of the NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept below 10%.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM.
-
Purification: Remove unreacted NHS ester using a desalting column.
-
Characterization: Determine the DOL by UV-Vis spectrophotometry.
Protocol 3: Maleimide Labeling of an Antibody
This protocol is for labeling the sulfhydryl groups of an antibody, which often requires the reduction of native disulfide bonds.
Materials:
-
Antibody of interest
-
Reducing agent (e.g., TCEP or DTT)
-
Reaction Buffer (e.g., PBS, pH 6.5-7.5)
-
Maleimide-functionalized molecule dissolved in an organic solvent (e.g., DMSO or DMF)
-
Quenching solution (e.g., free cysteine or N-acetylcysteine)
-
Desalting columns
Procedure:
-
Antibody Reduction (if necessary): If targeting native disulfides, incubate the antibody with a 10-20 fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature.
-
Removal of Reducing Agent: Immediately before labeling, remove the reducing agent using a desalting column equilibrated with degassed Reaction Buffer.
-
Labeling Reaction: Add a 10-20 fold molar excess of the maleimide solution to the reduced antibody.
-
Incubation: Incubate for 1-2 hours at room temperature or 4 hours at 4°C.
-
Quenching: Add a quenching solution to react with any excess maleimide.
-
Purification: Purify the conjugate using a desalting column.
-
Characterization: Determine the DOL by UV-Vis spectrophotometry.
Visualization of Workflows and Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflows and the chemical reactions.
Figure 1: Experimental Workflows for Antibody Labeling. This diagram provides a side-by-side comparison of the key steps involved in this compound, NHS ester, and maleimide labeling procedures.
Figure 2: Chemical Reaction Pathways. This diagram illustrates the underlying chemical reactions for each of the three labeling methods, highlighting the type of covalent bond formed.
Conclusion
The choice of antibody labeling chemistry is a critical decision that influences the outcome of research and the development of antibody-based products.
-
This compound labeling , through its bioorthogonal reaction with tetrazines, offers unparalleled speed and specificity, leading to well-defined and stable conjugates. This method is particularly advantageous for applications requiring precise control over the conjugation site and high in vivo stability.
-
NHS ester chemistry is a robust and widely used method for labeling the abundant lysine residues on antibodies. While effective, it typically results in a heterogeneous population of conjugates.
-
Maleimide chemistry provides high specificity for cysteine residues but is often plagued by the instability of the resulting thioether bond in biological environments, which can lead to premature cleavage and off-target effects.
For researchers and drug developers seeking to produce highly defined, stable, and functional antibody conjugates, the bioorthogonal approach offered by this compound presents a compelling alternative to traditional amine- and thiol-reactive methods. Careful consideration of the comparative data presented in this guide will enable the selection of the most appropriate labeling strategy to meet specific experimental and therapeutic goals.
References
A Researcher's Guide to Bioorthogonal Labeling: Alternatives to TCO-PEG2-Acid
For researchers, scientists, and drug development professionals, the ability to specifically label and track biomolecules in their native environment is a cornerstone of modern biological inquiry. Bioorthogonal chemistry provides an arsenal of tools for this purpose, enabling the covalent modification of biomolecules within living systems without interfering with endogenous biochemical processes. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is renowned for its exceptionally fast kinetics, making reagents like TCO-PEG2-acid a popular choice.
However, the landscape of bioorthogonal chemistry is rich and varied, offering a range of alternatives to this compound, each with its own set of advantages and disadvantages. The selection of an appropriate bioorthogonal tool is critical and depends on a balance of factors including reaction speed, stability of the reagents, potential cytotoxicity, and the specific biological context of the experiment. This guide provides a comprehensive comparison of alternatives to this compound, supported by experimental data, to assist in making an informed decision for your research needs.
Performance Comparison of Key Bioorthogonal Labeling Chemistries
The efficacy of a bioorthogonal reaction is primarily assessed by its second-order rate constant (k₂), a measure of reaction speed, as well as the stability of the reactants in biological media and their impact on cell viability. The following tables summarize these key quantitative performance metrics for the TCO-tetrazine ligation and its main alternatives.
Table 1: Reaction Kinetics of this compound and Alternatives
| Reaction Chemistry | Reactive Partners | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| IEDDA | TCO + Tetrazine | 1 - 1 x 10⁶ | Exceptionally fast kinetics, highly specific.[1][2] |
| SPAAC | DBCO + Azide | ~0.6 - 1.0 | Good kinetics, widely used, stable azide partner.[3] |
| SPAAC | BCN + Azide | ~0.06 - 0.1 | Slower than DBCO, but BCN is smaller and less hydrophobic.[3][4] |
| SPAAC | DIBO + Azide | ~0.3 - 0.7 | Robust reactivity, comparable to DBCO. |
Table 2: Stability of Bioorthogonal Reagents
| Reagent | Stability Considerations | Half-life in presence of GSH |
| TCO | Susceptible to isomerization to the unreactive cis-isomer in the presence of thiols (like Glutathione - GSH) and copper. Can be stabilized by complexation with silver (I). | Variable, can be minutes to hours depending on conditions. |
| DBCO | Generally more stable to thiols compared to TCO. The hydrophobicity of the DBCO group can sometimes lead to aggregation. | ~71 minutes |
| BCN | Generally more stable to thiols like GSH compared to DBCO. | ~6 hours |
| Tetrazine | Stability can be influenced by substituents; electron-donating groups can increase stability but may decrease reaction kinetics. | Highly variable depending on the derivative. |
| Azide | Highly stable in biological systems. | Very high. |
Table 3: Cytotoxicity Profile
| Labeling Chemistry | Cytotoxicity Summary |
| TCO-Tetrazine (Copper-Free) | Generally considered non-toxic and biocompatible for live-cell and in vivo applications. |
| DBCO/BCN-Azide (Copper-Free) | Also considered non-toxic and biocompatible, making them suitable for live-cell imaging and in vivo studies. |
The Influence of the PEG Linker
The polyethylene glycol (PEG) linker in this compound plays a crucial role in modulating the physicochemical properties of the labeling reagent. Varying the length of the PEG chain can have significant effects on solubility, pharmacokinetics, and even reaction efficiency.
Table 4: Impact of PEG Linker Length on Bioorthogonal Probe Performance
| Property | Short PEG Linker (e.g., PEG2, PEG4) | Long PEG Linker (e.g., PEG8, PEG12) |
| Solubility | Moderate improvement in aqueous solubility. | Significant improvement in aqueous solubility. |
| In Vivo Half-life | Shorter circulation time. | Longer circulation time, reduced clearance. |
| Steric Hindrance | Less potential for steric hindrance, may allow for more efficient reaction with sterically hindered sites. | Increased potential for steric hindrance, which could slightly reduce reaction rates in some contexts. |
| Tissue Penetration | May favor faster diffusion into tissues. | Slower diffusion due to larger hydrodynamic radius. |
Experimental Protocols
Reproducible and reliable data are fundamental to scientific advancement. This section provides detailed methodologies for key experiments to evaluate and compare bioorthogonal labeling reagents.
Protocol 1: Determination of Second-Order Rate Constants (k₂) via UV-Vis Spectrophotometry
This protocol is suitable for reactions where one of the reactants has a distinct UV-Vis absorbance that changes upon reaction, such as the disappearance of the characteristic tetrazine absorbance.
Materials:
-
TCO- or Cyclooctyne-containing compound
-
Tetrazine- or Azide-containing compound
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reactants: Prepare stock solutions of the bioorthogonal reaction partners in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a cuvette, dilute one reactant to a known concentration in the reaction buffer. The concentration should be chosen to give a measurable absorbance in the linear range of the spectrophotometer.
-
Initiation of Reaction: Add a known excess (typically 10-fold or more) of the second reactant to the cuvette and mix quickly.
-
Data Acquisition: Immediately begin monitoring the change in absorbance at the characteristic wavelength of the limiting reactant over time.
-
Data Analysis:
-
Fit the absorbance decay to a pseudo-first-order kinetic model to obtain the observed rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [excess reactant] .
-
Protocol 2: Cell Surface Protein Labeling
This protocol describes a general workflow for labeling cell surface proteins that have been metabolically or genetically engineered to display a bioorthogonal handle.
Materials:
-
Cells expressing the target protein with a bioorthogonal handle (e.g., azide or TCO)
-
The corresponding bioorthogonal probe (e.g., DBCO-fluorophore or Tetrazine-fluorophore)
-
Cell culture medium
-
PBS, pH 7.4
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture: Culture the cells to the desired confluency.
-
Labeling:
-
Prepare a solution of the bioorthogonal probe in cell culture medium at the desired concentration (typically in the low micromolar range).
-
Remove the old medium from the cells and add the probe-containing medium.
-
Incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C, protected from light.
-
-
Washing: Gently wash the cells three times with PBS to remove any unbound probe.
-
Analysis:
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Alternatively, detach the cells and analyze the fluorescence intensity by flow cytometry to quantify the labeling efficiency.
-
Protocol 3: Assessment of Cytotoxicity using an MTT Assay
The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
Cells cultured in a 96-well plate
-
Bioorthogonal labeling reagents (TCO, tetrazine, DBCO, azide, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Treatment: Treat the cells with varying concentrations of the individual bioorthogonal reagents or the combination used for labeling. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells for a relevant period (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the wells at a wavelength of ~570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Visualizing the Chemical Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the underlying chemical reactions and experimental workflows.
Conclusion
The TCO-tetrazine ligation, facilitated by reagents like this compound, remains a premier choice for bioorthogonal labeling due to its exceptional speed. However, a thorough consideration of the experimental context is paramount. For applications where reagent stability is a primary concern, or when multiplexing with other bioorthogonal reactions, alternatives such as DBCO- and BCN-based SPAAC chemistry offer robust and reliable options. The length of the PEG linker also presents a critical parameter for optimization, profoundly influencing the solubility, pharmacokinetics, and targeting efficiency of the probe. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can select the most appropriate bioorthogonal labeling strategy to advance their scientific discoveries.
References
Navigating Bioconjugate Stability: A Comparative Guide to TCO-PEG2-acid and Alternative Linkages
For researchers, scientists, and drug development professionals, the stability of the linkage connecting a biomolecule to a payload is a critical determinant of a bioconjugate's efficacy and safety. This guide provides an objective comparison of the stability of TCO-PEG2-acid linkages with other commonly used bioconjugation chemistries. By presenting experimental data and detailed methodologies, this document aims to equip scientists with the necessary information to make informed decisions in their research and development endeavors.
The this compound linker, which utilizes the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine, is a prominent tool in bioorthogonal chemistry. Its rapid reaction kinetics and high specificity are significant advantages. However, the stability of the TCO moiety itself is a crucial consideration, as it can isomerize to its unreactive cis-cyclooctene (CCO) form, particularly in the presence of thiols or certain serum proteins.[1][2] While specific quantitative half-life data for this compound under various conditions can be limited in publicly available literature, the general stability of TCO-based conjugates is an active area of research. For instance, a trans-cyclooctene conjugated to an antibody has been reported to have a deactivation half-life of approximately 5.5 days in vivo in mice.[3] Another study reported a half-life of 0.67 days for a more strained s-TCO conjugated to a monoclonal antibody in vivo.[4]
This guide will compare the stability of this compound linkages with several alternatives, including maleimide-thiol adducts, DBCO-azide "click" chemistry products, hydrazones, and oximes, based on available quantitative data.
Comparative Stability of Bioconjugation Linkages
The choice of linkage chemistry significantly influences the stability of a bioconjugate in various physiological and experimental conditions. The following table summarizes available quantitative data on the stability of different linkage types.
| Linkage Chemistry | Reactive Partners | Half-life | Key Stability Considerations |
| TCO-Tetrazine (iEDDA) | trans-Cyclooctene + Tetrazine | Variable; reported in vivo half-life of a TCO-antibody conjugate of ~5.5 days.[3] A more strained s-TCO-mAb conjugate showed a half-life of 0.67 days in vivo. | Susceptible to isomerization to the non-reactive cis-cyclooctene (CCO) isomer, which can be promoted by thiols and serum proteins. |
| Maleimide-Thiol | Maleimide + Thiol | ~4 minutes in the presence of glutathione (GSH). Hydrolyzed, ring-opened products can have half-lives of over two years. | The thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to cleavage, especially in the presence of endogenous thiols. Ring-opening hydrolysis can stabilize the linkage. |
| DBCO-Azide (SPAAC) | Dibenzocyclooctyne + Azide | ~71 minutes in the presence of GSH. | The hydrophobicity of the DBCO group can sometimes lead to aggregation. Generally considered stable, but some instability in the presence of strong reducing agents has been noted. |
| Hydrazone | Aldehyde/Ketone + Hydrazine | Highly pH-dependent; can be relatively unstable at physiological pH 7.4, with significant degradation observed over hours. | Susceptible to hydrolysis, which is catalyzed by acid. Stability can be tuned by modifying the structure. |
| Oxime | Aldehyde/Ketone + Aminooxy | Significantly more stable than hydrazones; hydrolysis at neutral pH is very slow. | Rate constants for oxime hydrolysis can be nearly 1000-fold lower than for simple hydrazones. |
| Amide Bond | Activated Ester (e.g., NHS) + Amine | Very high; generally considered one of the most stable linkages under physiological conditions. | Highly resistant to hydrolysis. |
Experimental Workflow for Assessing Linkage Stability
A systematic approach is crucial for accurately determining the stability of a bioconjugate. The following diagram illustrates a general experimental workflow for assessing the stability of linkages under various stress conditions.
Experimental Protocols
Accurate assessment of bioconjugate stability is essential for predicting its in vivo performance. Below are detailed protocols for key experiments used to evaluate linkage stability.
Protocol 1: Hydrolytic Stability Assessment using RP-HPLC
This protocol outlines a general procedure to determine the hydrolytic stability of a bioconjugate at different pH values.
Materials:
-
Purified bioconjugate
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a suitable column (e.g., C18)
-
Acetonitrile (ACN) and water (HPLC grade) with 0.1% trifluoroacetic acid (TFA) as mobile phases
-
Thermostated incubator
Procedure:
-
Sample Preparation: Prepare stock solutions of the bioconjugate in a suitable buffer (e.g., PBS, pH 7.4).
-
Incubation: Dilute the bioconjugate stock solution into pre-warmed PBS buffers of different pH values (e.g., 5.0 and 7.4) to a final concentration of 1 mg/mL.
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.
-
Quenching: Immediately quench the reaction by adding an equal volume of cold mobile phase A (e.g., 0.1% TFA in water) or by freezing the sample at -80°C until analysis.
-
RP-HPLC Analysis:
-
Equilibrate the RP-HPLC column with the initial mobile phase conditions.
-
Inject the samples and run a suitable gradient of mobile phase B (e.g., 0.1% TFA in ACN) to separate the intact bioconjugate from its degradation products.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 280 nm for proteins).
-
-
Data Analysis:
-
Integrate the peak area of the intact bioconjugate at each time point.
-
Calculate the percentage of intact bioconjugate remaining relative to the t=0 time point.
-
Plot the percentage of intact bioconjugate versus time and fit the data to a first-order decay model to determine the half-life (t½) of the linkage.
-
Protocol 2: In Vitro Plasma/Serum Stability Assay
This protocol assesses the stability of a bioconjugate in a more physiologically relevant matrix.
Materials:
-
Purified bioconjugate
-
Freshly collected human or animal plasma/serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS system
-
Acetonitrile (ACN) with 0.1% formic acid
-
Protein precipitation solution (e.g., cold ACN with an internal standard)
-
Thermostated incubator
Procedure:
-
Sample Preparation: Prepare a stock solution of the bioconjugate in PBS.
-
Incubation: Spike the bioconjugate into pre-warmed plasma or serum to a final concentration (e.g., 10 µg/mL). A control sample should be prepared in PBS.
-
Time Points: Incubate the samples at 37°C. At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots.
-
Protein Precipitation: To each aliquot, add 3 volumes of cold protein precipitation solution. Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate plasma/serum proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the bioconjugate and any released payload.
-
LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact bioconjugate remaining. A selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) method can be developed for accurate quantification.
-
Data Analysis: Calculate the percentage of intact bioconjugate at each time point relative to the t=0 sample and determine the half-life as described in Protocol 1.
Protocol 3: Enzymatic Degradation Assay
This protocol is designed to assess the stability of bioconjugates containing enzyme-cleavable linkers (e.g., peptide linkers).
Materials:
-
Purified bioconjugate with an enzyme-cleavable linker
-
Target enzyme (e.g., Cathepsin B)
-
Enzyme activation buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5 for Cathepsin B)
-
Assay buffer (specific to the enzyme)
-
RP-HPLC or LC-MS system
Procedure:
-
Enzyme Activation: If required, pre-activate the enzyme according to the manufacturer's instructions.
-
Reaction Setup: In a microcentrifuge tube, combine the bioconjugate (at a final concentration in the µM range) and the activated enzyme in the appropriate assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points, take aliquots of the reaction and quench the enzymatic activity, for example, by adding a specific enzyme inhibitor or by rapid pH change.
-
Analysis: Analyze the samples by RP-HPLC or LC-MS to separate and quantify the intact bioconjugate and the cleaved products.
-
Data Analysis: Determine the rate of cleavage by plotting the decrease in the concentration of the intact bioconjugate or the increase in the concentration of the cleaved product over time. Kinetic parameters such as kcat and Km can be determined by varying the substrate concentration.
Logical Relationships in Linkage Stability Assessment
The stability of a bioconjugate is not an isolated property but is influenced by a cascade of factors, from the choice of conjugation chemistry to the experimental conditions used for its evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
TCO-PEG2-acid Reaction Efficiency: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the choice of linker is paramount to the success of their conjugation strategies. This guide provides an objective comparison of TCO-PEG2-acid, a popular trans-cyclooctene (TCO) linker, with alternative click chemistry reagents. The analysis is supported by experimental data and detailed protocols to inform the selection of the optimal tool for specific research applications.
Unparalleled Reaction Speed: The TCO-Tetrazine Ligation
This compound belongs to the class of TCO linkers that react with tetrazine partners via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is renowned for its exceptional speed, with second-order rate constants that are orders of magnitude higher than many other bioorthogonal reactions.[1][2] This rapid ligation is particularly advantageous in applications where low reactant concentrations are necessary or when the temporal resolution of labeling is critical, such as in live-cell imaging and in vivo pre-targeting strategies.[1]
The reaction between TCO and tetrazine proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, thereby driving the reaction to completion.[1] The inclusion of a hydrophilic polyethylene glycol (PEG) spacer, as in this compound, enhances solubility in aqueous media, a crucial feature for biological applications, without significantly compromising the inherent reactivity of the TCO moiety.[1]
Quantitative Comparison of Reaction Kinetics
The efficacy of a bioorthogonal reaction is quantitatively described by its second-order rate constant (k₂). The following table summarizes the reported k₂ values for the TCO-tetrazine ligation and other commonly employed bioorthogonal reactions, highlighting the superior kinetics of the TCO-based approach.
| Bioorthogonal Reaction | Dienophile/Electrophile | Diene/Nucleophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| IEDDA | trans-Cyclooctene (TCO) | Tetrazine | ~800 - 30,000 |
| IEDDA | Norbornene | Tetrazine | ~1-2 |
| SPAAC | Dibenzocyclooctyne (DBCO) | Azide | ~1 |
| SPAAC | Bicyclononyne (BCN) | Azide | ~0.1 - 1.0 |
| CuAAC | Terminal Alkyne | Azide | ~10 - 100 (Copper-catalyzed) |
| Staudinger Ligation | Azide | Phosphine | ~0.002 |
Note: Reaction rates can be influenced by the specific substituents on the reactants and the reaction conditions.
Experimental Protocols
Accurate determination and comparison of reaction kinetics are essential for selecting the most appropriate bioorthogonal reaction for a given application. Two common methods for measuring these rapid reaction rates are Stopped-Flow UV-Vis Spectrophotometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Protocol 1: Determination of Second-Order Rate Constant using Stopped-Flow Spectrophotometry
This method is suitable for fast reactions that are accompanied by a change in UV-Vis absorbance. The decay of the tetrazine absorbance is typically monitored.
Materials:
-
This compound
-
Tetrazine derivative (e.g., 3,6-diphenyl-1,2,4,5-tetrazine)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound and the tetrazine derivative in a suitable solvent (e.g., DMSO).
-
Working Solutions: Dilute the stock solutions in the reaction buffer to the desired final concentrations. A pseudo-first-order condition is typically employed, with the TCO derivative in at least 10-fold excess.
-
Measurement:
-
Load the reactant solutions into separate syringes of the stopped-flow instrument.
-
Initiate rapid mixing of the reactants.
-
Monitor the decrease in absorbance of the tetrazine at its λmax (e.g., ~520 nm) over time.
-
-
Data Analysis:
-
Fit the absorbance decay curve to a single exponential function to obtain the observed rate constant (k_obs).
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the reactant in excess (e.g., [this compound]).
-
Protocol 2: Kinetic Analysis by NMR Spectroscopy
NMR spectroscopy can be used to monitor reaction kinetics by integrating the signals of reactant and product protons over time, especially when there is no significant change in the UV-Vis spectrum.
Materials:
-
This compound
-
Tetrazine derivative
-
Deuterated solvent (e.g., DMSO-d6)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a solution of one reactant (e.g., this compound) in the deuterated solvent in an NMR tube.
-
Prepare a concentrated solution of the second reactant (e.g., a tetrazine) in the same deuterated solvent.
-
-
Measurement:
-
Acquire an initial NMR spectrum of the first reactant.
-
Add the second reactant to the NMR tube, mix quickly, and immediately start acquiring a series of ¹H NMR spectra at defined time intervals.
-
-
Data Analysis:
-
Process the spectra and integrate the characteristic peaks of a reactant and a product in each spectrum.
-
Plot the concentration of the reactant or product as a function of time.
-
Fit the data to the appropriate rate law to determine the second-order rate constant.
-
Application Workflows
The high efficiency and biocompatibility of the TCO-tetrazine ligation make this compound a valuable tool in various bioconjugation applications, including the development of Antibody-Drug Conjugates (ADCs) and live-cell imaging.
Antibody-Drug Conjugate (ADC) Development
This compound can be used to link a cytotoxic payload to a monoclonal antibody (mAb) that has been functionalized with a tetrazine moiety. The following diagram illustrates a typical workflow for ADC development using this approach.
References
A Researcher's Guide to Quantitative Analysis of TCO-PEG2-Acid Conjugation
For professionals in drug development and molecular biology, the precise and efficient conjugation of molecules is paramount. The TCO-PEG2-acid linker is a key reagent in the field of bioorthogonal chemistry, enabling the attachment of a reactive trans-cyclooctene (TCO) handle to biomolecules via a stable amide bond. This guide provides an objective comparison of this method with traditional techniques, supported by experimental data, detailed protocols for quantitative analysis, and clear visual workflows.
The core of this technology lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of click chemistry where a TCO group reacts with a tetrazine (Tz) partner.[1] This reaction is noted for its exceptional speed, specificity, and ability to proceed in complex biological environments without interfering with native cellular processes.[2][3] The this compound linker first utilizes its carboxylic acid group to attach to a primary amine (such as the side chain of a lysine residue on an antibody) through a standard carbodiimide reaction, thereby positioning the TCO group for the subsequent, rapid IEDDA ligation.[4][5]
Performance Comparison: this compound vs. Alternatives
The most common method for labeling primary amines on biomolecules is the direct use of N-hydroxysuccinimide (NHS) esters. The this compound method provides an indirect, two-step alternative that introduces a bioorthogonal handle. The choice between these methods depends on the specific application, required reaction efficiency, and the complexity of the experimental environment.
| Feature | This compound Pathway | Direct NHS-Ester Chemistry |
| Reaction Principle | Two-step: 1) EDC/NHS activation of the acid to label the biomolecule with TCO. 2) Bioorthogonal IEDDA reaction between TCO and a tetrazine-modified molecule of interest. | One-step: A pre-activated NHS-ester molecule reacts directly with primary amines to form an amide bond. |
| Reaction Speed | The initial amine labeling is standard. The second TCO-tetrazine ligation is exceptionally fast, with second-order rate constants up to 2000 M⁻¹s⁻¹. | Reaction speed is moderate but is significantly hampered by the competing hydrolysis reaction of the NHS ester in aqueous buffers. |
| Specificity & Side Reactions | The TCO-tetrazine reaction is highly specific and bioorthogonal. The initial EDC/NHS activation step, however, can potentially lead to side reactions if not controlled. | NHS-esters react primarily with accessible primary amines (N-terminus, lysine residues). The main competing reaction is hydrolysis, which deactivates the reagent. |
| pH Sensitivity | The first step (EDC/NHS) is pH-sensitive. The second step (TCO-tetrazine) is largely insensitive to pH in the physiological range. | Highly pH-dependent. The reaction is inefficient at acidic pH and hydrolysis becomes rapid at high pH. The optimal range is typically 7.2-9.0. |
| Key Advantage | Enables pre-targeting strategies and labeling in complex biological media due to the bioorthogonal nature of the final step. The reaction can often be monitored by a color change as the tetrazine is consumed. | Methodological simplicity and a long history of established use in bioconjugation. |
| Considerations | TCO linkers have a limited shelf-life and can isomerize to a less reactive form. The hydrophobicity of the TCO moiety can sometimes reduce conjugate stability, though the PEG spacer helps mitigate this. | The reagent must be used promptly after being dissolved to avoid loss of reactivity due to hydrolysis. Requires buffers free of primary amines (e.g., Tris). |
Quantitative Comparison of Bioorthogonal Reaction Kinetics
The primary advantage of the TCO-tetrazine system is its reaction speed compared to other click chemistry methods. The following table summarizes comparative data for reaction completion over time.
| Reaction Type | Reactants | Time to ~100% Completion |
| IEDDA | TCO-Tetrazine (Tz) | < 1 hour |
| SPAAC | DBCO-Azide (N₃) | > 72 hours |
| (Data derived from a comparative study on nanogel-antibody conjugation under similar reactant concentrations) |
Experimental Protocols
Protocol 1: Two-Step Protein Conjugation with this compound
This protocol describes the labeling of an antibody (or other amine-containing protein) with a TCO handle, making it ready for reaction with a tetrazine-modified molecule.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting column
Procedure:
-
Reagent Preparation: Prepare fresh 10 mM stock solutions of this compound, EDC, and NHS in anhydrous DMSO.
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-5 mg/mL in PBS buffer.
-
Activation of this compound:
-
In a microcentrifuge tube, combine a 20-fold molar excess of this compound with a 50-fold molar excess of both EDC and NHS relative to the antibody.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation: Add the activated this compound mixture directly to the antibody solution.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove excess, unreacted TCO reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Final Product: The purified TCO-labeled antibody is now ready for the subsequent reaction with a tetrazine-conjugated molecule.
Protocol 2: Quantification of Conjugation by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to determine the conjugation efficiency by separating the modified biomolecule from its unmodified form.
Procedure:
-
Sample Preparation: Take a small aliquot of the reaction mixture before and after the purification step.
-
HPLC Analysis:
-
Inject the sample onto a suitable C4 or C8 reverse-phase column.
-
Run a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% TFA) in an aqueous solvent (e.g., water with 0.1% TFA).
-
Monitor the elution profile using a UV detector at 280 nm (for proteins).
-
-
Data Analysis:
-
The conjugated protein will typically have a later retention time than the unconjugated protein due to the increased hydrophobicity of the TCO linker.
-
Calculate the conjugation efficiency by integrating the area of the product peak relative to the total area of all protein-related peaks.
-
Visualizing the Workflow and Chemistry
Diagrams created using DOT language provide a clear illustration of the experimental and chemical pathways.
References
- 1. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, 2250217-31-1 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of TCO-PEG2-acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including specialized reagents like TCO-PEG2-acid. This guide provides essential information and a procedural framework for researchers, scientists, and drug development professionals to handle and dispose of this compound safely and effectively. The following procedures are based on general laboratory safety principles and information from safety data sheets (SDS) of similar chemical compounds. It is imperative to consult the specific Safety Data Sheet provided by the manufacturer of your this compound and adhere to your institution's environmental health and safety (EHS) guidelines.
Summary of Key Safety and Disposal Information
For quick reference, the following table summarizes the essential safety and logistical information for handling and disposing of this compound.
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. |
| Waste Container | A clearly labeled, compatible, and sealable container. Glass or polyethylene containers are generally suitable. |
| Waste Labeling | Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. |
| Storage of Waste | Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials. |
| Disposal Method | Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal by a licensed hazardous waste contractor. |
| Spill Cleanup | Absorb small spills with an inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste. For large spills, evacuate the area and contact EHS immediately. |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the standard operating procedure for the disposal of this compound waste generated during experimental workflows.
1. Personal Protective Equipment (PPE) and Safety Precautions:
- Before handling any waste, ensure you are wearing appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.
- Conduct all waste handling procedures within a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
2. Waste Collection:
- Collect all waste containing this compound, including unused solutions, reaction mixtures, and contaminated consumables (e.g., pipette tips, tubes), in a designated and compatible waste container.
- Do not mix this compound waste with other incompatible waste streams. Due to its reactive TCO (trans-cyclooctene) group, avoid mixing with strong oxidizing agents, strong acids, or strong bases unless the reaction has been quenched and the material is fully characterized.
3. Waste Container Labeling and Storage:
- Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
- Indicate the approximate concentration and volume of the waste.
- Securely seal the container and store it in a designated hazardous waste accumulation area. This area should provide secondary containment to prevent the spread of material in case of a leak.
4. Scheduling Waste Pickup:
- Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
- Follow all institutional procedures for waste manifest documentation and handover to the hazardous waste disposal team.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures and consulting the appropriate safety resources, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
